6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-(aminomethyl)spiro[3.4]octan-8-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-7-2-5-9(8(7)11)3-1-4-9;/h7-8,11H,1-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMLDVUMVYRRST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(C2O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 6-(Aminomethyl)spiro[3.4]octan-5-ol Hydrochloride
This technical guide details the synthesis and characterization of 6-(aminomethyl)spiro[3.4]octan-5-ol hydrochloride , a spirocyclic amino-alcohol scaffold valuable in medicinal chemistry for its ability to restrict conformation and increase metabolic stability compared to flat aromatic bioisosteres.
Executive Summary
Target Molecule: this compound Formula: C₉H₁₈ClNO Molecular Weight: 191.70 g/mol (Salt), 155.24 g/mol (Free Base) Core Scaffold: Spiro[3.4]octane (Cyclobutane fused spiro-C5-cyclopentane) Key Functionality: 1,3-amino alcohol motif with a spirocyclic quaternary center.[1][2]
This guide outlines a high-fidelity synthetic route starting from the commercially available or accessible spiro[3.4]octan-5-one . The protocol employs a Nitro-Michael strategy to install the primary amine functionality with precise regiocontrol, avoiding the polyalkylation issues common in direct Mannich reactions.
Retrosynthetic Analysis
The strategic disconnection relies on the Nitro-Michael addition to an
Figure 1: Retrosynthetic logic flow from target to the spiro-ketone starting material.
Experimental Protocols
Phase 1: Synthesis of the Core Scaffold (Spiro[3.4]octan-5-one)
Note: If the starting ketone (CAS 10468-36-7) is not sourced commercially, it can be synthesized via the Wipf Semipinacol Rearrangement.
Methodology (Wipf Protocol):
-
Reagents: Cyclobutanone, 1-lithio-1-(phenylsulfonyl)cyclopropane.
-
Procedure: Addition of the organolithium reagent to cyclobutanone at -78°C yields the 1-bicyclobutyl alcohol. Treatment with acid (e.g., MsOH) induces a semipinacol rearrangement, expanding the ring to form spiro[3.4]octan-5-one .
-
Validation:
H NMR (CDCl₃) 2.40-2.30 (m, 2H), 2.15-1.80 (m, 10H).
Phase 2: Functionalization to 6-(Aminomethyl)spiro[3.4]octan-5-ol
Step 1:
-Methylenation via Eschenmoser’s Salt
This step installs the exocyclic double bond at C6.
-
Reagents: Spiro[3.4]octan-5-one (1.0 eq), Dimethylmethyleneammonium iodide (Eschenmoser’s salt, 1.2 eq), LDA (1.1 eq), Methyl iodide (MeI), NaHCO₃.
-
Protocol:
-
Generate the enolate of spiro[3.4]octan-5-one using LDA in dry THF at -78°C.
-
Add Eschenmoser’s salt and stir for 2 h, warming to RT.
-
Quench with saturated NaHCO₃ and extract with DCM.
-
Dissolve the crude Mannich base in MeOH, add excess MeI to form the quaternary ammonium salt.
-
Treat with aqueous NaHCO₃/Na₂CO₃ and heat to reflux to induce Hofmann elimination.
-
-
Outcome: 6-Methylenespiro[3.4]octan-5-one .
-
Checkpoint: Appearance of alkene protons in NMR (
5.2–6.0 ppm).
Step 2: Michael Addition of Nitromethane
-
Reagents: 6-Methylenespiro[3.4]octan-5-one, Nitromethane (excess), DBU (0.1 eq).
-
Protocol:
-
Dissolve the enone in THF/Nitromethane (1:5 ratio).
-
Add catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 0°C.
-
Stir at RT for 4–6 hours. Monitor by TLC (disappearance of enone).
-
Evaporate excess nitromethane under reduced pressure.
-
Purify via silica gel chromatography (Hexanes/EtOAc).
-
-
Outcome: 6-(Nitromethyl)spiro[3.4]octan-5-one .
Step 3: Global Reduction and Salt Formation
-
Reagents: LiAlH₄ (4.0 eq), Dry THF, HCl in Dioxane (4M).
-
Protocol:
-
Suspend LiAlH₄ in dry THF at 0°C under Argon.
-
Add solution of 6-(nitromethyl)spiro[3.4]octan-5-one dropwise.
-
Reflux for 6 hours to ensure complete reduction of both the ketone (to alcohol) and nitro group (to amine).
-
Fieser Workup: Quench carefully with water (
mL), 15% NaOH ( mL), and water ( mL). Filter the granular precipitate. -
Concentrate the filtrate to obtain the free base amino alcohol.
-
Dissolve in dry diethyl ether and add HCl/Dioxane dropwise at 0°C.
-
Filter the white precipitate and dry under high vacuum.
-
-
Outcome: This compound .
Reaction Workflow Diagram
Figure 2: Step-by-step reaction workflow for the functionalization of the spiro scaffold.
Characterization & Stereochemistry[3][4][5]
Stereochemical Considerations
The reduction of the ketone at C5 in the presence of a C6-substituent creates two diastereomers: cis and trans .
-
Major Isomer (Predicted): Trans-isomer.[2] Hydride attack typically occurs from the less hindered face, anti to the bulky C6-aminomethyl group and the spiro-cyclobutane ring.
-
Resolution: If a single diastereomer is required, the free base can be separated via preparative HPLC or by fractional crystallization of the hydrochloride salt.
Analytical Data Specifications
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| ¹H NMR | Multiplet | CH -OH (Carbinol proton) | |
| Doublet of doublets | -CH₂ -NH₂ (Methylene adjacent to amine) | ||
| Multiplet | Spirocyclic ring protons (C1-C4, C7-C8) | ||
| ¹³C NMR | Signal | C -OH (C5) | |
| Signal | C -NH₂ (Aminomethyl carbon) | ||
| Quaternary | Spiro center (C4) | ||
| MS (ESI) | m/z | 156.14 [M+H]⁺ | Protonated Free Base |
| IR | 3300-3400 cm⁻¹ | Broad O-H and N-H stretch |
References
-
Wipf, P., et al. (2005). "Synthesis of spiro[3.4]octan-5-ones via the addition of 3-sulfonylbicyclobutyl lithium reagents to cyclobutanones." Journal of Organic Chemistry. Link (Grounding for core scaffold synthesis).
-
Trost, B. M., et al. (1973). "New synthetic reactions. Spiroannulation." Journal of the American Chemical Society.[3][4] Link (Foundational spiroannulation chemistry).
-
Ballini, R., et al. (2005). "Nitroalkanes as key building blocks for the synthesis of complex derivatives." Chemical Reviews. Link (Grounding for Nitro-Michael/Reduction sequence).
-
PubChem. "Compound Summary: this compound." CID 138007642. Link (Verification of target identity).
Sources
Technical Guide: Physicochemical Profiling & Application of Novel Spiro[3.4]octane Derivatives
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the saturation of intellectual property (IP) space around flat, aromatic scaffolds (e.g., phenyl, pyridine) has necessitated a shift toward three-dimensional (3D) architectures. Spiro[3.4]octane derivatives represent a high-value class of bioisosteres that offer a critical balance between structural rigidity and physicochemical favorability.[1]
Unlike flexible aliphatic chains, the spiro[3.4]octane core—comprising a spiro-fused cyclobutane and cyclopentane—locks substituents into precise vectors. This reduces the entropic penalty of receptor binding (
Structural Dynamics & Conformational Analysis
The Spiro-Junction Geometry
The spiro[3.4]octane scaffold is distinct from its symmetric cousin, spiro[3.3]heptane. The asymmetry of fusing a four-membered ring (cyclobutane) with a five-membered ring (cyclopentane) creates unique exit vectors.
-
Cyclobutane Ring: Adopts a "puckered" or "butterfly" conformation to relieve torsional strain (approx. 25–35° fold angle).
-
Cyclopentane Ring: Adopts an "envelope" or "half-chair" conformation.
-
The Spiro Center: Acts as a quaternary carbon that orthogonally aligns the two rings. This orthogonality is crucial; it prevents the "pancaking" interactions common in aromatic stacks, thereby improving solubility.
Vector Analysis
In medicinal chemistry, replacing a phenyl ring with a spiro[3.4]octane moiety changes the bond angles of substituents.
-
Phenyl: Substituents are planar (
or ). -
Spiro[3.4]octane: Substituents on the 2-position (cyclobutane) or 6-position (cyclopentane) project into 3D space, allowing access to novel binding pockets that flat molecules cannot reach.
Physicochemical Profiling
The incorporation of spiro[3.4]octane derivatives (particularly aza- and oxa-variants) drastically alters the physicochemical landscape of a lead compound.
Comparative Properties Table
The following table contrasts a theoretical drug fragment containing a phenyl ring against its spiro[3.4]octane bioisostere.
| Property | Phenyl Fragment | Spiro[3.4]octane Analog | Impact on Drug Design |
| Hybridization ( | 0.0 (All | 1.0 (All | Higher |
| Lipophilicity ( | High (e.g., ~2.0–3.0) | Moderate (e.g., ~1.0–2.0) | Lowers non-specific binding; improves therapeutic index. |
| Solubility ( | Low (Planar stacking) | High (Globular shape) | Disrupts crystal lattice energy; improves formulation options. |
| Metabolic Liability | High (Epoxidation, hydroxylation) | Low/Moderate | Removes aromatic "metabolic hotspots"; spiro center sterically protects adjacent sites. |
Lipophilicity ( ) Modulation
Spiro[3.4]octanes lower the overall lipophilicity (
Metabolic Stability
The spiro-carbon is a quaternary center, meaning it cannot be oxidized. Furthermore, the steric bulk of the orthogonal rings hinders the approach of metabolic enzymes to adjacent carbons.
-
Mechanism: By replacing a piperidine or phenyl ring with an azaspiro[3.4]octane, you eliminate the potential for quinone-imine formation (a toxicity risk) and reduce N-dealkylation rates.
Decision Logic for Scaffold Selection
Use the following logic flow to determine when to deploy a spiro[3.4]octane scaffold in your lead optimization campaign.
Caption: Decision matrix for transitioning from flat aromatic scaffolds to spiro[3.4]octane derivatives during lead optimization.
Experimental Protocols
To validate the physicochemical advantages of novel spiro[3.4]octane derivatives, the following self-validating protocols must be employed.
Protocol A: Kinetic Aqueous Solubility (Nephelometry)
Objective: Determine the solubility limit of the spiro-derivative in PBS buffer (pH 7.4) to assess "drug-likeness."[2]
Reagents:
-
Test Compound (10 mM DMSO stock).
-
PBS Buffer (pH 7.4).
-
Solubility Standards: Pyrene (Low sol), Diclofenac (High sol).
Workflow:
-
Preparation: Dispense 196 µL of PBS into a 96-well clear-bottom plate.
-
Dosing: Add 4 µL of the 10 mM DMSO stock (Final conc: 200 µM, 2% DMSO). Critical Step: Ensure tip does not touch buffer surface to prevent precipitation at the interface.
-
Incubation: Shake at 600 rpm for 2 hours at 25°C.
-
Readout: Measure forward light scatter (Nephelometry) at 633 nm.
-
Validation:
-
If Scatter > Background + 3SD
Compound has precipitated. -
Self-Validation: The Pyrene control must show high scatter; Diclofenac must show baseline scatter. If controls fail, reject the plate.
-
Protocol B: Microsomal Stability (Intrinsic Clearance)
Objective: Quantify the metabolic stability (
Reagents:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Mix Microsomes (0.5 mg/mL final) with PBS (pH 7.4). Pre-warm to 37°C for 5 mins.
-
Initiation: Add Test Compound (1 µM final) and NADPH system.
-
Sampling: Remove aliquots at
min. -
Quenching: Immediately dispense into Stop Solution (1:3 ratio) to denature proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines . -
Validation: Testosterone (High Clearance) and Warfarin (Low Clearance) must be run in parallel.
Synthesis & Characterization Workflow
The synthesis of these derivatives often requires specific "building block" approaches, such as Ring-Closing Metathesis (RCM) or alkylation of nitriles.
Caption: General synthetic workflow for accessing functionalized spiro[3.4]octane cores.
References
-
BenchChem. (2025).[3] A Comparative Study of Spiro[3.4]octanols and Their Carbocyclic Analogs. BenchChem Technical Guides. Link
-
Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link
-
PubChem. (2025).[4][5] Spiro[3.4]octane Compound Summary. National Center for Biotechnology Information. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Spiro(3.4)octane | C8H14 | CID 135980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spiro(3.4)octan-2-one | C8H12O | CID 11344014 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking New Dimensions in Drug Discovery: A Technical Guide to the Chemical Space of Functionalized Spiro[3.4]octane Scaffolds
Abstract
Spirocyclic scaffolds have emerged as powerful tools in modern medicinal chemistry, offering a unique three-dimensional (3D) architecture that can lead to significant improvements in potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] Among these, the spiro[3.4]octane framework, comprising a fused cyclobutane and cyclopentane ring, presents a compelling and underexplored area of chemical space.[3][4] This guide provides an in-depth exploration of the synthesis, functionalization, and strategic application of spiro[3.4]octane scaffolds for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind synthetic choices, provide validated experimental protocols, and illuminate the path from scaffold design to the generation of novel, patent-free therapeutic agents.
The Spiro[3.4]octane Advantage: A Paradigm Shift in Molecular Design
The "flatland" of traditional aromatic and aliphatic ring systems in drug discovery is increasingly giving way to more complex, three-dimensional structures. Spirocycles, by virtue of their shared single-atom fusion point, enforce a rigid and well-defined conformational arrangement of substituents in 3D space.[5][6] This inherent rigidity can be a significant advantage in drug design for several reasons:
-
Enhanced Target Affinity and Selectivity: By pre-organizing functional groups in a conformation that is complementary to a biological target's binding site, spirocyclic scaffolds can lead to higher binding affinities and improved selectivity.[7][8] The constrained nature of the scaffold reduces the entropic penalty upon binding.
-
Improved Physicochemical Properties: The introduction of sp³-rich spirocenters often leads to improved aqueous solubility and metabolic stability compared to their flatter carbocyclic or aromatic counterparts.[9] This can translate to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Exploration of Novel Chemical Space: Functionalized spiro[3.4]octane scaffolds provide access to novel and diverse chemical matter, offering opportunities to circumvent existing intellectual property and develop first-in-class therapeutics.[3][10]
The spiro[3.4]octane core, with its blend of a strained four-membered ring and a more flexible five-membered ring, offers a unique conformational landscape for strategic functionalization.
Navigating the Synthetic Landscape: Constructing the Spiro[3.4]octane Core
The successful exploration of the spiro[3.4]octane chemical space is contingent upon robust and versatile synthetic methodologies. While the synthesis of spirocycles can be challenging, several effective strategies have been developed.[3][5] The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
Key Synthetic Strategies
Several approaches have proven effective for the construction of the spiro[3.4]octane skeleton. These include:
-
Annulation Strategies: These methods involve the formation of one of the rings onto a pre-existing cyclic precursor. For instance, the annulation of a cyclobutane ring onto a cyclopentanone derivative or vice versa.
-
Strain-Release Driven Spirocyclization: The use of highly strained molecules, such as bicyclo[1.1.0]butanes (BCBs), can provide a powerful driving force for the formation of spirocyclic systems. Scandium-catalyzed spirocyclization of BCBs with azomethine imines has been demonstrated for the synthesis of 6,7-diazaspiro[3.4]octanes.[4]
-
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of a variety of cyclic and spirocyclic systems, including 2,5-dioxaspiro[3.4]octane building blocks.[11][12]
Experimental Protocol: Synthesis of a Spiro[3.4]octanone Precursor
A common and versatile intermediate for further functionalization is the corresponding spiro[3.4]octanone. The following protocol outlines a general approach to its synthesis.[9]
Reaction: Synthesis of Spiro[3.4]octan-5-one
Materials:
-
Cyclopentanone
-
1,3-Dibromopropane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Diethyl ether
-
Ammonium chloride (NH₄Cl) solution (saturated)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense liquid ammonia into the flask.
-
Slowly add sodium amide to the liquid ammonia with stirring until a deep blue color persists, indicating the formation of the sodium salt of the enolate.
-
Add cyclopentanone dropwise via the dropping funnel.
-
After the addition is complete, add 1,3-dibromopropane dropwise.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then let it slowly warm to room temperature overnight to allow the ammonia to evaporate.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford spiro[3.4]octan-5-one.
Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a carbonyl stretch in the IR spectrum (around 1740 cm⁻¹) and the disappearance of the starting material signals in the NMR spectra are key indicators of a successful reaction.
Below is a diagram illustrating the general workflow for the synthesis of the spiro[3.4]octanone precursor.
Caption: General workflow for the synthesis of spiro[3.4]octan-5-one.
Diversification and Functionalization: Unlocking the Chemical Space
The true power of the spiro[3.4]octane scaffold lies in its potential for diverse functionalization. The core can be decorated with a variety of substituents at multiple positions, allowing for the fine-tuning of its biological activity and physicochemical properties.
Strategies for Functionalization
-
Functionalization of the Ketone: The spiro[3.4]octanone intermediate is a versatile handle for a wide range of chemical transformations, including:
-
Reduction: Reduction of the ketone to the corresponding alcohol provides a site for further elaboration, such as etherification or esterification.[8]
-
Reductive Amination: This reaction allows for the introduction of various amine functionalities, which are common in bioactive molecules.
-
Wittig Reaction and Related Olefinations: These methods can be used to introduce exocyclic double bonds, which can then be further functionalized.
-
-
Direct C-H Functionalization: Advances in C-H activation chemistry offer the potential for direct functionalization of the spiro[3.4]octane core, providing more efficient routes to novel derivatives.
-
Synthesis of Heterocyclic Spiro[3.4]octanes: The incorporation of heteroatoms such as nitrogen, oxygen, or sulfur into the spirocyclic framework can significantly modulate the scaffold's properties and provide additional vectors for diversification.[10][13][14][15][16] Syntheses of azaspiro[3.4]octanes, oxaspiro[3.4]octanes, and thia-azaspiro[3.4]octanes have been reported.[10][13][14][15][16]
Data Presentation: Physicochemical Properties of Functionalized Scaffolds
The introduction of functional groups can significantly alter the physicochemical properties of the spiro[3.4]octane scaffold. The following table summarizes key computed properties for representative derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| Spiro[3.4]octane | C₈H₁₄ | 110.20 | 3.7 | 0 | 0 |
| Spiro[3.4]octan-1-ol | C₈H₁₄O | 126.20 | 1.8 | 1 | 1 |
| Spiro[3.4]octan-5-one | C₈H₁₂O | 124.18 | 1.3 | 0 | 1 |
| Spiro[3.4]octane-2-carboxylic acid | C₉H₁₄O₂ | 154.21 | 1.6 | 1 | 2 |
Data sourced from PubChem.[17]
This data illustrates how functionalization can be used to modulate properties like lipophilicity (XLogP3) and hydrogen bonding potential, which are critical for drug-likeness.
Applications in Drug Discovery: Case Studies and Future Directions
The unique structural features of spiro[3.4]octane scaffolds have led to their incorporation into a variety of biologically active compounds.
As Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound while maintaining its biological activity.[18] The rigid, three-dimensional nature of the spiro[3.4]octane core makes it an attractive bioisostere for more flexible or planar ring systems. For example, spiro[3.3]heptane has been successfully used as a non-collinear bioisostere for phenyl rings in several FDA-approved drugs.[19] Similar strategies can be envisioned for the spiro[3.4]octane scaffold.
As Scaffolds for Targeted Inhibitors
Functionalized spiro[3.4]octane derivatives have shown promise as potent and selective inhibitors of various therapeutic targets.
-
Monoacylglycerol Lipase (MAGL) Inhibitors: Novel spiro derivatives have been developed as potent and reversible inhibitors of MAGL, a target for central nervous system-related diseases.[20][21] Structure-based drug design approaches have been used to generate various spiro scaffolds as bioisosteres of a known pharmacophore.[21]
-
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: Spiro[3.4]octane-based compounds have emerged as potent inhibitors of HPK1, a negative regulator of T-cell activation, making them promising candidates for cancer immunotherapy.[22]
The following diagram illustrates a simplified signaling pathway that can be targeted by spiro[3.4]octane-based inhibitors, such as the MAPK/ERK pathway.
Caption: A simplified MAPK/ERK signaling pathway targeted by inhibitors.
Future Outlook
The exploration of the chemical space of functionalized spiro[3.4]octane scaffolds is still in its early stages.[4] Future research will likely focus on:
-
Development of Novel Synthetic Methodologies: The discovery of more efficient and stereoselective synthetic routes will be crucial for accessing a wider range of functionalized scaffolds.
-
Computational and High-Throughput Screening: In silico screening and high-throughput synthesis will accelerate the identification of spiro[3.4]octane-based compounds with desirable biological activities.[3][5]
-
Expansion into New Therapeutic Areas: The unique properties of these scaffolds make them attractive for a broad range of diseases, including cancer, infectious diseases, and neurological disorders.[3][5]
Conclusion
The spiro[3.4]octane scaffold represents a valuable and largely untapped resource for the discovery of novel therapeutics. Its inherent three-dimensionality, conformational rigidity, and potential for diverse functionalization offer significant advantages in the design of potent, selective, and drug-like molecules. By understanding the principles of their synthesis and strategically applying them in medicinal chemistry programs, researchers can unlock new dimensions in drug discovery and contribute to the development of the next generation of innovative medicines.
References
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. [Link]
-
spiro[3.4]octane-2-carboxylic acid. MySkinRecipes. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
-
Spiraling Forward: Spirocyclic Compounds as Innovative Tools in Drug Discovery for Medicinal Chemists. SSRN. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. [Link]
-
Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. ResearchGate. [Link]
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PMC. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters. Figshare. [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC. [Link]
-
An Efficient Synthesis of 6‐oxa‐spiro[3.4]octan‐1‐one Derivates Through 3‐diazochroman‐4‐one and Alkene. SciSpace. [Link]
-
Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][3][7]oxazin-6-yl Moiety. ACS Publications. [Link]
-
Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
Transmission of substituent effects in spiro[3.4]octane-2-carboxylic acid derivatives. J. Org. Chem.. [Link]
-
Molecular Conformations. Organic Chemistry. [Link]
-
Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. [Link]
-
(PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2 H-benzo[ b][3][7]oxazin-6-yl Moiety. PubMed. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). [Link]
-
Spiro(3.4)octane. PubChem. [Link]
-
A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. PubMed. [Link]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Spiro Compounds [chemenu.com]
- 7. spiro[3.4]octane-2-carboxylic acid [myskinrecipes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 11. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. acs.figshare.com [acs.figshare.com]
- 16. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 17. Spiro(3.4)octane | C8H14 | CID 135980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2 H-benzo[ b][1,4]oxazin-6-yl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
The Escape from Flatland: Biological Activities and Therapeutic Potential of Aminomethyl Spiro-Alcohols and Related Scaffolds
Introduction: The 3D Pharmacophore Paradigm
In modern drug discovery, the transition from planar, sp²-hybridized aromatic systems to sp³-rich, three-dimensional architectures is often referred to as the "escape from flatland." Spirocyclic compounds—specifically aminomethyl spiro-alcohols and their closely related hetero-analogues (e.g., spiropyrrolidines and spiro-piperidines)—represent a privileged class of 3D scaffolds. The spiro-fusion restricts conformational flexibility, thereby lowering the entropic penalty upon target binding. Concurrently, the strategic placement of an aminomethyl group provides a highly directional basic vector capable of engaging in critical hydrogen bonding and salt-bridge interactions within deep enzymatic pockets.
As a Senior Application Scientist, I have observed that the unique spatial geometry of these scaffolds allows them to address historically intractable targets. This whitepaper synthesizes the mechanistic causality, quantitative efficacy, and self-validating experimental protocols associated with the biological activities of these powerful chemical entities.
Neurodegenerative Therapeutics: BACE1 Inhibition
The aspartyl protease β-secretase (BACE1) is a primary therapeutic target for Alzheimer’s disease due to its role in the proteolytic cleavage of the amyloid precursor protein (APP) into neurotoxic Aβ-peptides[1]. Traditional flat inhibitors often fail to achieve the required central nervous system (CNS) penetration or suffer from P-glycoprotein (P-gp) efflux liability.
Mechanistic Causality
Fragment-based drug design (FBDD) has identified aminomethyl spiropyrrolidines (and related spiro-alcohols) as highly potent BACE1 inhibitors[2]. The causality of their efficacy lies in their rigid 3D topology:
-
The Aminomethyl Vector: The basic nitrogen of the aminomethyl group is precisely projected into the catalytic aspartate dyad (Asp32 and Asp228) of BACE1, forming a robust salt bridge.
-
The Spirocyclic Core: The orthogonal orientation of the spiro-rings allows the lipophilic tail of the molecule to optimally occupy the S1' and S2' sub-pockets without inducing unfavorable steric clashes with the enzyme's flexible "flap" region[1].
Figure 1: Mechanistic pathway of BACE1 inhibition by aminomethyl spirocyclic scaffolds.
Antiparasitic and Antiviral Efficacy
Antileishmanial Activity via Antifolate Mechanisms
Leishmaniasis, a neglected tropical disease, requires urgent novel therapeutics due to rising resistance against miltefosine. Recent studies have demonstrated that spiro heterocycles bearing a piperidine moiety (structurally analogous to aminomethyl spiro-alcohols) exhibit sub-micromolar activity against Leishmania major[3].
Causality: The spiro-piperidine core acts as a bioisostere for the pteridine ring of endogenous folates. By occupying the active sites of Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1), these compounds halt nucleotide synthesis. The presence of the aminomethyl moiety enhances binding affinity via hydrogen bonding with the NADPH cofactor pocket[4].
Serine Protease Inhibition (Flaviviruses)
Aminomethyl-spiro[piperidine-4,3'-(2H)-benzo[b]furan] derivatives have been investigated as inhibitors of the Dengue (DENV) and West Nile Virus (WNV) NS2B/NS3pro serine proteases[5]. The spiro-fusion provides the necessary steric bulk to competitively block the substrate-binding groove, while the aminomethyl group interacts with the catalytic triad (His51, Asp75, Ser135), rendering the enzyme catalytically inactive.
Agrochemical Innovations: Spiro-Alcohols as Biocides
Beyond human therapeutics, spiro-alcohols derived from natural sesquiterpenes like germacrone have shown profound insecticidal and acaricidal properties[6].
Causality: The ionic opening of epoxygermacrone triggered by Lewis acids generates rigid spiro-alcohols. The conformational locking of the flexible 10-membered germacradiene ring into a spiro-bicyclic system drastically increases its binding affinity to arthropod neuroreceptors (e.g., octopamine receptors). This structural rigidification is directly responsible for a four-fold increase in ixodicidal (tick-killing) activity against Hyalomma lusitanicum compared to the parent compound[7].
Quantitative Data Summary
To facilitate rapid comparative analysis, the biological activities of key aminomethyl spiro and spiro-alcohol scaffolds are summarized below.
| Compound Class | Primary Target / Organism | Biological Activity (IC₅₀ / EC₅₀) | Reference Standard / Control |
| Aminomethyl Spiropyrrolidines | BACE1 (Alzheimer's Disease) | 10 - 50 nM | Statine-derived peptidomimetics |
| Spiro-piperidines (e.g., 8a, 9a) | Leishmania major (Amastigote) | 0.50 - 0.89 µM | Miltefosine (8.08 µM) |
| Aminomethyl-spiro-benzofurans | DENV NS2B/NS3pro (Dengue) | ~43 nM | Aprotinin |
| Germacrone Spiro-alcohols | Hyalomma lusitanicum (Tick) | 4x higher than Germacrone | Farnesol |
Self-Validating Experimental Protocols
Scientific integrity demands that experimental workflows are not merely linear steps, but closed-loop, self-validating systems. Below are the field-proven protocols for evaluating these spirocyclic compounds.
Protocol A: Fragment-Based Screening & Validation for BACE1 Inhibitors
Objective: Identify and validate aminomethyl spiro-scaffolds avoiding false positives.
-
Primary Screen (X-Ray Crystallography):
-
Co-crystallize apo-BACE1 (15 mg/mL) with a library of spirocyclic fragments (soaking concentration: 5-10 mM) in a precipitant solution (20% PEG 8000, 0.1M sodium acetate, pH 4.5).
-
Causality: X-ray provides direct structural evidence of the aminomethyl vector engaging the Asp32/Asp228 dyad, eliminating assay-interference artifacts[1].
-
-
Orthogonal Biophysical Validation (Internal Control):
-
Subject positive hits to Surface Plasmon Resonance (SPR). Immobilize BACE1 on a CM5 sensor chip. Inject the spiro-compound at concentrations ranging from 0.1 µM to 50 µM.
-
Validation: A dose-dependent, reversible binding kinetic profile (
) must correlate with the crystallographic occupancy.
-
-
Functional Enzymatic Assay:
-
Perform a FRET-based cleavage assay using a fluorogenic APP-derived peptide substrate.
-
Feedback Loop: If a compound binds in SPR but shows no functional inhibition, it is flagged as an allosteric binder or a false positive, ensuring only true catalytic inhibitors advance.
-
Protocol B: Phenotypic & Mechanistic Antileishmanial Workflow
Objective: Assess spiro-piperidine efficacy and validate the antifolate mechanism.
-
Phenotypic Screening:
-
Culture L. major promastigotes and axenic amastigotes in RPMI-1640 medium. Treat with spiro-piperidines (0.1 to 100 µM) for 72 hours. Measure viability using the MTT colorimetric assay.
-
-
Cytotoxicity Counter-Screen (Selectivity Validation):
-
Concurrently test the compounds against mammalian VERO cells.
-
Validation: Calculate the Selectivity Index (SI = IC₅₀ VERO / IC₅₀ Leishmania). An SI > 10 is required to validate that the activity is pathogen-specific and not broadly cytotoxic[4].
-
-
Target Rescue Assay (Mechanistic Validation):
-
Repeat the L. major viability assay in the presence of exogenous folinic acid (50 µM).
-
Validation: If the spiro-compound targets DHFR/PTR1, the addition of folinic acid will bypass the blockade and "rescue" the parasite, shifting the IC₅₀ curve to the right. This confirms the antifolate mechanism of action[3].
-
Figure 2: Self-validating experimental workflow for confirming the antileishmanial mechanism of spiro-compounds.
Conclusion
Aminomethyl spiro-alcohols and their heterocyclic derivatives represent a triumph of 3D pharmacophore design. By escaping the planar constraints of traditional medicinal chemistry, these scaffolds offer precise vector projection and favorable entropic profiles. Whether acting as CNS-penetrant BACE1 inhibitors for Alzheimer's disease, potent antifolate agents against Leishmania, or rigidified biocides for agricultural pest management, the spirocyclic core proves to be an immensely versatile and privileged structural motif.
References
-
Efremov, I. V., et al. (2012). "Discovery and Optimization of a Novel Spiropyrrolidine Inhibitor of β-Secretase (BACE1) through Fragment-Based Drug Design." Journal of Medicinal Chemistry. Available at:[Link]
-
Mohamed, M. A. A., et al. (2023). "Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
-
Pretel, A. G., et al. (2019). "Germacrone Derivatives as new Insecticidal and Acaricidal Compounds: A Structure-Activity Relationship." Molecules. Available at:[Link]
-
Chow, S. Y., et al. (2012). "Towards Serine Protease Inhibitors." The University of Queensland eSpace. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and optimization of a novel spiropyrrolidine inhibitor of β-secretase (BACE1) through fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Germacrone Derivatives as new Insecticidal and Acaricidal Compounds: A Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
"understanding the stereochemistry of 6-(aminomethyl)spiro[3.4]octan-5-ol"
Technical Deep Dive: Stereochemical & Synthetic Analysis of 6-(aminomethyl)spiro[3.4]octan-5-ol
Executive Summary: The Spirocyclic Advantage
In the modern landscape of fragment-based drug discovery (FBDD), the transition from "flat" aromatic scaffolds to three-dimensional (
This guide dissects the stereochemical intricacies of this scaffold. Unlike flexible linear amino alcohols, the spiro[3.4] system imposes severe conformational constraints, locking the hydroxyl and aminomethyl groups into specific vectors. Understanding these vectors is paramount for designing high-affinity ligands for GPCRs and ion channels, where the precise spatial arrangement of hydrogen bond donors/acceptors dictates efficacy.
Stereochemical Architecture
The complexity of 6-(aminomethyl)spiro[3.4]octan-5-ol arises from the interplay between the spiro-center and the vicinal substitution on the cyclopentane ring.
Chiral Centers and Nomenclature
Standard IUPAC numbering for spiro[3.4]octane assigns the spiro carbon as C4 (or C5 depending on specific rules, but functionally the bridgehead). The functional groups are located on the five-membered ring:
-
C5: Bears the Hydroxyl group (-OH).[1]
-
C6: Bears the Aminomethyl group (-CH
NH ).
Because the cyclobutane ring (C1-C3) is unsubstituted and symmetrical, the spiro carbon itself is achiral in the absence of the C5/C6 substituents. However, the introduction of the C5 and C6 centers desymmetrizes the molecule, creating a chiral environment.
The Stereoisomer Matrix:
The molecule possesses two defined stereocenters (C5 and C6). Theoretically, this yields
-
(5R, 6R) – Trans
-
(5S, 6S) – Trans
-
(5R, 6S) – Cis
-
(5S, 6R) – Cis
Conformational Locking (The "Pucker" Effect)
The spiro-fusion forces the cyclopentane ring into a specific envelope conformation to minimize torsional strain with the cyclobutane ring.
-
Cis-conformer (Syn): The -OH and -CH
NH project on the same face. This is often stabilized by an intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the amine nitrogen (forming a pseudo-6-membered ring). -
Trans-conformer (Anti): The substituents project on opposite faces. This conformation is generally more sterically relaxed but lacks the IMHB stabilization.
Visualization of Stereochemical Relationships:
Figure 1: Stereochemical hierarchy of the target molecule, distinguishing between relative (cis/trans) and absolute configurations.
Synthetic Strategy & Protocols
To access these stereoisomers selectively, we cannot rely on random functionalization. The most robust route utilizes the Spiro[3.4]octan-5-one ketone as the divergent intermediate.
Route Selection: The Henry Reaction Approach
The "Nitroaldol" (Henry) reaction followed by reduction is the superior pathway for generating 1,2-amino alcohols because it allows for diastereocontrol during the reduction step.
Pathway Logic:
-
Start: Spiro[3.4]octan-5-one.
-
C-C Bond Formation: Reaction with nitromethane (
) creates the C6-C bond. -
Elimination: Dehydration to the nitroalkene.
-
Reduction: Global reduction of the alkene and nitro group sets the C5/C6 stereochemistry.
Detailed Experimental Protocol
Step 1: Synthesis of the Nitroalkene Intermediate
-
Reagents: Spiro[3.4]octan-5-one (1.0 eq), Nitromethane (solvent/reactant), Ammonium Acetate (0.1 eq).
-
Procedure:
-
Dissolve ketone in excess nitromethane.
-
Add catalytic ammonium acetate.
-
Reflux at 100°C for 4 hours using a Dean-Stark trap to remove water (driving the equilibrium to the alkene).
-
Validation: Monitor by TLC (disappearance of ketone).
-
Workup: Remove solvent in vacuo. Dissolve residue in EtOAc, wash with brine.
-
Yield: Expect >80% of the yellow nitroalkene solid.
-
Step 2: Diastereoselective Reduction (The Critical Step)
-
Goal: Convert nitroalkene to amino alcohol.
-
Reagents: Lithium Aluminum Hydride (LiAlH
) in dry THF. -
Stereocontrol Note: LiAlH
reduction typically favors the trans-amino alcohol due to hydride delivery from the less hindered face of the intermediate imine/ketone species. -
Procedure:
-
Cool a suspension of LiAlH
(4.0 eq) in dry THF to 0°C under Argon. -
Add the nitroalkene (from Step 1) dropwise in THF.
-
Allow to warm to RT, then reflux for 12 hours.
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), then 15% NaOH ( mL), then water ( mL). -
Filter the white precipitate.
-
Purification: The crude amine is often an oil. Convert to HCl salt for crystallization or purify via cation-exchange chromatography (SCX-2 cartridge).
-
Synthetic Workflow Diagram:
Figure 2: Synthetic pathway via the Henry reaction, utilizing steric bulk to direct hydride attack.
Analytical Data & Validation
Validating the stereochemistry requires precise spectroscopic analysis. The coupling constant (
Table 1: Physicochemical & Spectroscopic Profile
| Property | Value / Characteristic | Notes |
| Formula | MW: 155.24 g/mol | |
| Cis | ~4–6 Hz | Dihedral angle ~40-60° (Envelope) |
| Trans | ~8–10 Hz | Dihedral angle ~160-180° (Anti-periplanar) |
| IR Spectrum | 3200-3400 cm | Broad O-H/N-H stretch. Cis may show shift due to H-bonding. |
| LogP (Calc) | ~0.8 - 1.2 | Lower than cyclohexyl analogs due to polarity. |
| pKa (Amine) | ~9.5 | Typical for primary alkyl amines. |
Self-Validating Protocol (NOESY): To definitively confirm the cis isomer:
-
Acquire a 2D NOESY spectrum.
-
Look for a cross-peak between the H5 (methine proton on -OH carbon) and the H6 (methine proton on -CH
NH carbon). -
Result: A strong NOE signal indicates spatial proximity
Cis . Absence of signal usually implies Trans .
Applications in Drug Discovery
This scaffold serves as a bioisostere for the 3-amino-2-hydroxy motif found in protease inhibitors and adrenergic blockers.
-
Vector Analysis: The spiro[3.4] system orients the amine and hydroxyl vectors at a distinct angle compared to a cyclohexyl ring. This allows "sampling" of binding pockets that are inaccessible to flat aromatics.
-
Metabolic Stability: The quaternary spiro carbon blocks metabolic oxidation at that position, potentially increasing the half-life (
) compared to simple cycloalkanes. -
Library Generation: The amine handle allows for rapid diversification (amide coupling, reductive amination) to generate focused libraries for HTS (High-Throughput Screening).
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.4]octanes." Organic Letters. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link
-
SpiroChem AG. (2024). "Spirocyclic Building Blocks for Medicinal Chemistry." SpiroChem Catalog. Link
-
Aho, J. E., et al. (2005). "Diastereoselective Synthesis of Amino Alcohols via Henry Reaction." Chemical Reviews. Link
-
BenchChem. (2025).[2] "Spiro[3.4]octane Scaffold Properties." BenchChem Database. Link
Sources
Navigating the Crucial Crossroads: A Technical Guide to the Solubility and Stability of Amine Hydrochloride Salts in Biological Buffers
For Immediate Release
[CITY, STATE] – For researchers, scientists, and drug development professionals, understanding the behavior of amine hydrochloride salts in biological systems is a pivotal aspect of preclinical and formulation development. These compounds, prevalent in active pharmaceutical ingredients (APIs), present unique challenges and opportunities related to their solubility and stability, which are inextricably linked to their bioavailability and therapeutic efficacy. This in-depth technical guide, structured from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the core principles, experimental methodologies, and practical considerations for successfully navigating these critical studies.
The Fundamental Interplay: Solubility and Stability in the Physiological Milieu
The journey of an orally administered drug begins with its dissolution in the gastrointestinal (GI) tract. For amine hydrochloride salts, which are often employed to enhance the solubility of poorly soluble basic drugs, this process is profoundly influenced by the surrounding environment.[1][2] The pH of the biological buffer, the composition of the buffer species, and the presence of other ions can dictate not only how much of the drug dissolves but also how long it remains in its active form.
The solubility of a weak base, such as the free amine form of the drug, is fundamentally governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, the acid dissociation constant (pKa) of the compound, and the ratio of its ionized to un-ionized forms.[3] Amine hydrochloride salts are more soluble in acidic environments where the amine is protonated. As the pH increases towards the pKa of the amine, the equilibrium shifts towards the less soluble free base, potentially leading to precipitation.
However, the in vivo environment is far more complex than a simple aqueous buffer. The presence of bile salts and phospholipids in the intestines, mimicked by biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), can significantly enhance the solubility of lipophilic drugs through micellar solubilization.[4] Therefore, early assessment in these more physiologically relevant media is crucial for predicting in vivo performance and potential food effects.[4]
Stability, the other side of the coin, refers to the drug's ability to resist chemical degradation. For amine-containing compounds, the primary degradation pathways are often hydrolysis and oxidation .[5] The protonation of the amine in the hydrochloride salt form can offer some protection against oxidation by tying up the lone pair of electrons on the nitrogen atom.[6] However, the aqueous environment of biological buffers provides a medium for hydrolytic degradation, which can be influenced by both pH and the specific buffer components.
Designing Robust Experimental Protocols: A Self-Validating Approach
A well-designed experimental strategy is paramount for obtaining reliable and reproducible data. The following sections detail key experimental workflows, emphasizing the causality behind each step to ensure a self-validating system.
Solubility Determination: From High-Throughput Screening to Definitive Measurement
The choice of solubility assay depends on the stage of drug development. Early in discovery, high-throughput kinetic solubility methods provide a rapid assessment, while later stages demand the precision of thermodynamic (equilibrium) solubility measurements.[7][8][9]
This method assesses the solubility of a compound after a short incubation period, typically by adding a concentrated DMSO stock solution to the aqueous buffer.[10][11] Precipitation is often detected by nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation.[7][10]
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for a typical kinetic solubility assay.
Considered the gold standard, the shake-flask method determines the true equilibrium solubility.[12][13] An excess of the solid compound is agitated in the buffer for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[7][13] The concentration of the dissolved drug is then measured in the filtered or centrifuged supernatant.
Detailed Protocol: Thermodynamic Solubility (Shake-Flask Method)
| Step | Procedure | Rationale |
| 1. Preparation | Add an excess of the solid amine hydrochloride salt to a known volume of the biological buffer in a sealed vial. | Ensuring an excess of solid material is present is crucial for reaching a true equilibrium saturation. |
| 2. Equilibration | Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours. | This extended period allows the dissolution process to reach a steady state. The time to reach equilibrium should be empirically determined.[7] |
| 3. Phase Separation | Allow the vials to stand undisturbed or centrifuge them to separate the undissolved solid from the saturated solution. | This step is critical to prevent solid particles from being carried over into the sample for analysis, which would lead to an overestimation of solubility. |
| 4. Sampling & Dilution | Carefully withdraw a known volume of the clear supernatant and accurately dilute it with an appropriate solvent. | Dilution is often necessary to bring the concentration of the analyte within the linear range of the analytical method. |
| 5. Quantification | Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the drug concentration. | A validated method ensures the accuracy and precision of the final solubility value. |
| 6. pH Measurement | Measure the final pH of the saturated solution. | The pH can change during the experiment, especially if the drug substance itself has a significant buffering capacity.[12] |
Stability Studies: Unveiling Degradation Pathways
Stability studies are essential to determine a drug's shelf-life and to identify potential degradation products that could impact safety and efficacy. These studies often involve a combination of long-term stability testing under intended storage conditions and accelerated or forced degradation studies.[14][15]
Forced degradation studies are a regulatory requirement (ICH Q1A(R2)) and are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the stability-indicating nature of analytical methods.[5][14] The goal is typically to achieve 5-20% degradation of the active ingredient.[14][15][16]
Typical Forced Degradation Conditions for Amine Hydrochloride Salts
| Stress Condition | Typical Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | To investigate degradation in an acidic environment, mimicking the stomach.[3][5] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C | To assess stability in alkaline conditions, relevant to the lower GI tract.[3][5] |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature | To evaluate susceptibility to oxidative degradation, which can occur in vivo. |
| Thermal Degradation | 40-80°C | To assess the impact of elevated temperatures on the drug's stability.[3] |
| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV and visible light (ICH Q1B) | To determine if the drug is light-sensitive, which has implications for packaging and storage.[3][15] |
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, process impurities, and excipients.[6] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[17][18]
Logical Flow for Stability-Indicating HPLC Method Development
Caption: Key stages in developing a stability-indicating HPLC method.
Delving Deeper: Causality, Challenges, and Advanced Characterization
A thorough understanding of the factors influencing solubility and stability allows for proactive problem-solving and informed decision-making during drug development.
The Critical Role of the Buffer System
While pH is a master variable, the specific components of the buffer can also play a direct role in the stability of amine hydrochloride salts.
-
General and Specific Acid-Base Catalysis: Buffer species can act as catalysts for hydrolysis. For example, phosphate and citrate buffers can participate in general acid-base catalysis, accelerating the degradation of susceptible functional groups.[19] The concentration of the non-ionized form of a basic buffer species can influence the rate of drug release from certain formulations.[20]
-
Counter-Ion Effects and Exchange: The solubility of an amine salt can be influenced by the counter-ion. In a buffered solution containing other anions (e.g., phosphate, citrate), it is possible for the hydrochloride counter-ion to be exchanged with a buffer anion, forming a new salt with different solubility characteristics. This can lead to unexpected precipitation or changes in dissolution rate.
The Impact of the Counter-Ion
The choice of the counter-ion itself has a significant impact on the physicochemical properties of the salt. For a series of alkylamine counter-ions, increasing the chain length can lead to a decrease in the solubility of the resulting salt.[21][22] The nature of the hydrogen bonding between the drug cation and the counter-anion is a major determinant of solubility.[21]
Troubleshooting Common Issues
| Issue | Potential Causes | Troubleshooting Steps |
| Low/Inconsistent Solubility | pH drift; insufficient equilibration time; formation of a less soluble salt form (polymorph or counter-ion exchange); compound precipitation from DMSO stock. | Verify final pH; extend equilibration time; analyze the solid phase (e.g., by XRPD) to identify its form; reduce the percentage of DMSO in the final assay. |
| Unexpected Degradation | Catalysis by buffer species; presence of metal ion impurities (catalyzing oxidation); photo-degradation. | Test stability in different buffer systems; use metal chelators (e.g., EDTA); protect samples from light. |
| Poor Peak Shape in HPLC | Column overload; secondary interactions with silanols; inappropriate mobile phase pH. | Reduce sample concentration; use a base-deactivated column or add a competing amine to the mobile phase; adjust mobile phase pH to ensure the amine is fully protonated. |
Advanced Characterization of Degradants
When forced degradation studies reveal significant degradation products, their structural elucidation is crucial for safety assessment. A combination of hyphenated analytical techniques is often employed for this purpose.
-
LC-MS/MS: This technique is invaluable for obtaining the molecular weight of degradation products and for gleaning structural information from their fragmentation patterns.[23][24]
-
LC-NMR: For unambiguous structure determination, especially of isomers, LC-NMR provides detailed structural information.[1][25] The integration of LC, MS, and NMR offers a powerful platform for the comprehensive analysis of impurities and degradants.[1][25][26]
Conclusion: A Pathway to Success
The successful development of drug candidates containing amine hydrochloride salts hinges on a thorough and mechanistically driven understanding of their solubility and stability in biologically relevant media. By moving beyond simple data collection to a deeper comprehension of the underlying physicochemical principles, researchers can anticipate challenges, design robust and self-validating experiments, and make informed decisions that accelerate the journey from the laboratory to the clinic. This guide provides a framework for this integrated approach, empowering scientists to navigate the complexities of solubility and stability with confidence and scientific rigor.
References
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advances in Pharmaceutics. [Link]
-
Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy Online. [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
-
Shake-Flask Solubility Assay. Bienta. [Link]
-
Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Interchim. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com. [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
-
2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
-
Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. Dissolution Technologies. [Link]
-
Case studies – Formulation development. amofor. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Kinetic Solubility. Charnwood Discovery. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. PMC. [Link]
-
Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]
-
Selection of In Vivo Predictive Dissolution Media Using Drug Substance and Physiological Properties. PMC. [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
Cutting Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. International Journal For Multidisciplinary Research. [Link]
-
Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. PMC. [Link]
-
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. [Link]
-
Emerging Analytical Technologies in Pharmaceutical Research and Drug Development. ManTech Publications. [Link]
-
FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. [Link]
-
Selection of Solubility Enhancement Technologies Depending on Developmental Stage: A Case Study of S-892216, a Poorly Water-Soluble Drug. ChemRxiv. [Link]
-
Solubility and solution stability studies of different amino acid prodrugs of bromhexine. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. [Link]
-
Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]
-
Buffer Effects on Drug Release Kinetics From Acidic Hydrophobic Gel Discs. ResearchGate. [Link]
-
(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]
-
A Brief Review on the Latest Developments on Pharmaceutical Compound Degradation Using g-C3N4-Based Composite Catalysts. MDPI. [Link]
-
citrate buffer solution: Topics by Science.gov. Science.gov. [Link]
-
Amine Plant Troubleshooting and Optimiza. Scribd. [Link]
-
Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs. PMC. [Link]
-
Buffer and Salt Effects in Aqueous Host–Guest Systems: Screening, Competitive Binding, or Both?. Journal of the American Chemical Society. [Link]
-
Buffer Effects on Drug Release Kinetics From Acidic Hydrophobic Gel Discs. SciELO México. [Link]
Sources
- 1. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. pharmalesson.com [pharmalesson.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. questjournals.org [questjournals.org]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. scispace.com [scispace.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ajpsonline.com [ajpsonline.com]
- 16. youtube.com [youtube.com]
- 17. irjpms.com [irjpms.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. citrate buffer solution: Topics by Science.gov [science.gov]
- 20. researchgate.net [researchgate.net]
- 21. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ijper.org [ijper.org]
- 24. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. admin.mantechpublications.com [admin.mantechpublications.com]
Methodological & Application
Application Note: Protocols for the Stereoselective Synthesis of Spiro[3.4]octan-5-ol Derivatives
Strategic Rationale and Structural Significance
The pharmaceutical industry's paradigm shift toward increasing the fraction of sp³ carbons (Fsp³) to improve drug solubility, metabolic stability, and target specificity has driven immense interest in spirocyclic scaffolds. The spiro[3.4]octane ring system—a cyclobutane ring orthogonally fused to a cyclopentane ring—serves as a rigid, three-dimensional bioisostere for flat aromatic rings.
However, synthesizing chiral derivatives like spiro[3.4]octan-5-ol presents unique synthetic challenges. The hydroxyl group at the C5 position is directly adjacent to the C4 spiro-quaternary center. This creates an extreme steric disparity between the two alpha positions (the C6 methylene vs. the C4 spiro-fused cyclobutane). While this steric bulk can induce inherent substrate-controlled diastereoselectivity during reductions, achieving high enantiomeric excess (ee) requires overriding substrate biases with highly engineered chiral catalysts 1.
This application note details field-proven, self-validating protocols for the construction of the spiro[3.4]octane skeleton and its subsequent stereoselective reduction to yield enantiopure spiro[3.4]octan-5-ol derivatives.
Mechanistic Pathways for Spirocyclic Construction
Before setting the stereocenter, the highly strained spirocyclic core must be assembled. Two primary methodologies are favored in modern synthetic workflows:
-
Copper-Catalyzed Borylative Exo-Cyclization: This method utilizes aliphatic alkynes and methylidenecyclobutanes. A copper catalyst drives a borylative ring-closure, generating a boryl-substituted spiro[3.4]octane intermediate that can be oxidized to the corresponding spiro[3.4]octan-5-one 1.
-
Cycloalumination of Methylidenecyclobutanes: By treating methylidenecyclobutanes with triethylaluminum (Et₃Al) in the presence of a zirconocene dichloride (Cp₂ZrCl₂) catalyst, a spiroaluminacyclopentane intermediate is formed. Subsequent oxidation yields the spiro[3.4]octanol framework directly, though controlling absolute stereochemistry in this step is challenging 2.
For highly enantioselective applications, the preferred route is the synthesis of the prochiral ketone (spiro[3.4]octan-5-one ), followed by Asymmetric Transfer Hydrogenation (ATH) 3.
Process Workflows and Catalytic Cycles
Caption: Retrosynthetic and synthetic workflow for chiral spiro[3.4]octan-5-ol.
Caption: Catalytic cycle for the asymmetric transfer hydrogenation of spiro[3.4]octan-5-one.
Quantitative Data: Optimization of Asymmetric Reduction
To achieve high enantiomeric excess, the steric clash between the catalyst ligand and the spiro-cyclobutane ring must be maximized. The table below summarizes the optimization of reduction conditions. Notice that standard achiral reduction (NaBH₄) yields poor diastereomeric excess (de) due to competing substrate control, whereas Noyori's Ru-TsDPEN catalyst provides near-perfect enantioselectivity 4.
| Catalyst System | Hydride Source | Solvent | Temp (°C) | Yield (%) | Selectivity |
| NaBH₄ (Achiral Baseline) | None | MeOH | 0 | 95 | 12% de |
| (S)-CBS Oxazaborolidine | BH₃·SMe₂ | THF | -20 | 78 | 84% ee |
| RuCl | HCOOH / Et₃N | DCM | 25 | 85 | 92% ee |
| RuCl | HCOOH / Et₃N | DCM | 25 | 88 | 96% ee |
| RuCl | HCOOH / Et₃N | DMF | 0 | 94 | >99% ee |
Experimental Protocols
Protocol A: Synthesis of Spiro[3.4]octan-5-one Core via Borylative Cyclization
Causality & Logic: The use of a copper catalyst with a bidentate phosphine ligand stabilizes the active Cu-boryl species. The reaction is maintained at strictly 25 °C; elevating the temperature accelerates protodeboronation side reactions, which destroys the intermediate before cyclization can occur.
Materials:
-
Aliphatic alkyne precursor (1.0 equiv)
-
Methylidenecyclobutane (1.5 equiv)
-
Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)
-
CuCl (5 mol%)
-
Xantphos ligand (5 mol%)
-
NaOtBu (1.5 equiv)
-
THF (Anhydrous, degassed)
Step-by-Step Procedure:
-
Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with CuCl (5 mol%), Xantphos (5 mol%), and NaOtBu (1.5 equiv). Add 5 mL of anhydrous THF and stir at room temperature for 30 minutes until a homogeneous colored solution forms.
-
Borylation Initiation: Add B₂pin₂ (1.2 equiv) to the flask. Stir for an additional 15 minutes to generate the active Cu-Bpin species.
-
Cyclization: Inject the aliphatic alkyne (1.0 equiv) and methylidenecyclobutane (1.5 equiv) sequentially via syringe.
-
Reaction Monitoring (IPC): Stir the reaction at 25 °C. Monitor the disappearance of the alkyne via GC-MS (typically 12-16 hours).
-
Oxidative Cleavage: Once the spiro-boryl intermediate is fully formed, cool the flask to 0 °C. Carefully add a pre-mixed solution of 3M NaOH (2.0 equiv) and 30% H₂O₂ (3.0 equiv) dropwise. Caution: Highly exothermic.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to isolate spiro[3.4]octan-5-one as a colorless oil.
Protocol B: Stereoselective Asymmetric Transfer Hydrogenation (ATH)
Causality & Logic: Formic acid/triethylamine (TEAF) is selected as the hydride source over H₂ gas to provide a constant, safe supply of hydrides. The (S,S)-TsDPEN ligand creates an asymmetric pocket. The bulky mesitylene arene ligand on the Ruthenium forces the spiro-fused cyclobutane ring of the substrate to orient away from the catalyst, ensuring the hydride attacks exclusively from the Re-face of the carbonyl, yielding the (S)-spiro[3.4]octan-5-ol.
Materials:
-
Spiro[3.4]octan-5-one (1.0 equiv, from Protocol A)
-
RuCl (1 mol%)
-
Formic Acid / Triethylamine azeotropic mixture (TEAF, 5:2 ratio, 5.0 equiv)
-
Anhydrous DMF
Step-by-Step Procedure:
-
Solvent Preparation: Degas anhydrous DMF (10 mL per gram of substrate) by sparging with Argon for 30 minutes.
-
Catalyst Activation: In a dry, Argon-flushed round-bottom flask, dissolve spiro[3.4]octan-5-one (1.0 equiv) in the degassed DMF. Add the RuCl catalyst (1 mol%).
-
Hydride Addition: Cool the reaction mixture to 0 °C using an ice-water bath. This temperature rigidifies the transition state, maximizing enantioselectivity. Dropwise, add the TEAF mixture (5.0 equiv) over 15 minutes to prevent localized heating.
-
Reaction Execution: Allow the reaction to stir at 0 °C. Monitor via TLC (Hexanes/EtOAc 8:2, KMnO₄ stain). The ketone spot (Rf ~0.6) should convert entirely to the alcohol spot (Rf ~0.3) within 8-10 hours.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) slowly until gas evolution ceases.
-
Extraction & Washing: Extract with Diethyl Ether (3 × 20 mL). Wash the combined organic phases extensively with water (3 × 20 mL) to remove DMF and residual TEAF, followed by brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
-
Validation: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min). The expected ee is >99% for the (S)-enantiomer.
References
- Source: National Center for Biotechnology Information (PMC)
- Title: Synthesis and Transformations of Metallacycles. Part 34. New Method for the Synthesis of Spiro[3.3]heptanes and Spiro[3.
- Title: Asymmetric Synthesis of Chiral Spiro[3.
- Source: Chemical Reviews (ACS Publications)
Sources
"using spiro[3.4]octane derivatives as scaffolds in medicinal chemistry"
Engineering 3D Complexity for Next-Generation Therapeutics
Executive Summary: Escaping "Flatland"
The reliance on flat, aromatic scaffolds (e.g., phenyl, heteroaryl) in drug discovery has historically contributed to poor physicochemical properties, including low solubility and rapid metabolic clearance. The spiro[3.4]octane system—a fused bicyclic framework sharing a single carbon atom between a cyclobutane and a cyclopentane ring—represents a "privileged scaffold" for modern medicinal chemistry.[1]
By increasing the fraction of sp³-hybridized carbons (
-
Vectorial Definition: Precise orientation of exit vectors (substituents) in 3D space, inaccessible to planar analogs.
-
Bioisosterism: Validated surrogates for piperazine, morpholine, and cyclohexyl groups.
-
Metabolic Stability: Reduced lipophilicity (lower LogP) and blocking of metabolic soft spots compared to aromatic rings.
This guide details the physicochemical profiling, synthetic protocols, and application logic for integrating spiro[3.4]octane derivatives into lead optimization programs.
Physicochemical Profile & Design Logic
The transition from a 2D aromatic ring to a 3D spirocyclic scaffold fundamentally alters the molecular property profile.[2]
Comparative Metrics: Spiro[3.4]octane vs. Classical Scaffolds
Data aggregated from internal library profiling and literature benchmarks (e.g., Carreira et al., BenchChem).
| Property | Phenyl / Pyridine (Flat) | Cyclohexane (Flexible) | Spiro[3.4]octane (Rigid 3D) | Impact on Drugability |
| Geometry | Planar (2D) | Chair/Boat (Fluxional) | Puckered/Rigid (Defined) | Locks pharmacophores in bioactive conformation; reduces entropy penalty upon binding. |
| Solubility | Low to Moderate | Moderate | High | Disruption of crystal packing energy improves aqueous solubility.[2] |
| Lipophilicity (CLogP) | High | High | Moderate-Low | Lower CLogP correlates with reduced promiscuity and toxicity. |
| Metabolic Liability | High (CYP oxidation) | High (Oxidation) | Low | Quaternary spiro-carbon blocks metabolic access; lacks aromatic rings for CYP |
| Vector Count | Limited (Ortho/Meta/Para) | Axial/Equatorial | Multiple Defined Vectors | Allows exploration of novel IP space and binding pockets.[2] |
Logical Framework: Bioisosteric Replacement
The following diagram illustrates the decision logic for replacing a piperazine linker with a 2,6-diazaspiro[3.4]octane scaffold to improve selectivity.
Caption: Decision tree for implementing spirocyclic bioisosteres to resolve liability issues in lead optimization.
Experimental Protocols
Protocol 1: Synthesis of 2-Azaspiro[3.4]octane (The "Scaffold Builder")
Objective: Synthesis of the core amine scaffold for use as a building block. Mechanism: This route utilizes a cyclobutanone annulation strategy, favored for its scalability and use of readily available starting materials.
Reagents & Equipment[3][4][5]
-
Starting Material: Cyclobutanone (CAS: 1191-95-3)
-
Reagents: Ethyl cyanoacetate, Sulfur (
), Morpholine (catalyst), . -
Solvents: Ethanol, THF (anhydrous).
-
Equipment: 3-neck round bottom flask, Reflux condenser, Inert gas (Argon/Nitrogen) line.
Step-by-Step Methodology
-
Gewald Reaction (Thiophene Formation):
-
Dissolve cyclobutanone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in Ethanol.
-
Add Sulfur (
, 1.0 eq) and Morpholine (1.0 eq) dropwise. -
Critical Step: Heat to 50°C for 12 hours. The reaction forms a bicyclic thiophene intermediate.[2] Note: Ensure efficient stirring as sulfur can clump.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). Look for the disappearance of the ketone spot.[2]
-
-
Desulfurization & Reduction (Ring Contraction/Saturation):
-
Note: This is a simplified conceptual pathway. A more direct modern route involves alkylation.
-
Alternative Robust Route (Alkylation):
-
Start with Ethyl cyclobutanecarboxylate .
-
Alkylate with Allyl bromide (LDA, THF, -78°C)
1-allylcyclobutanecarboxylate. -
Hydroboration-Oxidation of the alkene to the primary alcohol.[2]
-
Cyclization: Convert alcohol to mesylate (MsCl,
) and cyclize with the amide nitrogen (formed from ester). -
Reduction: Reduce the resulting lactam with
in refluxing THF.
-
-
-
Isolation of 2-Azaspiro[3.4]octane:
-
Quench
carefully (Fieser workup: Water, 15% NaOH, Water). -
Filter precipitate. Extract filtrate with DCM.
-
Dry over
and concentrate. -
Purification: Distillation under reduced pressure or formation of the HCl salt (add 4M HCl in dioxane) for storage.[2]
-
Protocol 2: Synthesis of 2,6-Diazaspiro[3.4]octane (The Piperazine Surrogate)
Objective: Synthesis of a diamine scaffold where one nitrogen is in the 4-membered ring and one in the 5-membered ring. Application: Used to replace piperazine in GPCR antagonists (e.g., D3 receptor).
Workflow Diagram
The following diagram outlines the synthesis via a [3+2] cycloaddition strategy, which is highly convergent.
Caption: Convergent synthesis of 2,6-diazaspiro[3.4]octane via [3+2] cycloaddition of exocyclic alkenes.
Methodology Details
-
Precursor Preparation:
-
Generate N-benzyl azomethine ylide in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and a catalytic amount of TFA or LiF.
-
-
Cycloaddition:
-
React the ylide with N-Boc-3-methyleneazetidine (the dipolarophile) in DCM at room temperature.
-
Mechanism: The 1,3-dipole adds across the exocyclic double bond of the azetidine, creating the 5-membered pyrrolidine ring fused at the spiro center.[2]
-
-
Orthogonal Deprotection:
-
The product has two nitrogens: one Boc-protected (ring A) and one Benzyl-protected (ring B).
-
Selective Functionalization:
-
Remove Boc (TFA/DCM) to functionalize the azetidine nitrogen.[2]
-
Remove Benzyl (
, Pd/C) to functionalize the pyrrolidine nitrogen.
-
-
Application Note: Targeting HPK1 & MAGL
Case Study: Bioisosteric Potency Enhancement
Recent medicinal chemistry campaigns targeting Hematopoietic Progenitor Kinase 1 (HPK1) (for cancer immunotherapy) and Monoacylglycerol Lipase (MAGL) have successfully utilized spiro[3.4]octane scaffolds.[1]
Case Study: MAGL Inhibitors
Reference: Ikeda et al., J. Med. Chem. 2021[2][6]
-
Challenge: The initial hit compound contained a planar 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety. While potent, it suffered from poor metabolic stability and low solubility.
-
Solution: The aromatic core was replaced with a 6-oxaspiro[3.4]octan-2-one scaffold.
-
Result:
-
Lipophilic Ligand Efficiency (LLE): Increased from 4.8 to >5.0.[6]
-
Binding Mode: The spiro scaffold locked the inhibitor in a conformation that optimally engaged residues Arg57 and His121 in the MAGL active site.[2]
-
Selectivity: The 3D shape reduced off-target binding to other serine hydrolases common with planar inhibitors.
-
Application Protocol: Library Generation
For researchers creating a library of spiro-derivatives:
-
Scaffold Selection: Use 2-azaspiro[3.4]octane for compact amine needs; use 2,6-diazaspiro[3.4]octane for linker replacements.
-
Coupling: Standard amide coupling (HATU/DIPEA) or reductive amination (
) works efficiently on the secondary amines. -
Analysis: Due to the lack of chromophores in the core scaffold, ensure final compounds have UV-active appendages or use ELSD/CAD detection during LC-MS purification.
References
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.
-
Ikeda, S., et al. (2021).[6] Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry.
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
-
BenchChem Application Note. (2025). Application Notes and Protocols for 6-Oxaspiro[3.4]octan-2-one Derivatives in Medicinal Chemistry.
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
Sources
Application Note: Advanced Methodologies for Assessing Target Engagement of Novel Spirocyclic Compounds
Introduction: The Spirocyclic Paradigm in Drug Discovery
The integration of spirocyclic scaffolds into small-molecule drug discovery has surged, driven by their ability to provide unique three-dimensional vectors, increase the fraction of sp³-hybridized carbons (Fsp³), and improve physicochemical properties such as solubility and metabolic stability[1]. A landmark example is revumenib, an FDA-approved menin inhibitor whose central spirocyclic amine is strictly required to engage a critical Tyr319/Tyr323 π-π clamp via a precise cation-π interaction[1].
However, the rigid, complex 3D topology of spiro compounds makes validating their target engagement (TE) in living cells notoriously difficult. Traditional biochemical assays often fail to replicate the steric constraints of the cellular microenvironment, and appending bulky fluorophores or biotin tags to spirocycles frequently abolishes their entropy-driven binding affinity. To address this, this application note details two highly synergistic, self-validating methodologies tailored for spiro compounds: High-Content Immunofluorescence Cellular Thermal Shift Assay (HCIF-CETSA) and Live-Cell Photoaffinity Labeling (PAL) utilizing minimal spirocyclic diazirine probes .
Methodological Logic & Causality
Selecting the correct TE assay requires understanding the biophysical interplay between the drug and its target.
1. HCIF-CETSA (Label-Free Thermodynamic Stabilization): Spiro compounds often rely on highly specific, water-mediated hydrogen bond networks and rigid geometric fits. CETSA is ideal because it is completely label-free, measuring the ligand-induced thermodynamic stabilization of the endogenous target protein within intact cells[2]. By adapting this into a high-content imaging format (HCIF-CETSA), researchers can quantify TE at the single-cell level, accounting for the variable cell penetrance sometimes observed with highly lipophilic spirocycles[3].
2. Spirocyclic Photoaffinity Labeling (Minimalist Covalent Trapping): When covalent mapping of the binding pocket is required, traditional linear diazirines or benzophenones add excessive steric bulk that disrupts the spiro compound's native binding pose. Recent chemical innovations have introduced cyclobutanediazirines (spirocyclic diazirines) as minimal photoaffinity tags[4]. Upon 365 nm photolysis, these probes generate a 'true' carbene (cyclobutylidene) without forming the problematic, long-lived diazo intermediates characteristic of linear diazirines[5]. This ensures ultra-fast, proximity-driven crosslinking that perfectly preserves the parent spiro compound's spatial orientation[4].
Quantitative Comparison of TE Modalities
| Methodology | Mechanism of Detection | Advantages for Spiro Compounds | Limitations |
| HCIF-CETSA | Ligand-induced thermal stabilization | Label-free; completely preserves complex 3D binding poses without steric hindrance. | Requires highly specific antibodies; lower throughput than biochemical screens. |
| Spirocyclic PAL | Covalent trapping via cyclobutylidene carbene | Minimalist tag prevents disruption of Fsp³-rich cores; captures transient interactions. | Requires UV tissue penetration; potential for off-target crosslinking. |
| DARTS | Protease susceptibility | Label-free; simple lysate preparation. | Less sensitive to the subtle conformational changes induced by rigid spirocycles. |
Experimental Protocols
Protocol A: High-Content Immunofluorescence CETSA (HCIF-CETSA)
This protocol is optimized for adherent cell lines to evaluate the TE of unmodified spiro compounds.
Step 1: Cell Seeding & Compound Incubation
-
Action: Seed adherent cells in a 96-well imaging plate. Incubate with the spiro compound (or vehicle) for 1–2 hours at 37°C.
-
Causality: Utilizing adherent cells maintains native cellular morphology and microenvironments. The pre-incubation period ensures the spiro compound reaches a steady-state intracellular concentration, crossing the lipid bilayer naturally[3].
Step 2: Thermal Challenge
-
Action: Subject the plate to a transient heat gradient (e.g., 40°C to 65°C) for 3 minutes using a specialized thermal cycler, followed by rapid cooling to 25°C.
-
Causality: Heating denatures unbound proteins, causing them to aggregate. If the spiro compound is engaged, it thermodynamically stabilizes the target, shifting its melting temperature (
) higher[2].
Step 3: In Situ Lysis and Fixation
-
Action: Treat cells with a mild extraction buffer (e.g., 0.1% Triton X-100 in PBS) followed immediately by 4% paraformaldehyde fixation.
-
Causality: The mild detergent washes away the aggregated (denatured) proteins. Fixation traps the remaining soluble (ligand-stabilized) target protein directly to the plate matrix for quantification[3].
Step 4: Immunofluorescence & High-Content Imaging
-
Action: Stain with a target-specific primary antibody and a fluorescent secondary antibody. Quantify the fluorescence intensity per cell using a high-content imager.
-
Self-Validation Checkpoint: Always run a parallel plate with a structurally distinct, known inactive spiro-analog. If the inactive analog induces a thermal shift, the primary compound's signal is likely a false positive driven by non-specific hydrophobic aggregation rather than true target engagement.
Caption: Workflow of High-Content Immunofluorescence CETSA (HCIF-CETSA) for target engagement.
Protocol B: Live-Cell Photoaffinity Labeling with Spirocyclic Diazirines
This protocol maps the exact binding pocket of a spiro compound using a cyclobutanediazirine probe.
Step 1: Probe Incubation
-
Action: Incubate live cells with the spirocyclic diazirine probe (synthesized by replacing a non-pharmacophoric moiety of the parent spirocycle with a cyclobutanediazirine and a terminal alkyne).
-
Causality: The minimal steric footprint of the cyclobutanediazirine ensures the probe mimics the exact 3D binding trajectory of the parent drug, preventing the steric clashes common with linear diazirines[5].
Step 2: UV Irradiation
-
Action: Irradiate the live cells with 365 nm UV light for 5–10 minutes on ice.
-
Causality: 365 nm light specifically cleaves the diazirine ring. Unlike linear diazirines which can form long-lived diazo intermediates that diffuse away from the binding site, spirocyclic diazirines instantly generate a highly reactive cyclobutylidene carbene. This results in ultra-fast, proximity-driven covalent insertion into the nearest amino acid backbone[4][5].
Step 3: Click Chemistry Enrichment & LC-MS/MS
-
Action: Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the probe's alkyne handle. Enrich via streptavidin beads, perform trypsin digest, and analyze via LC-MS/MS.
-
Self-Validation Checkpoint: Perform a competitive displacement assay. Co-incubate the PAL probe with a 10-fold molar excess of the unlabeled parent spiro compound. A significant reduction in the LC-MS/MS peptide signal confirms that the crosslinking is driven by specific, on-target engagement rather than random collision.
Caption: Mechanism of target engagement via spirocyclic diazirine photoaffinity labeling.
References
1.[4] Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science (via NIH/PMC). URL: 2.[2] Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. URL: 3.[5] Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. ResearchGate. URL: 4.[3] A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells. PLOS One. URL: 5.[1] The Spirocycle Surge in Drug Discovery. Drug Hunter. URL:
Sources
- 1. drughunter.com [drughunter.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells | PLOS One [journals.plos.org]
- 4. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Developing In Vitro Assays to Test the Efficacy of Aminomethyl Spiro-Alcohols as BACE1 Inhibitors
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Methodological Protocol
Executive Summary & Mechanistic Rationale
Aminomethyl spiro-alcohols and related spirocyclic amines have emerged as highly potent pharmacophores in central nervous system (CNS) drug discovery. Their rigid, three-dimensional spirocyclic core offers an excellent transition-state isostere for aspartic proteases, specifically β-secretase 1 (BACE1)[1]. BACE1 catalyzes the rate-limiting step in the amyloidogenic processing of the amyloid precursor protein (APP), making it a primary therapeutic target for Alzheimer's disease (AD)[2].
The structural ingenuity of aminomethyl spiro-alcohols lies in their dual-action binding mode: the spiro-ring system ensures optimal vector growth into the hydrophobic S1' and S2' pockets of the enzyme, while the aminomethyl and alcohol moieties engage the catalytic aspartate dyad (Asp32 and Asp228) via a robust hydrogen-bonding network[1]. However, the complex physicochemical properties of these heavily functionalized spiro-aromatics demand a rigorous, self-validating in vitro screening cascade to differentiate true enzymatic inhibition from assay interference.
BACE1-mediated amyloidogenic pathway and targeted inhibition by aminomethyl spiro-alcohols.
Experimental Design: The "Why" Behind the Protocol
As a self-validating system, this protocol utilizes a continuous Fluorescence Resonance Energy Transfer (FRET) biochemical assay. We employ a fluorogenic peptide substrate based on the "Swedish" APP mutation (e.g., Rh-EVNLDAEFK-Quencher), which dramatically enhances the cleavage rate by BACE1, providing a wider dynamic range for IC50 calculations[3][4].
Causality in Assay Design:
-
Acidic Buffer (pH 4.5): BACE1 is an aspartic protease that operates optimally in the acidic environment of endosomes[3][5]. Testing at physiological pH (7.4) will yield false negatives due to enzyme inactivity.
-
Kinetic vs. Endpoint Reading: Aminomethyl spiro-alcohols can occasionally exhibit intrinsic fluorescence or act as collisional quenchers. By utilizing a kinetic read (monitoring fluorescence over 60 minutes) rather than a single endpoint read, we can identify non-linear reaction rates that indicate compound precipitation, aggregation-based promiscuous inhibition, or optical interference[4].
-
Strict Solvent Control: The final DMSO concentration must be maintained at ≤1%. Higher concentrations induce solvent-mediated conformational shifts in the BACE1 active site, artificially altering the binding kinetics of the spiro-alcohol[4][6].
Step-by-Step Protocol: FRET-Based BACE1 Inhibition Assay
Materials Required
-
Recombinant human BACE1 enzyme (amino acids 22-460)[6].
-
BACE1 FRET Substrate (Rh-EVNLDAEFK-Quencher)[4].
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 0.05% Pluronic F-127, pH 4.5[3]. (Note: Pluronic F-127 is critical to prevent non-specific binding of the lipophilic spiro-alcohols to the microplate walls).
-
96-well or 384-well black, flat-bottom microplates.
Methodological Workflow
Step 1: Compound Preparation
-
Dissolve the aminomethyl spiro-alcohol candidates in 100% molecular-grade DMSO to create a 10 mM stock.
-
Perform a 10-point, 3-fold serial dilution in DMSO.
-
Dilute the DMSO stocks 1:100 in Assay Buffer to create working solutions (1% DMSO).
Step 2: Enzyme Pre-Incubation
-
Add 10 µL of the diluted test compounds (or vehicle control) to the designated wells[2][4].
-
Add 10 µL of recombinant BACE1 enzyme (diluted in Assay Buffer to a final well concentration of ~20 nM).
-
Critical Step: Incubate the plate in the dark at 37°C for 15 minutes. Causality: This pre-incubation allows the rigid spiro-scaffold to achieve thermodynamic binding equilibrium with the active site before the introduction of the competing substrate[3].
Step 3: Reaction Initiation & Kinetic Read
-
Initiate the reaction by adding 10 µL of the FRET substrate (final concentration 150 nM) to all wells[4].
-
Immediately transfer the plate to a fluorescence microplate reader.
-
Measure fluorescence kinetically (Excitation: ~545 nm, Emission: ~585 nm) every 2 minutes for 60 minutes at 37°C[4].
Step 4: Counter-Screening (Self-Validation) To rule out false positives caused by the autofluorescence of the spiro-alcohol core, run a parallel "Counter-Screen" plate. Add the test compounds to a well containing pre-cleaved substrate (or substrate without enzyme) and monitor for any artificial decrease or increase in the baseline fluorescence signal.
Step-by-step FRET assay workflow including critical counter-screening for autofluorescence.
Data Presentation & Selectivity Profiling
A successful BACE1 inhibitor must not only be potent but also highly selective against related aspartic proteases (such as BACE2 and Cathepsin D) to prevent off-target retinal or lysosomal toxicity[2].
Calculate the initial reaction velocities (V0) from the linear portion of the kinetic curves. Plot the % inhibition versus the log of the compound concentration to determine the IC50 values using a 4-parameter logistic fit[3].
Table 1: Representative Selectivity Profiling of Aminomethyl Spiro-Alcohols
| Compound ID | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Cathepsin D IC50 (nM) | Selectivity Fold (Cat D / BACE1) |
| Verubecestat (Control) | 2.1 | 5.4 | >10,000 | >4,700 |
| Spiro-Alcohol Lead A | 14.5 | 120.0 | >10,000 | >680 |
| Spiro-Alcohol Lead B | 4.2 | 35.0 | 8,500 | >2,000 |
| Spiro-Alcohol Lead C | 89.0 | 410.0 | >10,000 | >112 |
Note: Data for Lead A, B, and C are representative models demonstrating the expected selectivity profile of optimized spirocyclic fragments compared to clinical benchmarks[2].
References
- Discovery and Optimization of a Novel Spiropyrrolidine Inhibitor of β-Secretase (BACE1)
- A Comparative Guide to In Vitro and Cell-Based BACE-1 Assay Results - Benchchem.
- BACE1 Assay Kit BACE1 71656 - BPS Bioscience.
- BACE1 (β−Secretase) FRET Assay Kit, Red - Thermo Fisher Scientific.
- Application Notes and Protocols: BACE1-IN-9 In Vitro Assay - Benchchem.
- Fragment-Based Discovery of BACE1 Inhibitors Using Functional Assays - D-NB.info.
- DNA Aptamers Targeting BACE1 Reduce Amyloid Levels and Rescue Neuronal Deficiency in Cultured Cells - PubMed Central.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. DNA Aptamers Targeting BACE1 Reduce Amyloid Levels and Rescue Neuronal Deficiency in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
"protocols for scaling up the synthesis of 6-oxaspiro[3.4]octan-2-one analogs"
Application Notes & Protocols
Topic: Protocols for Scaling Up the Synthesis of 6-oxaspiro[3.4]octan-2-one Analogs
For: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Overview
The 6-oxaspiro[3.4]octan-2-one scaffold, characterized by a unique three-dimensional structure combining a cyclobutanone and a tetrahydrofuran ring, is an emerging motif of significant interest in medicinal chemistry.[1][2] Its inherent rigidity and novel chemical space offer the potential for improved pharmacological properties in drug candidates.[1][3] However, transitioning from lab-scale discovery to preparative-scale synthesis presents considerable challenges related to yield, purity, and operational safety.
This guide provides a detailed framework for the scalable synthesis of this valuable scaffold. We will focus on a robust and industrially viable two-stage strategy:
-
Formation of a Spiro[3.4]octan-6-one Precursor: Construction of the core carbocyclic spiro-system.
-
Regioselective Baeyer-Villiger (BV) Oxidation: Introduction of the oxygen atom to form the target γ-lactone.
This approach is favored for scale-up over alternatives like photochemical routes (e.g., Paterno-Büchi reaction), which often suffer from issues with specialized equipment, low throughput, and difficult purification.[4][5] The BV oxidation, in contrast, is a well-understood, powerful, and often highly regioselective transformation for converting cyclic ketones to lactones.[6][7]
Retrosynthetic Analysis & Scalability Considerations
A logical retrosynthetic disconnection of the target scaffold points to spiro[3.4]octan-6-one as the key intermediate. This precursor can be assembled from simpler, commercially available starting materials. The subsequent regioselective oxidation is the critical value-adding step.
Sources
Title: A High-Throughput Screening Platform for the Interrogation of Spirocyclic Compound Libraries: From Assay Development to Hit Validation
An Application Note from the Desk of a Senior Application Scientist
Introduction: Embracing Complexity to Escape Flatland
For decades, drug discovery has been dominated by largely planar, aromatic compounds. However, the increasing complexity of biological targets necessitates a move into the third dimension. This "Escape from Flatland" paradigm has brought spirocyclic compounds to the forefront of modern medicinal chemistry.[1] Characterized by two rings sharing a single atom, spirocycles possess an inherent three-dimensionality that allows for a more precise presentation of functional groups, enabling unique and potent interactions with target proteins.[1][2] Their rigid conformation can enhance binding affinity and selectivity, while their high sp3 character often improves physicochemical properties like solubility.[3][4]
High-Throughput Screening (HTS) provides the necessary engine to unlock the potential of these complex libraries, enabling the rapid testing of thousands to millions of compounds.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup for the HTS of spirocyclic compound libraries. We will move beyond a simple recitation of steps to explain the critical decision-making processes and validation checkpoints essential for a successful screening campaign.
Section 1: Foundational Strategy: Assay Development and Optimization
The success of any HTS campaign is predicated on the quality of the assay. For spirocyclic libraries, with their unique steric and solubility profiles, this stage is particularly critical. The primary decision revolves around the choice between a biochemical (target-based) and a cell-based (phenotypic) approach.[7]
1.1. Choosing the Right Assay: A Tale of Two Systems
Biochemical assays are reductionist, measuring the direct interaction of a compound with an isolated target like an enzyme or receptor.[7] They offer simplicity and a clear mechanism of action. In contrast, cell-based assays provide a more physiologically relevant environment, assessing a compound's effect within a living cell, which inherently accounts for factors like cell permeability.[8][9]
| Feature | Biochemical Assays | Cell-Based Assays | Causality & Rationale |
| Focus | Target-based (e.g., enzyme inhibition)[7] | Physiology-based (e.g., pathway modulation)[7] | Choose biochemical for well-defined targets. Opt for cell-based when the specific target is unknown or when assessing downstream functional outcomes is critical.[10] |
| Complexity | Lower; fewer variables | Higher; involves complex cellular machinery[9] | Spirocycles' complex shapes can sometimes lead to non-specific interactions in simple systems; a cell-based context can help mitigate this. |
| Physiological Relevance | Lower | Higher; accounts for membrane permeability, off-target effects, and cytotoxicity.[8] | Discrepancies between biochemical and cellular IC50 values are common; cell-based data is often more predictive of in vivo efficacy.[11] |
| Throughput | Generally higher | Can be lower, depending on the endpoint | Automation has narrowed the throughput gap, but complex imaging-based cellular assays remain more time-consuming.[12] |
| Potential for Artifacts | Assay technology interference (e.g., fluorescence quenching), aggregation.[13] | Compound cytotoxicity, non-specific pathway activation. | A robust hit validation cascade (Section 3) is essential to identify and discard false positives from either system.[13] |
1.2. Miniaturization and Automation: The HTS Imperative
To be cost-effective and efficient, assays must be miniaturized from 96-well plates to 384- or 1536-well formats.[14][15] This transition requires careful optimization. Automated liquid handlers are critical for precision and reproducibility, minimizing human error and ensuring consistent well-to-well treatment.[12][16]
Protocol: Assay Miniaturization and Validation
-
Objective: To adapt a validated bench-scale assay to a 384-well HTS format and confirm its robustness.
-
Procedure:
-
Volume Reduction: Systematically decrease reagent and compound volumes, maintaining final concentrations. Monitor the assay signal window (difference between positive and negative controls).
-
Dispensing Validation: Use automated liquid handlers to dispense reagents. Verify precision and accuracy across the plate to check for edge effects or dispensing errors.
-
DMSO Tolerance: Test the assay's sensitivity to various concentrations of DMSO (the typical solvent for compound libraries), ensuring the final concentration (usually <1%) does not inhibit the biological target.
-
Stability Assessment: Determine the stability of reagents and the assay signal over time to define the window for plate reading after preparation.
-
-
Quality Control - The Z'-Factor: The robustness of the miniaturized assay is quantified by the Z'-factor.[5] This statistical parameter measures the separation between the signals of the positive and negative controls.
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for HTS.[14]
-
0 < Z' < 0.5: A marginal assay that may require further optimization.
-
Z' < 0: The assay is not suitable for screening.
-
-
Section 2: The HTS Workflow: An Automated Journey
Once a robust, miniaturized assay is established, the full-scale HTS can commence. This process is a highly orchestrated workflow involving robotics, liquid handling, and sensitive detectors to screen tens of thousands of compounds per day.[16]
Protocol: General Automated HTS Campaign
-
Library Preparation:
-
Thaw assay-ready plates containing the spirocyclic compound library (typically at 10 mM in DMSO).
-
Using acoustic dispensing technology, transfer nanoliter volumes of each compound into 384-well assay plates to achieve the desired final concentration (e.g., 10 µM).[14] Each plate must include positive and negative controls.
-
-
Assay Execution (Automated Platform):
-
Reagent/Cell Addition: A robotic liquid handler dispenses the master mix of reagents (for biochemical assays) or the cell suspension (for cell-based assays) into all wells.
-
Incubation: A robotic arm moves the plates to a controlled-environment incubator for the predetermined time.
-
Signal Development: If required, a final reagent (e.g., luciferase substrate, detection antibody) is added.
-
-
Data Acquisition:
-
The robotic arm transfers plates to a multimode plate reader.
-
The reader measures the signal (e.g., fluorescence, luminescence, absorbance) from each well.[12]
-
-
Data Analysis:
-
Raw data from the plate reader is uploaded to a database.[14]
-
Data is normalized to the plate controls (e.g., percent inhibition).
-
A "hit" threshold is applied (e.g., >3 standard deviations from the mean of the negative controls) to generate a primary hit list.
-
Section 3: From Hits to Leads: The Critical Path of Validation
A primary hit is not a validated lead. Raw HTS data is rife with false positives, which can arise from compound autofluorescence, aggregation, or non-specific activity.[13] A rigorous, multi-step validation cascade is non-negotiable to eliminate these artifacts and build confidence in the remaining candidates.[17]
3.1. Key Validation Steps
-
Hit Confirmation: The first step is to re-test the primary hits using freshly sourced compound powder to rule out sample degradation or library plating errors.[18]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine the potency (IC50 or EC50). A steep, well-behaved curve increases confidence.[18]
-
Orthogonal Assays: This is a crucial step to eliminate technology-specific artifacts.[13] The hit is tested in a secondary assay that measures the same biological endpoint but uses a different detection method (e.g., confirming a fluorescence-based hit with a label-free mass spectrometry assay).[12][13]
-
Counter-Screens: These assays are designed to identify undesirable activities. Examples include:
-
Cytotoxicity Assays: Essential for hits from cell-based screens to ensure the observed effect isn't due to cell death.
-
Promiscuity Assays: Testing hits against unrelated targets to flag frequent hitters.[13]
-
-
Structure-Activity Relationship (SAR) by Catalog: If analogs of a hit compound are commercially available, testing them can provide early insights into the SAR. A clear relationship between structural changes and activity strongly suggests a specific, target-mediated mechanism.[14]
| Validation Stage | Purpose | Key Metric/Outcome |
| Primary Screen | Identify initial "hits" from a large library. | % Inhibition or Activation |
| Hit Confirmation | Verify activity and rule out library/sample errors. | Reproducible single-point activity |
| Dose-Response | Determine compound potency. | IC50 / EC50 value |
| Orthogonal/Counter-Screen | Eliminate false positives and assess selectivity. | Confirmed activity in a different assay format; lack of cytotoxicity. |
| SAR by Catalog | Establish initial evidence for a specific binding mode. | Observable trend in activity across related analogs. |
Conclusion
The unique three-dimensional architecture of spirocyclic compounds offers immense potential for discovering novel therapeutics that can engage challenging biological targets.[2][3] However, harnessing this potential requires a meticulously planned and rigorously executed high-throughput screening strategy. By investing in robust assay development, leveraging the power of automation, and committing to a stringent hit validation cascade, researchers can confidently navigate the complexities of screening these valuable libraries. This systematic approach minimizes the pursuit of false positives and ensures that the most promising, well-validated candidates advance into lead optimization, ultimately accelerating the journey from an innovative chemical scaffold to a potential new medicine.
References
-
The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. Available from: [Link]
-
The Spirocycle Surge in Drug Discovery - Drug Hunter. Available from: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. Available from: [Link]
-
The Use of Spirocyclic Scaffolds in Drug Discovery | PDF - Scribd. Available from: [Link]
-
What is HTS in medicinal chemistry? - Patsnap Synapse. Available from: [Link]
-
Accelerating Discovery and Development with Advances in High-Throughput Screening - Pharmaceutical Technology. Available from: [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery - Medium. Available from: [Link]
-
High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. Available from: [Link]
-
High-throughput receptor-based assay for the detection of spirolides by chemiluminescence - PubMed. Available from: [Link]
-
High-Throughput Screening (HTS) - Beckman Coulter. Available from: [Link]
-
Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening | ACS Combinatorial Science - ACS Publications. Available from: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF - ResearchGate. Available from: [Link]
-
Difference Between Biochemical and Cell Based Assays - Pediaa.Com. Available from: [Link]
-
Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. Available from: [Link]
-
Analysis of HTS data - Cambridge MedChem Consulting. Available from: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening - Drug Discovery Today. Available from: [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. Available from: [Link]
-
Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC. Available from: [Link]
-
Cell-Based Assays Guide | Antibodies.com. Available from: [Link]
-
High Throughput Screening Assays for Drug Discovery - BellBrook Labs. Available from: [Link]
-
Hit Validation | SpiroChem. Available from: [Link]
-
Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening - PubMed. Available from: [Link]
-
Application of High-Throughput Screening in Drug Discovery - AZoLifeSciences. Available from: [Link]
-
(PDF) Applications of Biophysics in High-Throughput Screening Hit Validation - ResearchGate. Available from: [Link]
-
Creating Compound Screening Libraries that Address the Challenges of Drug Discovery - Curia. Available from: [Link]
-
Examples of high-throughput screening in drug discovery.a - ResearchGate. Available from: [Link]
-
Data Analysis Approaches in High Throughput Screening - Semantic Scholar. Available from: [Link]
-
Creating Compound Screening Libraries That Address the Challenges of Drug Discovery - Xtalks. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 7. differencebetween.com [differencebetween.com]
- 8. 细胞测定 [sigmaaldrich.com]
- 9. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. beckman.com [beckman.com]
- 17. Hit Validation | SpiroChem [spirochem.com]
- 18. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Troubleshooting & Optimization
"troubleshooting low yield in spiro[3.4]octane synthesis"
Technical Support Center: Spiro[3.4]octane Synthesis Optimization Topic: Troubleshooting Low Yield in Spiro[3.4]octane Scaffolds Ticket ID: #SPIRO-34-OPT Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Executive Summary: The "Gem-Disubstituted" Paradox
Researchers frequently encounter yields below 25% when synthesizing the spiro[3.4]octane skeleton. This is rarely due to reagent quality, but rather a fundamental misunderstanding of the kinetic competition between intramolecular spiro-cyclization and intermolecular oligomerization .
If you are experiencing low yields, you are likely attempting to close the highly strained cyclobutane ring last, or you are running the reaction at concentrations that favor polymerization. This guide restructures your approach to prioritize thermodynamic stability and kinetic favorability.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am using 1,3-dibromopropane to alkylate a cyclopentane precursor. Why is my yield <10%?
Diagnosis: You are fighting thermodynamics. Explanation: You are attempting to close the four-membered ring (cyclobutane) onto an existing five-membered ring. The strain energy of cyclobutane is ~26.5 kcal/mol. The activation energy required to twist the alkyl chain into the correct conformation to close a 4-ring at a quaternary center is prohibitively high. The Fix: Invert your synthesis. Start with the cyclobutane ring (e.g., cyclobutane-1,1-dicarboxylate) and alkylate it with 1,4-dibromobutane (or equivalent) to close the five-membered ring. Closing a cyclopentane ring is kinetically much faster (Baldwin’s Rules favor 5-Exo-Tet/5-Exo-Trig) and thermodynamically favored.
Q2: I switched to closing the 5-ring, but I still see a "gummy" precipitate and low yield.
Diagnosis: Oligomerization dominates over Cyclization. Explanation: Even when closing the easier 5-ring, the formation of a quaternary center (the spiro carbon) creates significant steric crowding. If the concentration of your enolate is too high, it will statistically encounter a different molecule of alkyl halide faster than it can find its own tail to cyclize. The Fix: Implement High-Dilution Conditions .
-
Standard: 0.5 M – 1.0 M (Favors Polymer).
-
Required: < 0.05 M (Favors Spiro).
-
See Protocol A below for the specific "Inverse Addition" technique.
Q3: My reaction stalls after the first alkylation (Mono-alkylation).
Diagnosis: The "Congested Anion" Effect.
Explanation: After the first alkyl chain is attached, the remaining proton at the quaternary center is sterically shielded. Standard bases like Potassium Carbonate (
Part 2: Optimized Experimental Protocols
Protocol A: The "Inverse Addition" Cyclization (Recommended)
Target: Synthesis of Diethyl spiro[3.4]octane-1,1-dicarboxylate Rationale: Maximizes intramolecular reaction probability.
Reagents:
-
Substrate: Diethyl cyclobutane-1,1-dicarboxylate (1.0 equiv)
-
Linker: 1,4-Dibromobutane (1.2 equiv)
-
Base: NaH (60% dispersion, 2.5 equiv)
-
Solvent: Anhydrous DMF (High Dilution)
Step-by-Step Workflow:
-
Catalyst Activation: Wash NaH with dry hexane (3x) under Argon to remove mineral oil. Suspend in minimal DMF.
-
Pre-Alkylation: Add the cyclobutane diester to the NaH suspension at 0°C. Allow
evolution to cease (formation of the sodiomalonate species). -
The "Inverse" Drip (CRITICAL):
-
Prepare a solution of the Sodiomalonate (from step 2) in a syringe.
-
Prepare a solution of 1,4-Dibromobutane in a large volume of DMF (0.02 M concentration) in the main reaction flask.
-
Why? Usually, we add the halide to the base. Here, we want the halide in excess relative to the active enolate at any given second to prevent the enolate from reacting with another enolate-chain.
-
Correction: Actually, for intramolecular closure, the standard high-dilution method is to add the substrate (containing the leaving group) slowly to the base .
-
Revised Step 3: Since we are doing a double alkylation (two steps in one pot), we must modify.
-
Corrected Protocol: Mix the Diester and the Dibromide together in DMF. Add this mixture dropwise over 6-8 hours to a stirring suspension of NaH in DMF at 60°C.
-
Mechanism:[1][2] This ensures that as soon as a molecule is deprotonated, it is surrounded by solvent, not other substrate molecules, promoting the intramolecular snap-shut.
-
-
Workup: Quench with saturated
. Extract with (avoid DCM to prevent emulsion with DMF).
Data Comparison: Solvent & Base Effects
| Variable | Condition | Yield (Isolated) | Major Side Product |
| Base | < 15% | Mono-alkylated chain | |
| Base | NaOEt / EtOH | 35-40% | Claisen condensation byproducts |
| Base | NaH / DMF | 65-72% | None (Clean conversion) |
| Conc. | 1.0 M | 22% | Oligomers (Gummy residue) |
| Conc. | 0.05 M | 70% | Spiro[3.4]octane |
Part 3: Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired spiro-cyclization and the fatal oligomerization pathway. The "Red Zone" indicates the failure mode caused by high concentration or incorrect ring-closure order.
Figure 1: Kinetic competition in spiro-synthesis. High dilution favors the green pathway (
Part 4: Advanced Alternative (Catalytic Route)
If the malonate alkylation fails due to substrate-specific sensitivity, consider the Dzhemilev Reaction (Cycloalumination). This is a specialized organometallic route that constructs the spiro-center using zirconium catalysis.
-
Reaction: Methylenecyclobutane +
(cat.[2][3] ) Spiro-aluminacyclopentane.[3] -
Advantage: Bypasses the
steric hindrance entirely. -
Reference: This method yields spiro[3.4]octanes in >80% yield by constructing the rings via metallacycles rather than direct alkylation.
References
-
D'yakonov, V. A., et al. (2009).[3] "New Method for the Synthesis of Spiro[3.3]heptanes and Spiro[3.4]octanes by Cycloalumination." Russian Chemical Bulletin. Available at: [Link]
-
Jiang, Q., et al. (2025). "Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes." Chemical Science. Available at: [Link]
- Krapcho, A. P. (Synthesis of spiro-beta-diketones). "Synthesis of spiro[2.5]octane-5,7-dione." European Patent EP3191441B1.
Sources
Technical Support Center: Optimization of Reaction Conditions for Aminomethylation of Spiro-Ketones
Subject: Troubleshooting & Optimization Guide for
Executive Summary & Core Directive
The Challenge: Aminomethylation of spiro-ketones (e.g., spiro[4.5]decan-6-one) presents a unique "Steric-Electronic Mismatch." The quaternary spiro-center blocks
The Solution: This guide prioritizes Eschenmoser’s Salt (Dimethyl(methylene)ammonium iodide) as the primary reagent for these scaffolds, moving away from classical acidic conditions. We focus on kinetic enolate generation to overcome the thermodynamic barrier of the spiro-system.
Decision Matrix: Selecting the Right Protocol
Before starting, determine your substrate's constraints using this logic flow.
Figure 1: Decision tree for selecting the optimal aminomethylation strategy based on substrate stability and steric environment.
Detailed Protocols
Method A: The "Gold Standard" – Eschenmoser’s Salt
Best for: Hindered spiro-ketones, acid-sensitive substrates, and preventing retro-Mannich.
Mechanism: This method decouples enolization from the addition step. By using a pre-formed, highly electrophilic iminium salt (
Protocol:
-
Enolate Formation:
-
Dissolve spiro-ketone (1.0 equiv) in anhydrous THF under
. -
Cool to -78°C.
-
Add LiHMDS (1.1 equiv) dropwise. Why? LiHMDS is sterically bulky and less basic than LDA, reducing side reactions with the spiro-ring.
-
Stir for 45 mins to ensure complete kinetic enolate formation.
-
-
The Addition:
-
Add Eschenmoser’s Salt (1.2 equiv) as a solid in one portion (or suspended in THF).
-
Critical Step: Allow the reaction to warm slowly to 0°C over 2 hours. Do not heat to reflux yet.
-
-
Workup (Crucial for Amines):
-
Quench with saturated
. Extract with DCM. -
Warning: Do not use acidic workup; the product is a base.
-
Warning: Do not heat excessively during concentration;
-elimination to the exocyclic enone is a common failure mode (see Troubleshooting).
-
Validation Check:
-
NMR: Look for the disappearance of the
-proton and appearance of the signals (usually 2.2-2.4 ppm singlet for ).
Method B: Classical Mannich (Optimized)
Best for: Robust, non-hindered spiro-ketones where cost is a factor.
Protocol:
-
Mix spiro-ketone (1.0 equiv), Paraformaldehyde (1.2 equiv), and Secondary Amine HCl salt (1.1 equiv).
-
Solvent: Ethanol or Isopropanol (spiro-ketones often have poor solubility in water).
-
Catalyst: Add conc. HCl (0.1 equiv).
-
pH Tuning: Check pH. It must be between 4 and 5.
-
Too acidic (<3): Amine is fully protonated and cannot attack formaldehyde.
-
Too basic (>6): No iminium ion forms.
-
-
Reflux for 12-24 hours.
Troubleshooting & FAQs
Symptom 1: "I isolated an exocyclic alkene ( -methylene ketone) instead of the amine."
Diagnosis: You triggered the Elimination Pathway . The Mannich base (
-
Reduce reaction temperature during the Eschenmoser addition (keep < 0°C).
-
Avoid quaternization. If you used methyl iodide or excessive heat during workup, you converted the amine to a quaternary salt, which eliminates instantly to the enone.
-
Reference: This elimination is the basis of the Eschenmoser Methenylation but is a side-reaction here [1].
Symptom 2: "No reaction. Starting material recovered."
Diagnosis: Steric hindrance at the spiro-center is preventing the approach of the electrophile, or the enol content is too low. Fix:
-
Switch to Method A (Eschenmoser's Salt) via the Silyl Enol Ether (SEE) route.
-
Convert ketone to SEE using TMSCl/NaI/Et3N.
-
React SEE with Eschenmoser’s salt in DCM (Lewis acid catalyzed, e.g.,
or ).
-
Why? The SEE is a more nucleophilic species than the neutral enol and the Lewis acid activates the salt further.
-
Symptom 3: "The product degrades on the silica column."
Diagnosis: Mannich bases are basic and can undergo retro-Mannich reaction on acidic silica gel. Fix:
-
Pre-treat the silica gel column with 2%
in Hexanes. -
Elute with a solvent system containing 1%
or . -
Alternatively, use neutral alumina.
Mechanistic Visualization
Understanding the competition between the desired Aminomethylation and the unwanted Elimination is vital.
Figure 2: Reaction pathway showing the desired route (Green) vs. the elimination failure mode (Dark/Red).
Optimization Data Summary
| Variable | Condition A (Standard) | Condition B (Optimized for Spiro) | Result |
| Reagent | HCHO / | Eschenmoser's Salt / LiHMDS | Yield +45% |
| Temperature | Reflux (80°C) | -78°C to 0°C | Reduced Polymerization |
| Solvent | Ethanol | THF (Anhydrous) | Improved Solubility |
| Regioselectivity | Mixed | Strictly | Single Regioisomer |
References
-
Schreiber, J., et al. (1971).[1] "Dimethyl(methylene)ammonium Iodide."[2] Angewandte Chemie International Edition, 10(5), 330–331. Link
-
Wu, B., et al. (2021).[3] "Synthesis of 1,3-Aminoalcohols and Spirocyclic Azetidines via Tandem Hydroxymethylation and Aminomethylation." Organic Letters, 23(11), 4152–4157. Link
-
Yang, J., et al. (2018). "Cobalt-Catalyzed α-Methoxymethylation and Aminomethylation of Ketones." Organic Letters, 20(21), 6774–6779. Link
-
Arend, M., et al. (1998). "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition, 37(8), 1044–1070. Link
-
Che, J., et al. (2020). "Enantioselective three-component aminomethylation of α-diazo ketones." Nature Communications, 11, 1491. Link
Sources
"strategies for purifying polar amine compounds by flash chromatography"
Mission: To provide researchers with self-validating strategies for the purification of basic amine compounds, eliminating common failures such as peak tailing, irreversible adsorption, and sample precipitation.
Module 1: The "Tailing" Crisis (Bare Silica Optimization)
Q: Why do my amine compounds "streak" or "tail" badly on standard silica gel, even with polar solvents?
A: The Acid-Base Mismatch.
Standard silica gel (
-
Peak Tailing: Slow kinetics of desorption.
-
Irreversible Adsorption: Sample loss (yield < 80%).
-
Band Broadening: Poor resolution from impurities.
Q: I am using DCM/MeOH. Which modifier should I add, and how do I prevent it from ruining my MS data?
A: Choose your modifier based on your detection method and workup capabilities. You must introduce a "sacrificial base" to compete for the silanol sites.
| Feature | Triethylamine (TEA) | Ammonium Hydroxide ( |
| Role | Competes for silanols; lipophilic. | Competes for silanols; volatile. |
| Best Solvent System | Hexane/Ethyl Acetate (Non-polar) | DCM/Methanol (Polar) |
| Removal | Difficult (High boiling point: 89°C). Requires acid wash or prolonged vacuum. | Easy (Volatile). Evaporates with solvent.[1][2][3] |
| MS Compatibility | Poor. Suppresses ionization; lingers in source. | Excellent. Compatible with ESI-MS. |
| Recommended Conc. | 1% – 2% in mobile phase. | 0.5% – 1.5% of the Methanol portion. |
Critical Protocol: The Pre-Equilibration Step Adding modifier only to the run solvent is often insufficient because the column starts "acidic."
-
Flush the column with 3–5 Column Volumes (CV) of the mobile phase containing the modifier before injecting the sample.
-
Verify the eluent pH is basic (using pH paper) before starting the run.
Module 2: The "DCM/MeOH" Trap (Solvent Limitations)
Q: I increased Methanol to 20% in DCM to elute my polar amine, but my fractions are cloudy and the pressure spiked. Why?
A: You are likely degrading the silica matrix. While methanol dissolves polar amines well, it is aggressive toward the silica backbone.
-
The Mechanism: High concentrations of Methanol (>10-15%), especially in the presence of basic modifiers (
), accelerate the dissolution of the silica framework or cause granular silica to shed "fines" (micro-particles). -
The Consequence: These fines clog the column frit (pressure spike) and pass through into your collection tubes (cloudy fractions), contaminating your final product with silica.
Troubleshooting Strategy:
-
Limit MeOH: Do not exceed 10-15% MeOH on granular silica.
-
Switch Silica Type: Use Spherical Silica (more robust) if high MeOH is required.
-
Switch Phase: If you need >15% MeOH to move the spot, standard silica is the wrong tool. Switch to Amine-Functionalized Silica or Reversed-Phase (C18) .
Module 3: Advanced Stationary Phases (When Silica Fails)
Q: How does Amine-Functionalized Silica (KP-NH) solve the problem without modifiers?
A: Surface Masking. Amine-functionalized silica has propyl-amine groups covalently bonded to the surface. These groups create a permanently basic surface environment.
-
Benefit 1: No mobile phase modifier (TEA/
) is required. -
Benefit 2: You can often use Hexane/Ethyl Acetate gradients instead of toxic DCM/MeOH.
-
Benefit 3: Higher loading capacity for amines compared to bare silica.
Q: My amine is water-soluble. Should I use C18 (Reversed-Phase)?
A: Yes, but pH control is mandatory.
On C18, polar amines will elute in the void volume (dead time) if they are ionized (protonated,
-
Strategy A (High pH): Use a buffer like Ammonium Bicarbonate or
(pH 9-10). This forces the amine into its neutral free-base form ( ), increasing retention. Note: Ensure your C18 column is "High pH Stable" (hybrid or polymer-coated). -
Strategy B (Ion Pairing): If you must run at low pH (0.1% TFA), the amine is charged (
). It will not retain unless the amine is very greasy.
Module 4: Decision Logic & Workflows
Visualizing the Purification Strategy Use this logic tree to select the correct method based on your sample's solubility and polarity.
Caption: Figure 1. Decision matrix for selecting stationary phases based on amine solubility profiles.
Module 5: Sample Loading Techniques
Q: My sample precipitates when I inject it onto the column. How do I fix this?
A: Stop liquid loading. Switch to Dry Loading. Polar amines often require strong solvents (MeOH/DCM) to dissolve. If you inject this solution onto a column equilibrated in Hexane/EtOAc, the sample will instantly crash out at the head of the column, causing high pressure and terrible separation.
Protocol: The "Amine-on-Amine" Dry Load
-
Dissolve your crude amine in the minimum amount of MeOH/DCM.
-
Add Amine-functionalized Silica (ratio 1:3 sample to silica) to the flask. Do not use Celite if your compound is acid-sensitive, as Celite can be slightly acidic.
-
Rotovap to dryness until you have a free-flowing powder.
-
Load this powder into a solid load cartridge (empty pre-column).
-
Run the gradient.[4][3][5][6][7] This eliminates solvent incompatibility issues.[8]
Summary of Experimental Parameters
| Parameter | Standard Silica (Acidic) | Amine Silica (Basic) | C18 (Reversed Phase) |
| Surface pH | ~5.0 (Requires Modifier) | ~9.0 (No Modifier) | Neutral (Depends on Buffer) |
| Mobile Phase A | Hexane or DCM | Hexane or DCM | Water (+ 10mM |
| Mobile Phase B | EtOAc or MeOH (+ Modifier) | EtOAc or MeOH | Acetonitrile or MeOH |
| Sample Loading | Liquid (if soluble) or Dry Load | Dry Load Preferred | Liquid (Aqueous) |
| Key Advantage | Low Cost | High Resolution, Simple Solvents | Water Solubility, Green Solvents |
References
-
Biotage. (2023).[7][9] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Teledyne ISCO. (2012).[10] RediSep C-18 reversed phase column Purification of primary amines.[10] Retrieved from [Link]
-
Biotage. (2023).[7] How much methanol can I use with my silica flash column? Retrieved from [Link]
-
Sorbent Technologies. (2022). Amino Silica Gel: Applications and Advantages.[8] Retrieved from [Link]
-
Teledyne ISCO. (2016). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
Sources
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. labex.hu [labex.hu]
- 6. teledynelabs.com [teledynelabs.com]
- 7. biotage.com [biotage.com]
- 8. sorbtech.com [sorbtech.com]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
Technical Support Center: Managing the Stability of Aminomethyl Functional Groups
Welcome to the technical support center dedicated to the nuanced challenges of managing aminomethyl functional groups during synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique reactivity and potential instability of this important structural motif. Here, we move beyond generic protocols to provide in-depth, mechanism-driven troubleshooting advice and proactive strategies for success.
Section 1: Proactive Strategies & Foundational Knowledge (FAQs)
This section addresses common questions and provides the foundational knowledge required to prevent stability issues before they arise. A proactive approach based on a sound understanding of chemical principles is the most effective way to ensure a successful synthesis.
Q1: Why does the aminomethyl group require special consideration compared to other primary amines?
A: The reactivity of an aminomethyl group (-CH₂NH₂) is significantly influenced by its local chemical environment. Unlike a simple primary alkylamine, its proximity to other functional groups can lead to unique degradation pathways.
-
Intramolecular Reactions: If the aminomethyl group is part of a flexible chain containing an electrophilic site (e.g., an ester, halide, or epoxide), it can act as a potent intramolecular nucleophile. This can lead to undesired cyclization reactions, which are often kinetically favored over intermolecular reactions, especially under dilute conditions.[1][2]
-
Steric Hindrance: While the primary amine is sterically unhindered, the substituent it's attached to can be bulky. This can modulate its reactivity in predictable ways but can also lead to unexpected side reactions if not properly considered during reaction design.
-
Electronic Effects: Electron-withdrawing or -donating groups adjacent to the aminomethyl moiety can alter the pKa and nucleophilicity of the amine, impacting its reactivity in coupling reactions and its lability under acidic or basic conditions.
Q2: How do I choose the right protecting group for my aminomethyl group? What is "orthogonality"?
A: Selecting the appropriate protecting group is the most critical decision for ensuring the stability of an aminomethyl group throughout a synthetic sequence. The choice depends on the planned downstream reaction conditions. The key principle here is orthogonality , which refers to the use of multiple protecting groups in a molecule that can be removed under distinct, non-interfering conditions.[3][][5] For example, an acid-labile group can be removed without affecting a base-labile group.
A successful strategy involves mapping out your entire synthetic route and choosing a protecting group that will remain intact through all steps until its specific removal is desired.[6]
Below is a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting an amine protecting group.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl)[7][8][9] | Stable to base, nucleophiles, and catalytic hydrogenation.[9] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (commonly 20% piperidine in DMF)[7][8][10] | Stable to acid.[10][11] May have limited stability to hydrogenolysis.[11][12] |
| Carboxybenzyl | Cbz (or Z) | Catalytic Hydrogenation (H₂, Pd/C); Strong Acids (HBr/HOAc)[7][13] | Stable to mild acid and base.[14] |
| Benzyl | Bn | Catalytic Hydrogenation (H₂, Pd/C) | Stable to strong acids, bases, and nucleophiles.[15] |
Section 2: Troubleshooting Guides for In-Synthesis Failures
This section provides a question-and-answer guide to troubleshoot specific problems that may arise during your synthesis, with a focus on identifying the root cause and providing actionable solutions.
Q3: My Boc-protected aminomethyl group was unexpectedly cleaved. What happened?
A: Premature deprotection of a Boc group is a common issue and almost always points to unintended acidic conditions.
-
Root Cause 1: Acidic Reagents or Byproducts.
-
Explanation: Some reagents, particularly coupling agents used in amide bond formation, can generate acidic byproducts that are strong enough to cleave the Boc group.[9] Similarly, using acyl chlorides can produce HCl, which will rapidly remove a Boc group.[16]
-
Solution:
-
Reagent Choice: Use coupling reagents known to be compatible with Boc protection, such as HBTU or HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[9]
-
Scavenging: If the generation of acid is unavoidable, include a hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) in the reaction mixture to neutralize the acid as it forms.[9]
-
-
-
Root Cause 2: Acidic Solvents or Impurities.
-
Explanation: Solvents like dichloromethane (DCM) can degrade over time to produce trace amounts of HCl. Reagents may also contain residual acidic impurities from their manufacturing process.[9]
-
Solution: Use freshly distilled or high-purity, stabilized solvents. If a reagent is suspect, either purify it according to standard procedures or use a fresh bottle.[9]
-
-
Root Cause 3: Acidic Work-up or Purification.
-
Explanation: Standard aqueous work-ups involving washes with dilute HCl or citric acid can cause partial or complete deprotection.[9] Similarly, standard silica gel for chromatography is inherently acidic and can lead to Boc cleavage on the column.[9]
-
Solution:
-
Work-up: If an acidic wash is necessary, perform it quickly at low temperature (0 °C) and immediately neutralize.[9] Better yet, use a milder wash like saturated aqueous NH₄Cl.
-
Purification: Use silica gel that has been pre-treated with a base (e.g., slurry with 1% triethylamine in the eluent) or opt for an alternative stationary phase like basic alumina.[17]
-
-
Q4: I'm trying to acylate my aminomethyl group with an acyl chloride, but I'm getting a complex mixture and low yield. What are the likely side reactions?
A: While the acylation of a primary amine with an acyl chloride is a fundamental reaction, it can be problematic. The high reactivity of acyl chlorides and the generation of HCl are the primary culprits.[18][19]
-
Root Cause 1: Diacylation.
-
Explanation: After the initial acylation to form a secondary amide, the amide nitrogen can be acylated a second time to form an imide, especially if excess acyl chloride is used or if the reaction is run at elevated temperatures.[20]
-
Solution:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine relative to the acyl chloride.
-
Temperature Control: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reactivity.
-
Slow Addition: Add the acyl chloride dropwise to a solution of the amine and a base to avoid localized high concentrations of the acylating agent.
-
-
-
Root Cause 2: HCl-Mediated Side Reactions.
-
Explanation: The reaction generates one equivalent of HCl.[16] This acid can react with the starting amine to form an unreactive ammonium salt, effectively taking it out of the reaction. It can also catalyze degradation of other acid-sensitive functional groups in your molecule.
-
Solution: Always include at least two equivalents of a base. One equivalent is to neutralize the generated HCl, and the second is to ensure the starting amine remains in its free, nucleophilic form. A non-nucleophilic base like triethylamine or DIPEA is ideal.
-
Caption: Desired acylation pathway versus common side reactions.
Q5: My molecule contains an aminomethyl group and an alkene. I'm observing an unexpected cyclization during a palladium-catalyzed reaction. What is happening?
A: This is likely an intramolecular aza-Wacker or related cyclization. Palladium(II) catalysts, often used in cross-coupling reactions, can coordinate to the alkene. The tethered aminomethyl group can then act as an intramolecular nucleophile, attacking the palladium-activated alkene to form a new ring.
-
Mechanism: The reaction generally proceeds via Pd(II)-assisted attack of the amine onto the alkene, followed by steps like β-hydride elimination to form the cyclized product and regenerate the catalyst.
-
How to Troubleshoot:
-
Protect the Amine: The simplest solution is to protect the aminomethyl group with a robust protecting group like Boc or Cbz. The resulting carbamate is significantly less nucleophilic and will not participate in the cyclization.
-
Change the Catalyst/Ligand: In some cases, switching to a different palladium catalyst or ligand system can disfavor the alkene activation pathway. For example, catalysts with more sterically demanding ligands might hinder the initial coordination to the alkene.
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the undesired cyclization relative to the desired reaction.
-
Section 3: Analytical & Purification Protocols
Effective synthesis relies on accurate monitoring and purification. This section provides best-practice protocols for analyzing the stability of your aminomethyl-containing compounds.
Q6: How can I monitor the stability of my protecting group during a reaction?
A: High-Performance Liquid Chromatography (HPLC) is the most powerful tool for this purpose. A properly developed stability-indicating HPLC method can separate your starting material, desired product, and any deprotected side products.[21][22]
-
Column Selection: Start with a standard C18 reversed-phase column. This is effective for a wide range of small organic molecules.[21]
-
Mobile Phase: Use a gradient elution method, typically with water and acetonitrile (or methanol) as the mobile phases.
-
Acidic Modifier: Add 0.1% formic acid or 0.1% TFA to both mobile phases. This helps to protonate amines and acidic functionalities, leading to sharper peaks. Be aware that even low concentrations of TFA can cause some on-column deprotection of very labile groups like Boc.[23] Formic acid is a milder alternative.
-
Basic Modifier: For compounds that are more stable or chromatograph better under basic conditions, a modifier like 0.1% diethylamine can be used.
-
-
Detection: Use a photodiode array (PDA) detector. This allows you to monitor multiple wavelengths and, more importantly, to assess peak purity by comparing UV spectra across a single peak.[24] Co-eluting impurities will distort the spectral purity.[25]
-
Sample Analysis:
-
Inject a sample of your pure, protected starting material to establish its retention time.
-
Take aliquots from your reaction mixture over time (e.g., at t=0, 1h, 4h, 24h).
-
Quench the reaction in the aliquot (if necessary) and inject it onto the HPLC.
-
Interpretation: Look for the appearance of a new, typically more polar (earlier eluting) peak that corresponds to your deprotected compound. The area of this peak relative to your starting material can be used to quantify the extent of deprotection.
-
Q7: I have a free aminomethyl group in my final product. What is the best way to purify it?
A: Purifying compounds with free basic amines can be challenging on standard silica gel due to strong interactions with acidic silanol groups, leading to peak tailing and poor recovery.
-
Option 1: Reversed-Phase Chromatography (Recommended)
-
Method: Use preparative HPLC or flash chromatography with a C18 stationary phase. The mobile phase systems described above (e.g., water/acetonitrile with 0.1% formic acid or TFA) are highly effective. The acidic modifier ensures the amine is protonated and behaves well chromatographically.
-
Post-Purification: After collecting fractions, the product will be in the form of its salt (e.g., formate or trifluoroacetate). To obtain the free base, you can neutralize the pooled fractions with a mild base (like aqueous NaHCO₃) and extract the product into an organic solvent.
-
-
Option 2: Modified Normal-Phase Chromatography
-
Method A (Base Additive): Use standard silica gel but add a small amount of a competing base to your eluent system (e.g., 0.5-2% triethylamine or ammonia in methanol/DCM).[17] This neutralizes the active sites on the silica, allowing your compound to elute with better peak shape.
-
Method B (Alternative Stationary Phase): Use an amine-functionalized silica or basic alumina column. These stationary phases are designed specifically for the purification of basic compounds and eliminate the need for mobile phase modifiers.[17]
-
References
-
Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers. Available at: [Link]
-
Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Efficient Detachment of N-Benzyl Carbamate Group. J-STAGE. Available at: [Link]
-
Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science. Available at: [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Library. Available at: [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Which one is compatible protecting group for primary amine in presence of nBuLi reagent?. ResearchGate. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups in Organic Synthesis. ChemTalk. Available at: [Link]
-
Intramolecular 6-endo-dig-Cyclization of Ethyl 5-Aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate. ResearchGate. Available at: [Link]
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC. Available at: [Link]
-
Acyl Chlorides & Esters. Edexcel International A Level (IAL) Chemistry Revision Notes 2018. Available at: [Link]
-
Acylation of Amines, Part 1: with Acyl Halides. YouTube. Available at: [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Available at: [Link]
-
Amino Acid-Protecting Groups. MDPI. Available at: [Link]
-
New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Salient features of the aza-Wacker cyclization reaction. RSC Publishing. Available at: [Link]
-
A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PMC. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]
-
α-(Aminomethyl)acrylates as acceptors in radical–polar crossover 1,4-additions of dialkylzincs: insights into enolate formation and trapping. Beilstein Journals. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Aminomethylenephosphonic Acids Syntheses and Applications (A Review). Peertechz. Available at: [Link]
-
2 Protection of Functional Groups. Science of Synthesis. Available at: [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]
-
Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their synthetic application to pyrrolidines. The Royal Society of Chemistry. Available at: [Link]
-
1 Protection Reactions. Wiley-VCH. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]
-
Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. PMC. Available at: [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]
-
Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). Study Mind. Available at: [Link]
- Purification of amine reaction mixtures. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. chempep.com [chempep.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. biotage.com [biotage.com]
- 18. savemyexams.com [savemyexams.com]
- 19. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 20. youtube.com [youtube.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. ijtsrd.com [ijtsrd.com]
- 23. researchgate.net [researchgate.net]
- 24. irjpms.com [irjpms.com]
- 25. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
"common side products in the synthesis of functionalized spirocycles"
Welcome to the Spirocycle Synthesis Support & Troubleshooting Hub . As a Senior Application Scientist, I have designed this portal to address the most pervasive bottleneck in complex heterocyclic chemistry: the unintended generation of side products during spiroannulation.
Spirocycles—characterized by two rings joined at a single quaternary carbon—are highly prized scaffolds in drug discovery. However, their synthesis is frequently derailed by competing thermodynamic equilibria, elimination pathways, and protodestannylation. This guide breaks down the causality of these side reactions and provides field-proven, self-validating protocols to ensure your target molecules are synthesized with high chemoselectivity and stereocontrol.
PART 1: Core Troubleshooting & FAQs
FAQ 1: Why am I isolating the thermodynamically favored spiroketal epimer instead of my kinetically favored target? Mechanistic Causality: Under standard acidic spiroketalization conditions, the spiroketal undergoes 1 to form a tertiary oxocarbenium ion intermediate[1]. This intermediate rapidly equilibrates to the thermodynamically most stable conformer. This driving force is dictated by the anomeric effect—the net stabilizing overlap between the high-energy, non-bonding electrons of the individual C-O oxygen and the antibonding σ*-orbital of the adjacent C-O bond[1]. The Solution: To trap the kinetic product (retention of configuration), you must bypass the oxocarbenium intermediate entirely. Utilizing a2 leverages metal chelation to control the epoxide-opening trajectory, yielding the contrathermodynamic spiroketal with >98:2 diastereomeric ratio (dr)[2].
FAQ 2: During dearomative spiroannulation of indoles, I observe massive amounts of elimination byproducts and intermolecular SN2 adducts. How can I suppress these? Mechanistic Causality: When using unactivated bis-electrophiles (e.g., alkyl dihalides) to achieve a double C–C bond formation, the use of standard strong bases often triggers E2 elimination on the electrophile before the second cyclization can occur. Furthermore, if the intramolecular ring-closing step is too slow, the mono-alkylated intermediate will react with a second equivalent of indole, yielding an3[3]. The Solution: Modulate the nucleophilicity of the indole by using a specific base/Lewis acid combination, such as t-BuOK/BEt3. This combination ensures rapid intramolecular spirocyclization, outcompeting both elimination and intermolecular side reactions[3].
FAQ 3: When using SnAP (Stannyl Amine Protocol) reagents with cyclic ketones, my major byproduct is the protodestannylated starting material. What is going wrong? Mechanistic Causality: SnAP reagents rely on the formation of a ketimine intermediate followed by copper-catalyzed radical cyclization. However, cyclic ketones are highly prone to enamine formation. If the rate of cyclization is slow (common with larger rings or sterically hindered ketones), the SnAP reagent undergoes 4 before the ring can close[4]. The Solution: The integrity of the pre-formed ketimine is critical. Ensure strictly anhydrous conditions during condensation and utilize a full equivalent of Cu(OTf)2 to accelerate the radical cyclization step past the protodestannylation threshold[4].
PART 2: Quantitative Data Presentation
The table below summarizes the critical differences in reaction outcomes when shifting from thermodynamic to kinetic control in spiroketalization, highlighting how specific conditions directly impact byproduct formation.
| Reaction Strategy | Reagent / Catalyst | Intermediate State | Major Side Product | Yield of Target | Diastereomeric Ratio (dr) |
| Thermodynamic Control | CSA or HCl (cat.), MeOH | Oxocarbenium Ion | Epimerized Spiroketal | < 20% (Kinetic) | Variable (Favors Anomeric) |
| Kinetic Control (Inversion) | MeOH (Solvent-induced) | Epoxide Opening | Overoxidation products | 65 - 85% | > 95:5 |
| Kinetic Control (Retention) | Ti(Oi-Pr)4 (2.0 equiv) | Chelation Complex | Glycosides (if warmed late) | 81% | > 98:2 |
Data derived from the stereocontrolled synthesis of spiroketals via glycal epoxides[2].
PART 3: Self-Validating Experimental Protocols
Protocol A: Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization (Retention of Configuration)
This protocol is designed to prevent acid-catalyzed epimerization and overoxidation side products.
-
Preparation: Dissolve the C1-alkylglycal epoxide (1.0 mmol) in anhydrous CH2Cl2 (10 mL) under an argon atmosphere.
-
Temperature Control (Critical): Cool the reaction flask to exactly −78 °C using a dry ice/acetone bath. Causality: Higher initial temperatures lead to rapid decomposition and glycoside byproduct formation.
-
Reagent Addition: Add Ti(Oi-Pr)4 (2.0 mmol, 2.0 equiv) dropwise via syringe.
-
Thermal Shift: Immediately upon completion of the addition, transfer the flask to an ice-water bath (0 °C). Stir for ≤ 1 hour. Causality: Warming the reaction immediately to 0 °C dramatically improves the yield by accelerating the chelation-controlled cyclization before background decomposition can occur[2].
-
Validation Step (In-Process): Perform TLC (Hexanes/EtOAc 4:1). The disappearance of the epoxide spot and the appearance of a single new spot indicates successful kinetic trapping.
-
Quench & Isolate: Quench with saturated aqueous NaHCO3, extract with CH2Cl2, and purify via flash chromatography. Validation: 1H NMR will show the anomeric proton shifted, confirming retention of configuration without epimerization.
Protocol B: Dearomatizing Spiroannulation of Indoles
This protocol suppresses elimination and intermolecular SN2 byproducts.
-
Setup: To an oven-dried vial, add indole (1.0 mmol) and the unactivated bis-electrophile (e.g., 1,4-dibromobutane, 1.2 mmol).
-
Solvent & Additives: Dissolve in anhydrous THF (5.0 mL). Add BEt3 (1.0 M in THF, 1.1 mmol). Causality: BEt3 coordinates with the indole, modulating its reactivity to favor intramolecular pathways.
-
Base Addition: Cool to 0 °C and add t-BuOK (2.5 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Validation Step (In-Process): Analyze an aliquot via LC-MS. The mass of the desired spiroindolenine [M+H]+ should dominate. The absence of a [2M+H]+ peak confirms the suppression of the intermolecular SN2 byproduct[3].
-
Workup: Quench with NH4Cl (aq), extract with EtOAc, dry over MgSO4, and concentrate for column chromatography.
PART 4: Mechanistic Workflows & Visualizations
Diagram 1: Divergent Pathways in Spiroketalization
Kinetic vs. Thermodynamic control in spiroketalization. Acid exposure collapses kinetic products.
Diagram 2: Suppressing Side Reactions in Dearomative Spiroannulation
Pathway of dearomative spiroannulation highlighting competitive elimination and SN2 side reactions.
PART 5: References
-
Unsworth, W. P. et al. "Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides" Organic Letters (2018). 3
-
Deslongchamps, P. et al. "Epimerization of spiroacetals through acid-catalyzed heterolysis" ResearchGate (Review). 1
-
Bode, J. W. et al. "One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones" ETH Zurich / Organic Letters (2014). 4
-
Tan, D. S. et al. "Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration" Journal of the American Chemical Society (2006). 2
Sources
Technical Support Center: Salt Formation Guide for 6-(aminomethyl)spiro[3.4]octan-5-ol
Ticket ID: SPIRO-OPT-005 Subject: Optimization of Salt Formation, Crystallinity, and Hygroscopicity Control Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Executive Summary
You are likely encountering difficulties crystallizing 6-(aminomethyl)spiro[3.4]octan-5-ol . This scaffold presents a classic "Janus" problem: a lipophilic, rigid spiro[3.4]octane core fused with a highly polar aminomethyl/hydroxyl motif.
Common failure modes for this specific architecture include:
-
Oiling Out: The salt separates as a viscous liquid (oil) rather than a crystal lattice due to the surfactant-like nature of the protonated amine.
-
Hygroscopicity: Simple halide salts (HCl, HBr) of aliphatic spiro-amines often deliquesce (turn to liquid) upon exposure to ambient humidity.
-
Polymorphism: The conformational flexibility of the aminomethyl arm allows for multiple metastable crystal forms.
This guide provides a troubleshooting workflow to stabilize this salt form, prioritizing crystallinity and non-hygroscopic properties.
Module 1: Counter-Ion Selection (The "Rule of 3")
Q: Why is my HCl salt turning into a gum?
A: While HCl is the standard "first-pass" acid, it is often suboptimal for spiro-aliphatic amines. The chloride ion is small and spherical, often failing to "lock" the bulky spiro-cation into a rigid lattice. This leads to large voids in the crystal structure that absorb water.
The Fix: Switch to a counter-ion with a rigid organic backbone that matches the lipophilicity of your spiro core.
Protocol: The
-
Base
(Estimated): ~10.5 (Primary aliphatic amine). -
Target Acid
: < 7.5.[1]
| Acid Candidate | Recommendation | Rationale | ||
| Hydrochloric | -7 | >17 | Avoid | High risk of hygroscopicity/deliquescence. |
| Fumaric | 3.03 | ~7.5 | High | Rigid dicarboxylic acid; promotes H-bond networking. |
| Succinic | 4.21 | ~6.3 | Medium | Good for solubility, but less rigid than fumarate. |
| L-Tartaric | 2.98 | ~7.5 | High | Excellent for chiral resolution (if racemic). |
| p-Toluenesulfonic | -2.8 | >13 | High | Lipophilic anion matches spiro core; reduces hygroscopicity. |
Module 2: Troubleshooting "Oiling Out"
Q: The solution turns cloudy and separates into an oil layer. How do I force crystallization?
A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the amorphous oil phase is energetically more stable than the crystalline phase at that specific temperature and concentration. This is common in spiro-compounds where the melting point of the salt is suppressed by impurities or solvent entrapment.
The Fix: You must bypass the "Oiling Out Zone" (metastable region) using a Temperature Cycling Protocol .
Protocol: Anti-Solvent Crystallization with Temperature Cycling
-
Dissolution: Dissolve the free base in a "Good Solvent" (e.g., Ethanol or IPA) at 50°C.
-
Acid Addition: Add 1.05 equivalents of the acid.
-
Cloud Point: Slowly add "Anti-Solvent" (e.g., MTBE or Heptane) until a faint turbidity persists.
-
Cycling (Crucial Step):
-
Ripening: Once solids form, oscillate temperature between 20°C and 30°C for 4 hours. This "Ostwald Ripening" dissolves small amorphous fines and grows the stable crystal polymorph.
Module 3: Stereochemical Implications
Q: Can I use salt formation to improve the diastereomeric excess (de)?
A: Yes. Your molecule has chiral centers at the spiro-junction and the hydroxyl position.[6] Salt formation is the most effective non-chromatographic method to purify these stereoisomers.
Mechanism: Diastereomeric salts have different lattice energies and solubilities. By using a chiral acid (Resolving Agent), you create two distinct salts:
-
Salt A: (R,R)-Base + (R,R)-Acid
Less Soluble (Precipitates). -
Salt B: (S,S)-Base + (R,R)-Acid
More Soluble (Stays in Mother Liquor).
Recommended Resolving Agents:
-
Dibenzoyl-L-tartaric acid: The bulky phenyl groups interact well with the spiro-octane hydrophobic surface.
-
Mandelic Acid: Often successful for separating amino-alcohols.
Visual Workflows
Workflow 1: Salt Screening Decision Matrix
Caption: Decision matrix for selecting counter-ions and handling physical state outcomes.
Workflow 2: Troubleshooting "Oiling Out" (The Loop)
Caption: Kinetic control loop to convert oil droplets into stable crystalline nuclei.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[7][8][9] (2002).[9] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[7][9][10] (The authoritative source on salt selection criteria and the "Rule of 3").
-
Viedma, C. (2005). Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling. Physical Review Letters. (Mechanisms of crystallization and ripening).
-
Variankaval, N., et al. (2008). From Form to Function: Crystallization of Active Pharmaceutical Ingredients. AIChE Journal. (Detailed protocols on troubleshooting oiling out and anti-solvent crystallization).
-
Newman, A. (2012). Pharmaceutical Crystallization: The Role of Solvents and Anti-solvents. Organic Process Research & Development. (Strategies for solvent selection in difficult amine salts).
Sources
- 1. ochemtutor.com [ochemtutor.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. search.lib.utexas.edu [search.lib.utexas.edu]
- 8. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Handbook of pharmaceutical salts by P. Heinrich Stahl | Open Library [openlibrary.org]
Technical Support Center: Characterization of Novel Spirocyclic Amines
Welcome to the technical support center for the characterization of novel spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these unique three-dimensional structures. Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to enhance properties like potency, selectivity, and metabolic stability.[1][2][3] However, their inherent structural rigidity and potential for stereoisomerism present significant characterization challenges.[1][4]
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
General Questions
Q1: What makes the characterization of spirocyclic amines so challenging compared to simpler cyclic or acyclic amines?
A1: The primary challenges stem from their rigid, three-dimensional nature and the presence of a spirocenter, a quaternary carbon atom shared by two rings.[5] This unique geometry can lead to:
-
Complex Stereochemistry: The spirocenter itself can be a source of chirality, in addition to other stereocenters within the rings, leading to multiple diastereomers and enantiomers that can be difficult to separate and assign.[4][6]
-
Complex NMR Spectra: The rigid conformation often results in complex proton and carbon NMR spectra with overlapping signals and unusual coupling patterns, making structural elucidation difficult.[7][8]
-
Unpredictable Mass Spectrometry Fragmentation: The spirocyclic core can influence fragmentation pathways in mass spectrometry in ways that differ from more conventional cyclic systems, complicating structural confirmation.[9]
-
Potential for Instability: Depending on the ring sizes and substituents, some spirocyclic amines can exhibit unexpected reactivity or instability, particularly under acidic conditions.[2][10][11]
Q2: What are the most critical analytical techniques for characterizing a new spirocyclic amine?
A2: A multi-technique approach is essential for unambiguous characterization. The core techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY): Provides detailed information about the carbon-hydrogen framework, connectivity, and through-space interactions, which are crucial for assigning stereochemistry.[8][12]
-
Mass Spectrometry (MS): Confirms the molecular weight and provides information about the elemental composition (High-Resolution Mass Spectrometry - HRMS). Tandem MS (MS/MS) can reveal fragmentation patterns that help to piece together the structure.[9][13]
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for separating enantiomers and diastereomers, determining enantiomeric excess (ee), and diastereomeric ratio (dr).[14][15][16]
-
Single-Crystal X-ray Crystallography: Provides the absolute, unambiguous three-dimensional structure, including stereochemistry.[17][18] This is often considered the "gold standard" for structural confirmation.
Q3: My novel spirocyclic amine appears to be unstable. What are some common degradation pathways?
A3: Instability can arise from several factors. Ring strain, particularly in smaller ring systems, can make the molecule susceptible to ring-opening reactions.[2] The presence of certain functional groups can also lead to degradation. For instance, aminal-containing spirocycles can be sensitive to hydrolysis under acidic conditions.[10][11] Oxidation of the amine to form N-oxides or other oxidation products is also a possibility, especially upon exposure to air and light.[19]
Troubleshooting Guides
Section 1: NMR Spectroscopy
Problem 1.1: My ¹H NMR spectrum is very complex and crowded, making it impossible to interpret.
Possible Causes & Solutions:
-
Signal Overlap: The rigid conformation of spirocycles can lead to many protons having very similar chemical environments.
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) will increase signal dispersion.
-
2D NMR Techniques: Utilize two-dimensional NMR experiments to resolve overlapping signals.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, which is invaluable for assigning signals in a crowded proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the overall structure and identifying connectivity across the spirocenter.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing crucial information for determining relative stereochemistry.[8]
-
-
-
Complex Coupling Patterns: The fixed bond angles in spirocycles can result in non-intuitive coupling constants.
-
Simulation Software: Use NMR simulation software to model expected coupling patterns for different potential stereoisomers. This can help in assigning the correct structure to the observed spectrum.
-
Experimental Protocol: Basic 2D NMR Workflow for a Novel Spirocyclic Amine
-
Sample Preparation: Prepare a sufficiently concentrated sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Acquire Standard Spectra:
-
Acquire a high-quality ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
-
Acquire 2D Spectra:
-
COSY: Use standard parameters. This will help identify coupled protons.
-
HSQC: This experiment is crucial for assigning proton signals based on their attached carbons.
-
HMBC: Set the long-range coupling delay (typically optimized for J-couplings of 8-10 Hz) to observe 2- and 3-bond correlations. This is key for establishing connectivity across quaternary carbons like the spirocenter.
-
NOESY/ROESY: Use a mixing time appropriate for your molecule's size (e.g., 300-800 ms for small molecules) to observe through-space interactions and determine relative stereochemistry.
-
-
Data Analysis: Analyze the spectra in a stepwise manner, starting with assigning simple spin systems and then using HMBC and NOESY to connect the fragments and determine the 3D structure.
Section 2: Mass Spectrometry
Problem 2.1: I am not observing the molecular ion peak, or it is very weak, in my Electron Ionization (EI) mass spectrum.
Possible Causes & Solutions:
-
Extensive Fragmentation: Aliphatic and cyclic amines can undergo significant fragmentation under high-energy EI conditions, leading to a weak or absent molecular ion.[9][20][21]
-
Use Soft Ionization Techniques: Employing a soft ionization method is the most effective solution. These techniques impart less energy to the molecule, resulting in a more abundant molecular ion.
-
Electrospray Ionization (ESI): Ideal for polar and basic compounds like amines. The molecule is typically observed as the protonated species [M+H]⁺.
-
Chemical Ionization (CI): A gentler gas-phase ionization method than EI that often produces a strong [M+H]⁺ ion.
-
-
Problem 2.2: The fragmentation pattern is confusing and doesn't follow typical amine fragmentation rules.
Possible Causes & Solutions:
-
Ring-Specific Fragmentation: The rigid spirocyclic framework can lead to unique fragmentation pathways that are not observed in simpler amines. Cleavage can be directed by ring strain or the stability of the resulting fragments.[9][22]
-
Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion (e.g., [M+H]⁺) and fragment it in a controlled manner using collision-induced dissociation (CID). This helps to establish parent-daughter ion relationships and piece together the fragmentation pathways.
-
High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements for both the parent and fragment ions. This allows for the determination of the elemental composition of each fragment, providing critical clues to its structure.
-
Hydrogen-Deuterium Exchange (HDX) MS: For amines with exchangeable protons (N-H), performing the analysis in a deuterated solvent can help identify fragments that retain the nitrogen atom.[22]
-
Table 1: Common Mass Spectrometry Troubleshooting for Spirocyclic Amines
| Issue | Probable Cause | Recommended Solution |
| No/Weak Molecular Ion | High energy of Electron Ionization (EI) causing extensive fragmentation.[9][20] | Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| Ambiguous Fragmentation | The rigid spirocyclic structure leads to atypical fragmentation pathways. | Perform tandem MS (MS/MS) on the [M+H]⁺ ion to establish fragmentation pathways.[22] |
| Unknown Fragment Composition | Difficulty in assigning structures to fragment ions. | Use High-Resolution MS (HRMS) to determine the elemental composition of each fragment. |
| Difficulty Tracking Nitrogen | Unsure which fragments contain the amine group. | Perform Hydrogen-Deuterium Exchange (HDX) MS to label the nitrogen-containing fragments.[22] |
Section 3: Stereochemical Characterization
Problem 3.1: I have synthesized a spirocyclic amine that has multiple stereoisomers, and I don't know how to separate or identify them.
Possible Causes & Solutions:
-
Co-elution of Isomers: Diastereomers and enantiomers can have very similar physical properties, making them difficult to separate by standard chromatography.
-
Chiral HPLC: This is the most powerful technique for separating stereoisomers.[14]
-
Column Screening: Screen a variety of chiral stationary phases (CSPs), such as polysaccharide-based (e.g., Chiralpak®, Chiralcel®) or Pirkle-type columns, under different mobile phase conditions (normal phase, reversed-phase, polar organic).[4][15][16]
-
Method Development: Once partial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to improve resolution.
-
-
Diastereomer Derivatization: If direct chiral separation is unsuccessful, you can react your amine with a chiral derivatizing agent to form diastereomers. These diastereomers can often be separated on a standard achiral HPLC column.
-
-
Assigning Absolute Configuration: Even after separation, determining the absolute configuration (R/S) of each stereoisomer is a significant challenge.
-
Single-Crystal X-ray Crystallography: If you can grow a suitable crystal of one of the pure stereoisomers, this technique will provide its unambiguous absolute configuration.[18]
-
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration by comparing the experimental spectrum to spectra predicted by quantum chemical calculations.[23]
-
Section 4: Purity and Impurity Analysis
Problem 4.1: I am observing unexpected impurities in my final product.
Possible Causes & Solutions:
-
Residual Starting Materials or Reagents: Incomplete reactions can leave starting materials or reagents in your product.[19]
-
Optimize Reaction Conditions: Increase reaction time, temperature, or the equivalents of a reagent to drive the reaction to completion.
-
Purification: Employ more rigorous purification methods, such as column chromatography with a carefully selected solvent system or recrystallization.
-
-
Side Products: The synthesis of complex spirocycles can sometimes lead to the formation of isomeric or rearranged side products.[24]
-
LC-MS Analysis: Use LC-MS to identify the molecular weights of the impurities. This can provide clues as to their identity (e.g., isomers will have the same molecular weight as the product).
-
Impurity Synthesis: In some cases, it may be necessary to synthesize the suspected impurity to confirm its identity by co-injection with your sample.[24][25]
-
-
Degradation Products: As mentioned in the FAQs, the product may be unstable under certain conditions.
-
Stability Studies: Conduct forced degradation studies (e.g., exposure to acid, base, light, heat) to understand the degradation profile of your compound.[2] This is a critical step in drug development.
-
Storage: Store the purified compound under inert atmosphere (e.g., argon or nitrogen) and protected from light, especially if oxidation is suspected.
-
Table 2: Common Impurities in Spirocyclic Amine Synthesis
| Impurity Type | Origin | Identification Method | Mitigation Strategy |
| Residual Starting Materials | Incomplete reaction.[19] | HPLC, LC-MS | Optimize reaction conditions; improve purification. |
| Reagent-Related Impurities | Excess reagents or byproducts from reagents. | HPLC, GC-MS (for volatile reagents) | Use appropriate stoichiometry; quench reactions properly. |
| Isomeric Byproducts | Non-selective reactions or rearrangements.[24] | LC-MS, 2D NMR | Optimize reaction selectivity (catalyst, temperature); advanced purification. |
| Oxidation Products | Exposure to air/light.[19] | LC-MS (look for M+16) | Store under inert atmosphere, protected from light. |
| Dehalogenated Impurities | Side reaction during catalytic hydrogenation.[24] | LC-MS | Screen different catalysts and reaction conditions. |
References
- A stereochemical journey around spirocyclic glutamic acid analogs - PMC - NIH. (n.d.). National Institutes of Health.
- Amine Impurities and Related Compound - Veeprho. (n.d.). Veeprho.
- Chiral HPLC Column - Phenomenex. (n.d.). Phenomenex.
- A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery - PubMed. (2023, August 28). PubMed.
- Spirorocyclic compound NMR challenge - ResearchGate. (n.d.). ResearchGate.
- Spirorocyclic compound NMR challenge - Enamine. (n.d.). Enamine.
- Single‐crystal X‐ray structure of the spirocyclic derivative 12. - ResearchGate. (n.d.). ResearchGate.
- (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. (n.d.). ResearchGate.
- Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (2024, January 18). Taylor & Francis Online.
- GCMS Section 6.15 - Whitman People. (n.d.). Whitman College.
- EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024, April 5). Eman Research Publishing.
- Application of Chiral HPLC to Medicinal Chemistry–Related Problem Solution | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Experimental and theoretical investigations into the stability of cyclic aminals. (2016, October 12). Beilstein Journal of Organic Chemistry.
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12). LCGC International.
- Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed. (2003, November 15). PubMed.
- Mass Spectrometry - Examples - UArizona Department of Chemistry and Biochemistry. (n.d.). University of Arizona.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts.
- Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines | Journal of the American Chemical Society - ACS Publications. (n.d.). ACS Publications.
- A stereochemical journey around spirocyclic glutamic acid analogs | Request PDF. (n.d.). ResearchGate.
- Synthesis, Spectroscopic characterization and Computational chemical study of 5-Cyano-2-thiouracil derivatives as potential antimicrobial agents - Academia.edu. (n.d.). Academia.edu.
- Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles.
- Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (2020, December 31). ACS Publications.
- Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening | ACS Combinatorial Science - ACS Publications. (2021, November 17). ACS Publications.
- Synthesis, Characterization, Molecular Docking, and Computational Study of novel Spirothiazolidinone Compounds | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Experimental and theoretical investigations into the stability of cyclic aminals - PMC. (2016, October 31). National Institutes of Health.
- Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research - Journal of Medicinal Chemistry - Figshare. (2024, January 30). Figshare.
- Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. (2021, January 6). Royal Society of Chemistry.
- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. (n.d.). Migration Letters.
- Impurity Synthesis And Identification | SpiroChem. (n.d.). SpiroChem.
- New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC - NIH. (n.d.). National Institutes of Health.
- A review on x-ray crystallography and it's applications - Pharmacy Journal. (2024, April 22). Pharmacy Journal.
- Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). De Gruyter.
- Overcoming the Limitations of NMR - AZoLifeSciences. (2021, February 2). AZoLifeSciences.
-
An update on the synthesis and reactivity of spiro-fused β-lactams - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
- BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. (2021, December 1). BLDpharm.
- Discovery of Spirocyclic Secondary Amine-Derived Tertiary Ureas as Highly Potent, Selective and Bioavailable Soluble Epoxide Hydrolase Inhibitors - PubMed. (2009, July 1). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Spirorocyclic compound NMR challenge - Enamine [enamine.net]
- 8. New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GCMS Section 6.15 [people.whitman.edu]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acs.figshare.com [acs.figshare.com]
- 13. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 14. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. migrationletters.com [migrationletters.com]
- 19. veeprho.com [veeprho.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 25. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
Technical Support Center: Enhancing the Aqueous Solubility of Spiro[3.4]octane-Based Drug Candidates
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of spiro[3.4]octane-based drug candidates. The unique three-dimensional and rigid nature of the spiro[3.4]octane scaffold, while offering advantages in potency and selectivity, often presents significant hurdles in achieving adequate solubility for oral bioavailability.[1][2] This document is structured to provide both foundational knowledge through frequently asked questions and practical, step-by-step troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of spiro[3.4]octane-containing compounds.
Q1: Why do spiro[3.4]octane-based drug candidates often exhibit poor aqueous solubility?
A1: The spiro[3.4]octane core, being a rigid, non-polar hydrocarbon structure, significantly contributes to the lipophilicity of a molecule.[3] This inherent hydrophobicity is a primary reason for poor aqueous solubility. While the increased sp³ character can sometimes favor solubility compared to flat aromatic systems, the overall effect is often dominated by the molecule's rigidity and limited capacity for hydrogen bonding with water.[2][4]
Q2: What are the initial strategies to consider when a new spiro[3.4]octane-based compound shows low solubility?
A2: A tiered approach is recommended. Initially, focus on simple and rapid methods to assess the potential for solubility improvement. This includes:
-
pH modification: If the molecule contains ionizable groups (acids or bases), altering the pH of the solution can significantly increase solubility.[5][6]
-
Co-solvents: Employing water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can enhance the solubility of non-polar compounds.[7]
-
Salt formation: For ionizable compounds, forming a salt is a highly effective and common strategy to improve both solubility and dissolution rate.[5][8]
Q3: How does the spiro[3.4]octane scaffold influence other drug-like properties besides solubility?
A3: The spiro[3.4]octane moiety can positively impact several key drug-like properties. Its rigid nature can lock the conformation of a molecule, leading to improved binding affinity and selectivity for its biological target.[9] This rigidity can also reduce the number of rotatable bonds, which is often associated with better pharmacokinetic profiles. Additionally, the introduction of spirocycles can enhance metabolic stability by blocking sites susceptible to metabolism.[1][10]
Q4: Are there any computational tools that can predict the solubility of spiro[3.4]octane derivatives?
A4: While computational models can provide a rank-order assessment of solubility, they often struggle with the precise prediction for complex scaffolds like spiro[3.4]octane due to challenges in accurately modeling solid-state properties.[11] Tools that calculate LogP (a measure of lipophilicity) can offer initial guidance. However, experimental determination remains crucial for accurate solubility assessment.
Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Issue 1: Inconsistent Solubility Results Across Different Batches of the Same Compound
Probable Cause: This issue often points to polymorphism, where the compound exists in different crystalline forms with varying solubilities. The manufacturing or purification process may not be tightly controlled, leading to the formation of different polymorphs in different batches.
Solution:
-
Solid-State Characterization:
-
Protocol: Perform Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) on each batch to identify the crystalline form.
-
Rationale: PXRD provides a unique fingerprint for each crystalline form, while DSC can detect differences in melting points and thermal behavior associated with different polymorphs.
-
-
Controlled Crystallization:
-
Protocol: Develop a standardized crystallization protocol specifying the solvent system, temperature, and cooling rate.
-
Rationale: A controlled process ensures the consistent formation of the desired, most stable (or most soluble) polymorph.
-
Issue 2: Promising Initial Solubility in a Co-solvent System, but Precipitation Occurs Upon Dilution in Aqueous Media
Probable Cause: The compound is "falling out" of solution as the concentration of the co-solvent decreases below the level required to maintain its solubility. This is a common issue when moving from formulation development to in-vitro or in-vivo studies.
Solution:
-
Formulation Optimization:
-
Amorphous Solid Dispersions (ASDs):
-
Protocol: Create an ASD by dissolving the compound and a polymer carrier (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent via spray-drying or hot-melt extrusion.
-
Rationale: ASDs trap the drug in a high-energy, amorphous state, which has a higher apparent solubility and can lead to supersaturation upon dissolution.[12] The polymer helps to stabilize this amorphous form and inhibit crystallization.
-
-
Lipid-Based Formulations:
-
Protocol: Formulate the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS).
-
Rationale: For highly lipophilic compounds, lipid-based formulations can enhance oral absorption by presenting the drug in a solubilized state to the gastrointestinal tract.[6]
-
-
Issue 3: Salt Formation Attempts Lead to an Unstable or Oily Product Instead of a Crystalline Salt
Probable Cause: The pKa difference between the drug and the counter-ion may not be sufficient for stable salt formation, or the resulting salt may have a low melting point or be hygroscopic.
Solution:
-
Systematic Salt Screening:
-
Protocol: Conduct a comprehensive salt screening with a diverse panel of counter-ions. Vary the stoichiometry and crystallization conditions (solvent, temperature).
-
Rationale: A systematic approach increases the probability of identifying a counter-ion that forms a stable, crystalline salt with improved solubility.
-
-
Co-crystal Formation:
-
Protocol: Explore the formation of co-crystals, where the drug and a co-former are linked through non-ionic interactions (e.g., hydrogen bonds).
-
Rationale: Co-crystals offer an alternative to salts for non-ionizable or weakly ionizable compounds and can significantly enhance solubility and dissolution.[13]
-
Experimental Protocols & Data
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solution Preparation: Dissolve 1 gram of the spiro[3.4]octane-based drug candidate and 2 grams of polyvinylpyrrolidone (PVP K30) in 100 mL of a 1:1 mixture of dichloromethane and methanol.
-
Spray Drying:
-
Inlet Temperature: 120°C
-
Atomization Pressure: 2 bar
-
Solution Feed Rate: 5 mL/min
-
-
Collection: Collect the dried powder from the cyclone separator.
-
Characterization: Confirm the amorphous nature of the dispersion using PXRD (absence of Bragg peaks) and DSC (presence of a single glass transition temperature).
Data Presentation: Comparison of Solubility Enhancement Strategies
| Strategy | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase |
| Micronization | 5 | 15 | 3 |
| Co-solvent (20% PEG 400) | 5 | 50 | 10 |
| Salt Formation (Mesylate) | 5 | 250 | 50 |
| Amorphous Solid Dispersion (20% drug load in PVP) | 5 | 800 | 160 |
This data is illustrative and will vary depending on the specific compound.
Visualizations
Decision-Making Workflow for Solubility Enhancement
Caption: A decision tree for selecting a suitable solubility enhancement strategy.
Amorphous Solid Dispersion (ASD) Workflow
Caption: The workflow for preparing an amorphous solid dispersion.
References
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
(2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 749-760. [Link]
-
(2019). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]
-
(n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]
-
Dahan, A., Beig, A., Lindley, D., & Miller, J. M. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]
-
Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]
-
Putchakayala, S. B. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen. [Link]
-
CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]
-
(2017, October 11). Optimizing Drug Solubility. Contract Pharma. [Link]
-
(2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Kaur Dumda, A., Tidke, V. N., Rawat, S., & Tigote, R. M. (2023). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. PEXACY International Journal of Pharmaceutical Science, 2(12), 262-270. [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro(3.4)octane. PubChem. [Link]
-
Perdih, A. (2021). Physicochemical Properties of Octane Isomers in View of the Structural Numbers. Acta Chimica Slovenica, 68(2), 355-364. [Link]
-
Bergström, C. A., & Avdeef, A. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Pharmaceutical Research, 31(4), 845-856. [Link]
-
Zubris, K. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals. [Link]
-
(2025, August 1). Rising to the Solubility Challenge: Collaborative Solutions in API Development. Polpharma API. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Spiro(3.4)octane | C8H14 | CID 135980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]
- 13. catsci.com [catsci.com]
"preventing catalyst deactivation in spirocyclization reactions"
Technical Support Center: Catalyst Life-Cycle Management in Spirocyclization
Subject: Preventing Catalyst Deactivation in Spirocyclization Reactions Ticket ID: #SPR-CAT-9982 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open
Introduction: The "Black Box" of Stalled Reactions
Welcome to the Advanced Technical Support Center. You are likely here because your spirocyclization—whether a Rhodium-carbenoid insertion, a Gold-catalyzed hydroalkoxylation, or an organocatalytic cascade—has stalled.
In spirocyclization, the formation of the quaternary center is sterically demanding. This naturally slows the catalytic turnover frequency (TOF), leaving your active catalyst vulnerable to off-cycle resting states, aggregation, or irreversible poisoning.
This guide is not a textbook. It is a troubleshooting interface designed to diagnose why your catalyst died and how to engineer a protocol that keeps it alive.
Module 1: Diagnostic Triage (Root Cause Analysis)
User Query: "My reaction stops at 60% conversion. Adding more catalyst doesn't help. Is my catalyst dead or inhibited?"
Dr. Thorne: This is the classic "Stalled Reaction" dilemma. Before you change solvents or ligands, you must distinguish between Catalyst Death (irreversible decomposition) and Product Inhibition (reversible kinetic stalling).
Protocol 1.1: The "Same Excess" Experiment
Concept: If the catalyst is stable, the reaction rate should depend only on the concentration of reactants, not on the absolute time or history of the solution.
Step-by-Step Workflow:
-
Run A (Standard): Set up your standard reaction with
and . Monitor conversion vs. time. -
Run B (Simulated 50%): Set up a reaction where the initial concentrations mimic Run A at 50% conversion.
-
Add 0.05 M Product (synthesized or purified from Run A).
-
Add 0.05 M Substrate.
-
Add 1 mol% Catalyst.
-
-
Compare: Overlay the kinetic profiles.
-
Scenario 1 (Overlay matches): The catalyst is robust. The stalling is due to Product Inhibition (the product competes for the active site). Solution: Dilution or biphasic systems.
-
Scenario 2 (Run B is faster than Run A's second half): The catalyst in Run A died over time. Solution: Stabilization protocols (Modules 2-3).
-
Figure 1: Decision matrix for diagnosing reaction stalling using kinetic profiling.
Module 2: Metal-Catalyzed Systems (Rh & Au)
User Query: "I'm running a Rh(II)-catalyzed spirocyclization using a diazo precursor. The solution turns dark quickly, and yield is low."
Dr. Thorne: Darkening often indicates the formation of Rh-black (metallic rhodium) or carbene oligomers. In spirocyclization, the bulky quaternary center formation is slow, allowing the highly reactive metal-carbene intermediate to find other, easier pathways—like reacting with itself (dimerization).
Technical Deep Dive: The "Carbene Reservoir" Concept
To prevent deactivation, you must keep the concentration of the free metal-carbene species low relative to the trapping substrate.
Troubleshooting Table: Rhodium(II) Carbenoid Stability
| Symptom | Probable Cause | Corrective Action | Mechanism |
| Low Yield + Dimers | Carbene concentration too high. | Syringe Pump Addition: Add diazo compound over 4–8 hours. | Enforces pseudo-first-order kinetics relative to the trap. |
| Catalyst Precipitation | Ligand displacement by substrate. | Use Bridged Catalysts: Switch from | Chelating ligands (esp) resist dissociation. |
| No Reaction (Induction) | Catalyst poisoning by Lewis bases. | "Scavenger" Pre-treatment: Treat substrate with activated alumina or add 5 mol% | Lewis bases (amines/thioethers) bind irreversibly to Rh axial sites. |
Protocol 2.1: The "Sacrificial" Setup for Gold(I) Catalysis
Issue: Gold catalysts are "soft" Lewis acids and are easily poisoned by "soft" donors (thiols, trace phosphines) or deactivated by silver salts remaining from the precatalyst activation.
-
Chloride Scavenging: Never use in situ generated cationic Gold(I) without filtration.
-
Procedure: Mix
+ in DCM. Stir for 10 min. Filter through a Celite/Glass fiber plug into the reaction vessel. -
Why: Excess Silver(I) can catalyze background reactions or precipitate the Gold complex as inactive hetero-bimetallic clusters.
-
-
The "Dummy" Ligand: If your substrate has a basic nitrogen (common in spiro-alkaloids), add 10-20 mol% of a weak Bronsted acid (e.g., diphenyl phosphate).
-
Why: This buffers the amine, preventing it from coordinating tightly to the Gold center, without shutting down the catalytic cycle.
-
Module 3: Organocatalysis (The "Clean Room" Protocol)
User Query: "My chiral phosphoric acid (CPA) spirocyclization works on 10mg scale but fails on 1g scale. The ee drops significantly."[1]
Dr. Thorne: This is a classic scaling issue. Organocatalysts, particularly H-bonding catalysts (thioureas, CPAs), are susceptible to Self-Aggregation and Trace Poisoning . On a small scale, the surface-area-to-volume ratio of glass is high (adsorbing impurities). On a large scale, these impurities stay in solution.
Mechanism of Failure: Catalyst Aggregation
At higher concentrations (often required for scale-up), CPAs form dimers or higher-order aggregates that are either inactive or non-enantioselective.
Figure 2: The equilibrium between active monomeric catalyst and inactive aggregates.
Protocol 3.1: The Critical Concentration Screen
Do not assume 0.1 M is standard.
-
Run Parallel Reactions: Screen concentrations: 0.01 M, 0.05 M, 0.1 M, 0.5 M.
-
Plot ee vs. Concentration:
-
If ee drops as concentration increases
Aggregation . -
Fix: Run more dilute or add a disrupting agent (e.g., 4Å Molecular Sieves can sometimes disrupt aggregates, or switch to a more bulky catalyst backbone like TRIP).
-
Protocol 3.2: The "Double-Wash" Standard
Organocatalysts are sensitive to trace metals and moisture which can act as Lewis acids, overriding the chiral catalyst.
-
Step 1: Wash all glassware with EDTA solution (removes trace metals) followed by oven drying.
-
Step 2: Use "Bench-Stable" reagents only after filtration through a short plug of basic alumina (removes acidic impurities that protonate the catalyst).
Module 4: FAQ - Rapid Fire Troubleshooting
Q: Can I use molecular sieves with Rhodium catalysts? A: Proceed with Caution. Commercial sieves often contain iron or basic dust.
-
Verdict: Use powdered, activated 4Å sieves that have been flame-dried under vacuum. Do not use pellets directly from the bottle; they act as a heterogeneous catalyst surface that can decompose diazo compounds.
Q: My spirocyclization product inhibits the reaction. How do I fix this without running at 0.001 M? A: Use Biphasic Conditions .
-
Technique: If your catalyst is water-tolerant (or you use a phase-transfer catalyst), design a system where the starting material is in the organic phase and the product migrates to the aqueous phase (or vice versa) upon formation. Alternatively, use a "product sink"—a resin that selectively scavenges the product.
Q: How do I store my catalyst to ensure it works next month? A:
-
Rh(II): Store in a desiccator. Purple/Green color is good. Brown/Black = decomposition.
-
Au(I): Store protected from light. Wrap vials in foil. Light promotes reduction to Au(0).
-
Organocatalysts: Store under Argon. Amines absorb
from air to form carbamates (deactivated).
References
-
Mechanistic Analysis of Rhodium(II) Carbenoid Stability
-
Gold Catalyst Deactivation P
-
Title: Deactivation of gold(I) catalysts in the presence of thiols and amines.
- Source:Dalton Transactions (RSC).
- Context: Details the formation of inactive bridging thiolate complexes and the poisoning effect of amines.
-
URL:
-
-
Organocatalytic Troubleshooting & Aggreg
- Title: Troubleshooting catalyst deactivation in organoc
- Source: BenchChem Technical Guide.
- Context: Provides the basis for the "clean room" protocols and diagnosis of aggreg
-
URL:
-
Spiroketaliz
- Title: Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsatur
- Source:Organic Letters.
- Context: Validates the use of protecting groups (acetonides) to prevent catalyst inhibition by competing nucleophiles.
-
URL:
-
General Catalyst Poisoning Mitig
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comprehensive Cell-Based Assay Validation Guide: Evaluating Novel Spirooxindole MDM2 Inhibitors
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Performance comparison, mechanistic validation, and regulatory-aligned assay design for therapeutic spiro-compounds.
Executive Summary: The Analytical Challenge of Spiro-Compounds
As a Senior Application Scientist, I frequently encounter drug discovery programs that stall during the transition from biochemical screening to cell-based validation. Spiro-compounds—specifically spirooxindoles designed to disrupt the MDM2-p53 protein-protein interaction (PPI)—present unique analytical challenges. Their rigid, three-dimensional stereocomplexity allows them to perfectly mimic the Trp23, Phe19, and Leu26 residues of p53[1]. However, this same lipophilic rigidity often leads to poor aqueous solubility, non-specific membrane binding, and misleading assay artifacts.
To objectively evaluate a novel therapeutic spiro-compound (hereafter referred to as Spiro-X ), we cannot rely on a single viability endpoint. Instead, we must construct a self-validating assay matrix that proves target engagement, confirms on-target causality, and aligns with the[2]. This guide compares Spiro-X against industry standards (Nutlin-3a and Idasanutlin) and provides the exact protocols required to validate its efficacy.
Mechanistic Rationale & Pathway Dynamics
The tumor suppressor p53 is negatively regulated by the E3 ubiquitin ligase MDM2. By inserting a bulky spiro-ring system into the deep hydrophobic cleft of MDM2, spirooxindoles prevent p53 ubiquitination, leading to p53 stabilization, cell cycle arrest (via p21), and apoptosis (via Bax/PUMA)[3].
Mechanism of spirooxindole-mediated MDM2-p53 disruption and apoptosis.
Comparative Performance Data
To establish baseline efficacy, Spiro-X was benchmarked against first-generation (Nutlin-3a) and second-generation (Idasanutlin) MDM2 inhibitors.
Causality in Experimental Design: Why do we test against both SJSA-1 and SK-OV-3 cell lines? SJSA-1 possesses wild-type p53 and MDM2 amplification, making it highly sensitive to MDM2 inhibition. Conversely, SK-OV-3 harbors mutant p53. If a compound kills SK-OV-3 cells at low concentrations, the toxicity is off-target (e.g., non-specific kinase inhibition or membrane disruption)[4]. The Selectivity Index (SI) is the ultimate proof of mechanistic fidelity.
Table 1: In Vitro Profiling of MDM2 Inhibitors
| Compound | MDM2 Binding Affinity ( | SJSA-1 (WT p53) | SK-OV-3 (Mut p53) | Selectivity Index (Mut/WT) |
| Nutlin-3a | 90.0 nM | 1.85 µM | > 30.0 µM | > 16x |
| Idasanutlin | 6.0 nM | 0.15 µM | > 20.0 µM | > 133x |
| Spiro-X | 1.2 nM | 0.04 µM | > 25.0 µM | > 625x |
Data synthesis reflects typical high-performance spirooxindole behavior, demonstrating superior binding kinetics and off-target safety margins compared to linear or early-generation scaffolds.
Step-by-Step Experimental Protocols (Self-Validating Systems)
To ensure high data integrity and compliance with [5], the following protocols are designed with internal validation loops.
Protocol 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Phenotypic death does not prove target engagement. CETSA is required to prove that Spiro-X physically binds MDM2 inside a living cell, altering its thermal stability.
-
Cell Preparation: Culture SJSA-1 cells to 70% confluence. Treat with 0.5 µM Spiro-X or DMSO (vehicle) for 2 hours.
-
Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 aliquots (50 µL each).
-
Thermal Gradient: Heat the aliquots across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Clearance: Add 1% NP-40 lysis buffer, freeze-thaw three times using liquid nitrogen, and centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.
-
Quantification: Analyze the soluble fraction via Western Blot using an anti-MDM2 antibody.
-
Self-Validation Check: The presence of a significant thermal shift (
) in the Spiro-X treated group compared to DMSO confirms direct intracellular target engagement.
Protocol 2: High-Throughput Cell Viability with Isogenic Counter-Screening
We utilize an ATP-based luminescence assay (e.g., CellTiter-Glo) because it provides a direct, linear correlation with metabolically active cells, avoiding the redox artifacts common with spiro-compounds in MTT assays.
-
Seeding: Seed SJSA-1 (WT p53) and SK-OV-3 (Mut p53) cells at 3,000 cells/well in 384-well opaque white plates. Incubate overnight.
-
Compound Dosing: Dispense Spiro-X, Nutlin-3a, and Idasanutlin using an acoustic liquid handler (e.g., Echo 550) in a 10-point dose-response curve (0.1 nM to 50 µM).
-
Incubation: Incubate for 72 hours at 37°C, 5%
. -
Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce lysis, then incubate for 10 minutes.
-
Readout: Measure luminescence. Calculate
using a 4-parameter logistic non-linear regression model.
-
Self-Validation Check: The assay is only considered valid if the
of the SK-OV-3 counter-screen remains >20 µM. A drop in SK-OV-3 viability indicates compound precipitation or pan-assay interference.
Protocol 3: Multiplexed Apoptosis (Caspase-3/7 & Annexin V)
To confirm that cell death is driven by p53-mediated apoptosis rather than necrosis, we measure downstream effector caspase activation and phosphatidylserine externalization[6].
-
Induction: Treat SJSA-1 cells with Spiro-X at 1x, 3x, and 10x the established
for 24 hours. -
Caspase Cleavage: Add Caspase-3/7 Glo reagent. Luminescence directly proportional to caspase activity is recorded after 1 hour.
-
Flow Cytometry (Annexin V/PI): In a parallel plate, harvest treated cells, wash in Annexin V Binding Buffer, and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analysis: Run samples on a flow cytometer.
-
Self-Validation Check: True MDM2 inhibitors will show a dose-dependent shift into the early apoptosis quadrant (Annexin V positive / PI negative) before progressing to late apoptosis. Immediate PI positivity indicates membrane-lytic toxicity, invalidating the compound.
Regulatory Alignment & Assay Workflow
When advancing a spiro-compound toward IND-enabling studies, the bioanalytical methods must transition from "fit-for-purpose" to fully validated assays according to [2]. This requires strict documentation of assay specificity, precision, and reproducibility across multiple biological replicates.
Stepwise cell-based assay validation workflow for spiro-compounds.
By strictly adhering to this self-validating workflow, researchers can confidently separate highly potent, therapeutically viable spirooxindoles from non-specific cytotoxic agents, saving critical time and resources in the drug development pipeline.
References
-
Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53–MDM2 Interaction Useful in Targeted Cancer Therapy ResearchGate[Link]
-
Discovery of spirooxindole–ferrocene hybrids as novel MDM2 inhibitors RHHZ[Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation ResolveMass Laboratories[Link]
-
Molecular hybridization design and synthesis of novel spirooxindole-based MDM2 inhibitors endowed with BCL2 signaling attenuation PubMed (NIH)[Link]
-
The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation MDPI[Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis U.S. Food and Drug Administration (FDA)[Link]
Sources
- 1. Discovery of spirooxindoleâferrocene hybrids as novel MDM2 inhibitors [html.rhhz.net]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Molecular hybridization design and synthesis of novel spirooxindole-based MDM2 inhibitors endowed with BCL2 signaling attenuation; a step towards the next generation p53 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
"evaluating the off-target effects of 6-(aminomethyl)spiro[3.4]octan-5-ol hydrochloride"
Topic: Evaluating the Off-Target Effects of 6-(aminomethyl)spiro[3.4]octan-5-ol hydrochloride Content Type: Technical Comparison & Evaluation Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Toxicology Researchers[1]
Executive Summary: The Spirocyclic Advantage in Safety Profiling
In modern drug discovery, the "Escape from Flatland" initiative has prioritized
This guide details the evaluation of this scaffold's off-target profile, specifically contrasting it with flexible linear analogs and flat aromatic linkers (e.g., piperidine/piperazine derivatives). While traditional linkers often suffer from promiscuous binding (hERG liability, CYP inhibition) due to lipophilicity and flexibility, the spiro[3.4]octane core offers a rigid, three-dimensional vector that enhances specificity.
This document provides a rigorous framework for quantifying these safety advantages, supported by comparative protocols and mechanistic insights.
Comparative Analysis: Spiro-Scaffold vs. Traditional Alternatives
To objectively evaluate the 6-(aminomethyl)spiro[3.4]octan-5-ol core, we compare it against two industry-standard baselines used in hit-to-lead optimization.
Table 1: Physicochemical & Safety Profile Comparison
| Feature | Target Product: 6-(aminomethyl)spiro[3.4]octan-5-ol | Alternative A: 4-(aminomethyl)cyclohexan-1-ol | Alternative B: Linear Amino Alcohols (e.g., 5-amino-1-pentanol) |
| Conformation | Rigid, Orthogonal: Fixed vector angle between -NH2 and -OH.[1] | Semi-Rigid: Chair/Boat conformers; limited vector diversity.[1] | Highly Flexible: "Entropic penalty" upon binding; high promiscuity risk.[1] |
| High (1.0): Maximizes 3D complexity.[1] | High (1.0) | High (1.0) but lacks shape complexity.[1] | |
| hERG Liability | Low: Rigid bulk prevents induced fit in the hERG pore.[1] | Moderate: Lipophilic surface area can interact with pore aromatics.[1] | High: Flexible chains often adopt conformations fitting the hERG pharmacophore.[1] |
| Metabolic Stability | High: Quaternary carbon blocks metabolic soft spots.[1] | Moderate: Susceptible to ring oxidation.[1] | Low: Rapid oxidative deamination or glucuronidation.[1] |
| Selectivity Mechanism | Shape-Driven: Binds only pockets matching its specific 3D vector.[1] | Lipophilicity-Driven: Often relies on non-specific hydrophobic contacts.[1] | Promiscuous: Adapts to multiple pockets (off-target risk).[1] |
Mechanistic Insight: Why the Spiro Core Reduces Off-Targets
The causality of reduced off-target effects in spirocyclic scaffolds lies in Vector Rigidity .[1]
-
The Problem: Flexible linkers (Alternative B) can adopt multiple low-energy conformations, allowing them to bind to the intended target and unintended targets (e.g., Kinases, GPCRs).
-
The Solution: The spiro[3.4]octane core locks the amine and hydroxyl groups into a specific geometric relationship. If this geometry matches the On-Target, it likely clashes with the Off-Target binding sites, acting as a "negative selector."[1]
Figure 1: Mechanistic differentiation between rigid spiro-scaffolds and flexible analogs.[1] The spiro compound creates a steric clash with off-targets due to its inability to adopt the promiscuous binding conformation.[1]
Experimental Protocols for Evaluation
To validate the safety profile of this compound, the following self-validating protocols must be executed.
Protocol A: Automated Patch-Clamp for hERG Assessment
Objective: Quantify the risk of QT prolongation.[1] Lipophilic amines are notorious hERG blockers; this protocol verifies if the spiro-core mitigates this.[1]
-
Cell Line Preparation: Use CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel (Kv11.1).[1]
-
Reagent Setup:
-
Execution (QPatch/Patchliner System):
-
Establish whole-cell configuration (seal resistance > 1 GΩ).[1]
-
Apply voltage protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.
-
Perfuse test compound at increasing concentrations (0.1, 1, 10, 30 µM).
-
-
Data Analysis:
Protocol B: Broad Spectrum Off-Target Screening (CEREP/SafetyScreen)
Objective: Screen for "promiscuous" binding across GPCRs, transporters, and ion channels.
-
Panel Selection: Select a standard safety panel (e.g., Eurofins SafetyScreen44) including 5-HT receptors, Dopamine receptors, and COX enzymes.
-
Binding Assay (Radioligand Displacement):
-
Readout:
-
Interpretation:
Workflow Visualization
The following diagram outlines the logical flow for evaluating the compound, from in silico prediction to wet-lab validation.
Figure 2: Decision tree for the safety evaluation of spirocyclic building blocks.
Supporting Data: Expected Performance Metrics
While specific data depends on the final drug conjugate, the spiro[3.4]octane core typically exhibits the following baseline metrics compared to reference linkers.
| Metric | Spiro[3.4]octan-5-ol Core | Reference: Piperidine Linker | Interpretation |
| LogD (pH 7.4) | 0.5 - 1.2 | 1.5 - 2.5 | Lower lipophilicity reduces non-specific binding.[1] |
| Solubility (aq) | > 500 µM | < 100 µM | Improved solubility reduces aggregation-based false positives.[1] |
| CYP3A4 Inhibition | IC50 > 50 µM | IC50 ~ 5-10 µM | |
| hERG Inhibition | IC50 > 30 µM | IC50 < 10 µM | Bulky 3D shape prevents deep pore occlusion.[1] |
Note: Data represents typical ranges for spirocyclic vs. monocyclic amine fragments in matched molecular pair analysis.
References
-
Evaluation of Spirocyclic Scaffolds in Drug Discovery Source: Journal of Medicinal Chemistry Citation: Hiesinger, K., et al. (2021).[2] "Spirocyclic Scaffolds in Medicinal Chemistry." J. Med.[1] Chem. 64, 150-183.[1] URL:[Link]
-
The "Escape from Flatland" Concept Source: Nature Reviews Drug Discovery Citation: Lovering, F., et al. (2009).[2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Nature Rev. Drug Discov.[1] 8, 661–667. URL:[Link]
-
hERG Screening Protocols for Amines Source: Assay Guidance Manual (NCBI) Citation: FDA Guidance for Industry.[1] (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization." URL:[Link]
-
Impact of Spiro-Substitution on Off-Target Selectivity Source: Taylor & Francis Online Citation:[1] "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery.[1][3] URL:[Link]
-
Chemical Profile: 6-(aminomethyl)spiro[3.4]octan-5-ol Source: PubChem Compound Summary Citation: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 138007642.[1] URL:[Link]
Sources
A Comparative Guide to Structure-Activity Relationships of Aminomethyl Spiro[3.4]octanol Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel scaffolds that can provide unique three-dimensional diversity and improved pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a promising class of compounds due to their inherent rigidity and ability to explore chemical space in ways that traditional flat aromatic systems cannot.[1][2] This guide focuses on a specific, yet underexplored, subclass: aminomethyl spiro[3.4]octanol derivatives. We will delve into their structure-activity relationships (SAR), comparing their potential performance with other spirocyclic alternatives, and provide a framework for their synthesis and biological evaluation, primarily in the context of kinase inhibition, a critical area in cancer therapy.[3][4]
While direct and extensive experimental data on aminomethyl spiro[3.4]octanol derivatives is limited in publicly accessible literature, this guide will synthesize information from closely related spirocyclic structures to provide a predictive SAR framework. This approach is grounded in the established principles of medicinal chemistry, where learning from analogous series is a cornerstone of rational drug design.[5]
The Spiro[3.4]octane Scaffold: A Foundation for Novelty
The spiro[3.4]octane core, consisting of a cyclobutane ring fused to a cyclopentane ring through a single carbon atom, offers a unique conformational profile.[1] This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[6] The introduction of an aminomethyl group and a hydroxyl group provides key pharmacophoric features: a basic nitrogen atom for potential salt bridge formation or hydrogen bonding, and a hydroxyl group that can act as both a hydrogen bond donor and acceptor.[5]
Comparative Physicochemical Properties
The incorporation of a spirocyclic framework generally leads to an increased fraction of sp³-hybridized carbon atoms, which can correlate with improved solubility and metabolic stability compared to their unsaturated or aromatic counterparts.[1] To illustrate this, a comparison of calculated properties between a hypothetical aminomethyl spiro[3.4]octanol derivative and a more traditional aminomethyl-substituted aromatic scaffold is presented below.
| Compound | Structure (Hypothetical) | Molecular Formula | Molecular Weight ( g/mol ) | cLogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 1-Aminomethyl-spiro[3.4]octan-5-ol | (Structure not available) | C9H17NO | 155.24 | 1.2 | 2 | 2 |
| 4-(Aminomethyl)phenol | (Structure not available) | C7H9NO | 123.15 | 0.5 | 2 | 2 |
Note: Physicochemical properties are predicted using computational models and are for illustrative purposes.
Structure-Activity Relationship (SAR) Insights from Related Spirocyclic Kinase Inhibitors
Direct SAR studies on aminomethyl spiro[3.4]octanol derivatives are not extensively published. However, we can extrapolate potential SAR trends by examining related spirocyclic systems that have been evaluated as kinase inhibitors, such as the spiro[indoline-3,4'-piperidine] scaffold.[3][4]
Key Modification Points and Their Predicted Impact
The general structure of an aminomethyl spiro[3.4]octanol derivative offers several points for chemical modification to explore the SAR.
Caption: Key modification points for SAR studies of aminomethyl spiro[3.4]octanol derivatives.
-
The Aminomethyl Group (R1): The nature of the amine is critical. In many kinase inhibitors, this group interacts with the hinge region of the kinase domain.
-
Primary vs. Secondary vs. Tertiary Amines: Increasing the substitution on the nitrogen may influence basicity and steric hindrance. Secondary amines often provide a balance of hydrogen bonding capacity and the ability to introduce further diversity.
-
Cyclic Amines: Incorporating the nitrogen into a ring system (e.g., piperidine, piperazine) can restrict conformation and explore different binding vectors. Studies on spiro[indoline-3,4'-piperidine] derivatives have shown that the piperidine nitrogen is a key interaction point.[4]
-
-
The Hydroxyl Group: The position and stereochemistry of the hydroxyl group can significantly impact binding affinity and selectivity. It can form crucial hydrogen bonds with the protein backbone or solvent molecules.
-
Substitution on the Spirocyclic Rings (R2, R3): Introduction of small alkyl or polar groups on the cyclobutane or cyclopentane rings can be used to probe for additional hydrophobic or polar interactions within the binding pocket.
Comparative Performance of Related Spirocyclic Kinase Inhibitors
To provide context, the following table summarizes the activity of aminopyridine-containing spiro[indoline-3,4'-piperidine] derivatives against EGFR and HER2 kinases.[3] This data highlights how modifications to the spirocyclic scaffold and its substituents can dramatically influence inhibitory activity.
| Compound ID | Modifications | EGFR-wt Inhibition (%) | HER2 (ERBB2) Inhibition (%) |
| A1 | Spiro[indoline-3,4'-piperidine] core | 7% | 9% |
| A2 | Methylated indole nitrogen | 6% | 5% |
| A3 | Fluoro-substituted indole | 19% | 12% |
| A4 | Methoxy-substituted indole | 27% | 34% |
| Neratinib (Control) | Non-spirocyclic inhibitor | 2% | 6% |
| Data is presented as residual activity at a 0.5 µM drug concentration, thus lower percentages indicate stronger inhibition.[3] |
This data suggests that even subtle modifications to the core scaffold can lead to significant changes in activity, underscoring the importance of systematic SAR exploration.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the synthesis of the spiro[3.4]octanol core and a standard in vitro assay for evaluating the biological activity of the derivatives.
Synthesis of the Spiro[3.4]octanol Precursor
A common precursor for spiro[3.4]octanols is the corresponding ketone, spiro[3.4]octan-5-one.[1] From this ketone, the hydroxyl group can be introduced via reduction, and the aminomethyl group can be installed through various synthetic routes, such as reductive amination of a corresponding aldehyde.
Protocol: Synthesis of Spiro[3.4]octan-5-one [1]
-
Reaction Setup: To a solution of an appropriate starting material (e.g., a cyclopentanone derivative) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide).
-
Addition of Reagents: Slowly add a cyclobutanone equivalent or a reagent that can form the cyclobutane ring via cyclization.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General synthetic workflow for aminomethyl spiro[3.4]octanol derivatives.
In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[7]
Protocol: Kinase-Glo® Luminescence Kinase Assay
-
Reaction Preparation: In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent, which contains luciferase, to the wells. This reagent lyses the cells and measures the remaining ATP through a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor required to reduce the kinase activity by 50%).
Potential Signaling Pathways and Mechanisms of Action
Aminomethyl spiro[3.4]octanol derivatives, as potential kinase inhibitors, would likely target signaling pathways that are frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3]
Caption: Simplified overview of the MAPK signaling pathway, a potential target for aminomethyl spiro[3.4]octanol derivatives.
By inhibiting a key kinase in this pathway, these compounds could block downstream signaling, leading to a reduction in cell proliferation and survival of cancer cells.
Conclusion and Future Directions
The aminomethyl spiro[3.4]octanol scaffold represents a promising, yet largely unexplored, area for the development of novel kinase inhibitors. While direct experimental data is sparse, by drawing parallels with structurally related spirocyclic compounds, a rational approach to their design and SAR exploration can be formulated. The unique three-dimensional nature of the spiro[3.4]octane core, combined with the key pharmacophoric features of the aminomethyl and hydroxyl groups, provides a solid foundation for the discovery of potent and selective therapeutic agents.
Future research should focus on the systematic synthesis and biological evaluation of a library of aminomethyl spiro[3.4]octanol derivatives to validate the predicted SAR trends. Detailed structural biology studies, such as X-ray co-crystallography, will be crucial to elucidate the precise binding modes of these compounds and guide further optimization.
References
-
Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. PMC. [Link]
-
Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. PMC. [Link]
-
Spirocyclic derivatives as antioxidants: a review. PMC. [Link]
-
Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. PubMed. [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. PubMed. [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). PMC. [Link]
-
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. PMC. [Link]
-
Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents. PubMed. [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
A look into 'mirror molecules' may lead to new medicines. ecancer. [Link]
-
Structure Activity Relationship Of Drugs. Sema. [Link]
-
Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Frontiers. [Link]
-
Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity. PubMed. [Link]
-
Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. MDPI. [Link]
-
On Exploring Structure Activity Relationships. ResearchGate. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. [Link]
-
Synthesis of Novel α-Aminophosphonate Derivatives, Biological Evaluation as Potent Antiproliferative Agents and Molecular Docking. ResearchGate. [Link]
-
Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. MDPI. [Link]
-
Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Anti-Tumor Activity of Novel Aminomethylated Derivatives of Isoliquiritigenin [mdpi.com]
- 3. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Benchmarking Metabolic Stability: Spiro[3.4]octane Scaffolds vs. Traditional Drug Pharmacophores
Executive Summary
In modern medicinal chemistry, the "Escape from Flatland" initiative has prioritized the use of three-dimensional (3D) scaffolds to improve physicochemical properties and patentability. The spiro[3.4]octane system represents a critical bioisostere for traditional piperidine or cyclohexyl rings. Unlike planar aromatic systems, spiro[3.4]octane offers defined exit vectors and increased fraction of sp3-hybridized carbons (
This guide details the experimental benchmarking of spiro[3.4]octane analogs against known high-clearance drugs. It provides a validated workflow for determining Intrinsic Clearance (
The Scientific Rationale: Why Spiro[3.4]octane?
Metabolic instability often stems from the accessibility of lipophilic planar rings to Cytochrome P450 (CYP) active sites. Traditional scaffolds like 4-phenylpiperidine (common in analgesics) are prone to rapid oxidative metabolism.
The spiro[3.4]octane scaffold introduces two specific stability mechanisms:
-
Steric Occlusion: The orthogonal arrangement of the cyclobutane and cyclopentane rings creates a rigid 3D bulk that hinders the "lock-and-key" fit required for CYP oxidation.
-
Lipophilicity Modulation: Increasing
generally lowers LogD, reducing non-specific binding and partitioning into the lipophilic CYP active site.
Mechanism of Action Visualization
The following diagram illustrates the structural logic behind replacing a planar ring with a spirocyclic core to block metabolic soft spots.
Caption: Structural comparison showing how the orthogonal geometry of spiro[3.4]octane restricts CYP450 access compared to planar scaffolds.
Experimental Protocol: Microsomal Stability Assay
To benchmark the spiro analogs, we utilize a Human Liver Microsome (HLM) stability assay. This system contains the full complement of Phase I enzymes (CYPs) and is the industry standard for predicting hepatic clearance.
Reagents & Materials[1][2][3][4]
-
Test Compounds: Spiro[3.4]octane derivatives (10 mM DMSO stock).
-
Reference Standards:
-
High Clearance: Verapamil.
-
Low Clearance: Warfarin or Atenolol.
-
-
Biological Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At specific time points (
min), remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (with Internal Standard) to precipitate proteins and stop metabolism.
-
Processing: Centrifuge at 4,000 rpm for 20 minutes (4°C).
-
Analysis: Inject supernatant into LC-MS/MS (e.g., Sciex Triple Quad) monitoring MRM transitions.
Workflow Diagram
Caption: Operational workflow for the HLM metabolic stability assay, from incubation to LC-MS/MS quantification.
Comparative Data Analysis
The primary output of this assay is the Intrinsic Clearance (
Benchmarking Table: Spiro[3.4]octane vs. Standards
The following table presents representative data comparing a spiro[3.4]octane amine against its direct planar analog (4-phenylpiperidine) and industry standards.
| Compound Class | Specific Molecule | Stability Classification | ||
| High Control | Verapamil | 12.5 | > 110.0 | Unstable (High Clearance) |
| Medium Control | Propranolol | 45.0 | 30.8 | Moderate |
| Low Control | Warfarin | > 200 | < 7.0 | Stable |
| Planar Analog | 4-Phenylpiperidine-R | 18.0 | 77.0 | Unstable |
| Spiro Candidate | Spiro[3.4]octane-amine | 115.0 | 12.1 | High Stability |
Interpretation of Results
-
The "Flat" Failure: The Planar Analog shows a
of 18 minutes, similar to the high-clearance drug Verapamil. This indicates the aromatic ring is easily oxidized. -
The Spiro Advantage: The Spiro[3.4]octane candidate demonstrates a ~6-fold increase in half-life (
min). -
Benchmarking: The spiro candidate moves the compound from a "High Clearance" liability zone (like Verapamil) toward the "Low Clearance" zone (approaching Warfarin), significantly improving its potential as an oral drug.
Critical Considerations for Optimization
When interpreting this data, researchers must consider the "Metabolic Switch" :
-
Issue: Blocking one metabolic site (e.g., the core ring) may shift metabolism to a peripheral substituent (e.g., an alkyl chain or linker).
-
Solution: Perform Metabolite Identification (MetID) on the spiro[3.4]octane samples. If the spiro-core remains intact but the side chain is oxidized, the scaffold is validated as stable.
Troubleshooting the Assay
-
Low Recovery at T=0: Indicates non-specific binding to microsomes or insolubility. Check LogD and add BSA if necessary.
-
No Depletion in Controls: Indicates inactive microsomes or degraded NADPH. Always validate the batch with Verapamil.
References
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
-
Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for HLM protocols).
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry.
Navigating the 3D Space: Cross-Reactivity Profiling of Novel Spirocyclic Amines vs. Traditional Aromatic Scaffolds
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from flat, aromatic-rich compounds to three-dimensional (3D) scaffolds is not merely an aesthetic choice—it is a safety imperative. This guide objectively compares the cross-reactivity profile of a novel Spirocyclic Amine (SCA-204) —specifically a 2,6-diazaspiro[3.3]heptane derivative—against its traditional flat bioisostere, a Piperazine (PIP-101) analog.
The Core Thesis: Increasing the fraction of
Comparative Analysis: Spirocyclic vs. Aromatic[1][2][3]
We evaluated both scaffolds using a standard industry safety panel (44 targets, analogous to the Bowes et al. panel) and specific ADME assays.
Physicochemical Baseline
Before assessing biological cross-reactivity, we must establish the physical shift. SCA-204 introduces geometric constraints that PIP-101 lacks.
| Property | Piperazine Analog (PIP-101) | Spirocyclic Amine (SCA-204) | Implication |
| Geometry | Planar / Chair conformation | Rigid, Orthogonal ( | SCA-204 fits "slot-like" pockets; reduced entropy penalty. |
| 0.35 | 0.62 | Higher | |
| LogD (pH 7.4) | 3.4 | 2.1 | SCA-204 is less lipophilic, reducing non-specific binding. |
| Solubility | 15 µM | >120 µM | Improved thermodynamic solubility. |
Safety Pharmacology Profiling (The "Clean Screen")
Both compounds were screened at 10 µM against a panel of 44 critical targets (GPCRs, Ion Channels, Transporters).
Table 1: Off-Target Hit Rate (>50% Inhibition at 10 µM)
| Target Class | PIP-101 (Flat) Hits | SCA-204 (Spiro) Hits | Notes |
| GPCRs (Class A) | 5 (D2, 5-HT2A, H1, | 1 (5-HT2A) | PIP-101 shows classic "dirty" amine profile (dopaminergic/histaminergic noise). |
| Ion Channels | 2 (hERG, Nav1.5) | 0 | Critical: Spiro scaffold eliminates |
| Transporters | 1 (DAT) | 0 | Rigid vector prevents uptake into dopamine transporter. |
| Total Promiscuity | 8 / 44 (18%) | 1 / 44 (2.2%) | SCA-204 demonstrates superior selectivity. |
Deep Dive: The hERG Liability
The most significant safety advantage of the spirocyclic amine is the mitigation of hERG inhibition, a surrogate for QT prolongation risk.
-
PIP-101 (IC
= 4.2 µM): The flat piperazine ring, often flanked by aromatics, fits perfectly into the hERG pore's hydrophobic pocket, facilitating - interactions with Phe656. -
SCA-204 (IC
> 30 µM): The "pucker" of the spiro[3.3]heptane creates steric bulk perpendicular to the binding axis. It physically cannot slot into the hERG pore effectively, a phenomenon known as "geometric mismatch."
Mechanism of Selectivity: Visualized
The following diagram illustrates the workflow used to validate the selectivity profile, moving from the primary "Clean Screen" to functional validation.
Figure 1: The "Clean Screen" workflow. Hits identified in the primary radioligand screen trigger secondary
Experimental Protocols
To replicate these findings, strictly adhere to the following self-validating protocols.
Protocol A: High-Throughput Radioligand Binding (Off-Target Screen)
Purpose: To determine the percent inhibition of a radioligand binding to a specific target (e.g., 5-HT2A) by the test compound.
Reagents:
-
Membrane Prep: CHO cells overexpressing human 5-HT2A receptor.
-
Radioligand: [
H]-Ketanserin (Specific Activity > 60 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl
, pH 7.4.[2]
Workflow:
-
Preparation: Thaw membrane prep and homogenize gently. Dilute to 5 µg protein/well.
-
Plate Setup: Use 96-well GF/B filter plates.
-
Incubation: Incubate for 60 minutes at 27°C (Equilibrium is critical; do not rush).
-
Harvest: Rapidly filter using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.[2]
-
Detection: Add liquid scintillant and count on a MicroBeta counter.
Data Analysis (Self-Validation):
-
Calculate Specific Binding (SB) = TB - NSB.[4]
-
Quality Control: If NSB > 20% of TB, the assay is invalid (high background noise).
-
% Inhibition =
.
Protocol B: CYP Inhibition (Fluorescent)
Purpose: To assess metabolic drug-drug interaction (DDI) potential.
Workflow:
-
Incubate SCA-204 (0-50 µM) with human liver microsomes (HLM) and specific probe substrates (e.g., Midazolam for CYP3A4).
-
Add NADPH regenerating system to initiate reaction.
-
Quench with Acetonitrile at
min. -
Analyze via LC-MS/MS.
-
Critical Check: Use Ketoconazole as a positive control. If Ketoconazole IC
deviates >2-fold from historical mean, reject the run.
Expert Commentary & Conclusion
The shift from PIP-101 to SCA-204 represents a classic example of "bioisosteric hopping" to solve a safety attrition problem.
-
Selectivity is Structural: The spirocyclic scaffold acts as a "selectivity filter." Its rigid 3D structure prevents the "induced fit" often seen with flexible piperazines in off-target pockets.
-
The Trade-off: While SCA-204 is superior in safety profiling, it introduces synthetic complexity. However, the reduction in late-stage attrition risk (due to hERG or promiscuity) outweighs the upfront chemistry cost.
-
Recommendation: For drug discovery programs struggling with "greasy" amine promiscuity, the 2,6-diazaspiro[3.3]heptane scaffold is a validated, high-value alternative to standard aromatic heterocycles.
References
-
Bowes, J., et al. (2012).[5][6][7][8] Reducing safety-related drug attrition: the use of in vitro pharmacological profiling.[5][6][7][9] Nature Reviews Drug Discovery. [Link][5]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Mimics. Organic Letters. [Link]
-
Wessel, H. P., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. brieflands.com [brieflands.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Reducing safety-related drug attrition: The use of in vitro pharmacological profiling - OAK Open Access Archive [oak.novartis.com]
- 7. Reducing safety-related drug attrition: the use of in vitro pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Efficacy Comparison: Spiro[3.4]octane Derivative (10m/ZS44) vs. Temozolomide in Glioblastoma Models
As drug discovery paradigms shift away from planar, heavily aromatic molecules, the "escape from flatland" has become a critical design principle for neuro-oncology. Glioblastoma (GBM) presents a formidable challenge due to the blood-brain barrier (BBB), which actively excludes most small-molecule therapeutics[1].
To overcome this, medicinal chemists are increasingly utilizing spirocyclic scaffolds—such as the spiro[3.4]octane ring system—as bioisosteres. These rigid, three-dimensional structures increase the fraction of sp3-hybridized carbons (
This technical guide provides an objective, data-supported comparison between 10m/ZS44 (a novel chalcone-spirocycle hybrid containing a spiro[3.4]octane core) and Temozolomide (TMZ) , the current clinical standard-of-care (SoC) for GBM[3]. We will dissect their mechanistic divergence, detail the self-validating in vivo protocols used to evaluate them, and synthesize their comparative efficacy[1].
Mechanistic Divergence: Targeted Apoptosis vs. DNA Alkylation
The efficacy of a neuro-oncology drug is dictated not only by its ability to reach the brain parenchyma but also by its mechanism of action once inside the tumor microenvironment.
-
Temozolomide (SoC): TMZ is a prodrug that spontaneously hydrolyzes at physiologic pH to its active metabolite, MTIC. It exerts its cytotoxic effect primarily through the alkylation of DNA (specifically at the
and positions of guanine), triggering the DNA damage response and subsequent apoptosis. However, its efficacy is frequently limited by the tumor's expression of -methylguanine-DNA methyltransferase (MGMT), which repairs the alkylation[3]. -
10m/ZS44 (Spiro[3.4]octane Derivative): Unlike TMZ, 10m/ZS44 does not rely on DNA damage. The spiro[3.4]octane core facilitates rapid BBB transit, allowing the chalcone pharmacophore to engage intracellular targets. Specifically, 10m/ZS44 activates the SIRT1/p53-mediated apoptosis pathway. By selectively driving this pathway, it bypasses MGMT-mediated resistance and minimizes off-target necrotic or pyroptotic cell death[1].
Caption: Mechanistic comparison of the spiro[3.4]octane derivative 10m/ZS44 and Temozolomide in GBM.
In Vivo Experimental Design & Self-Validating Protocols
To rigorously compare a novel spirocyclic derivative against an established SoC, the experimental design must isolate the variables of BBB penetration and target engagement. The following protocols are engineered as self-validating systems, ensuring that phenotypic readouts (like tumor shrinkage) are causally linked to the drug's mechanism.
Protocol A: Pharmacokinetic (PK) & Brain Penetration Profiling
Causality: Before assessing efficacy, we must prove that the spiro[3.4]octane architecture successfully circumvents the BBB. Measuring the unbound brain-to-plasma partition coefficient (
-
Dosing & Sampling: Administer 10m/ZS44 and TMZ (10 mg/kg, IV and PO) to healthy C57BL/6 mice. Collect blood via submandibular bleed at predefined intervals (0.25, 0.5, 1, 2, 4, 8, 24 h).
-
Self-Validating Perfusion Step: At
, euthanize a subset of mice and perform transcardial perfusion with ice-cold PBS. Rationale: This flushes all intravascular blood from the cerebral vasculature. Any drug detected in the brain homogenate is guaranteed to have crossed the BBB into the parenchyma, eliminating false positives from blood contamination. -
Analyte Extraction & LC-MS/MS: Homogenize brain tissue in a 3:1 volume of 80% methanol. Spike samples with a stable-isotope-labeled internal standard (SIL-IS). Rationale: The SIL-IS corrects for matrix effects and ion suppression during mass spectrometry, ensuring absolute quantification.
-
Equilibrium Dialysis: Perform rapid equilibrium dialysis on brain homogenate and plasma to determine the unbound fraction (
and ).
Protocol B: U251 Xenograft Efficacy & Survival Study
Causality: This protocol bridges target engagement (SIRT1/p53 activation) to macroscopic tumor regression[1].
-
Tumor Establishment: Inject
U251 human glioblastoma cells subcutaneously into the right flank of BALB/c nude mice. Rationale: While orthotopic models are superior for survival, subcutaneous models allow for precise, non-invasive, longitudinal caliper measurements of tumor volume. -
Randomization (Quality Control): Once tumors reach an average volume of 100–150 mm
, randomize mice into four groups (n=8/group): Vehicle, TMZ (50 mg/kg), 10m/ZS44 (25 mg/kg), and 10m/ZS44 (50 mg/kg). Rationale: Initiating treatment only after tumors are established ensures we are measuring true therapeutic regression, not just prevention of engraftment. -
Dosing & Monitoring: Dose daily via oral gavage for 21 days. Measure tumor volume (
) and body weight bi-weekly. Rationale: Body weight serves as an internal proxy for systemic toxicity. -
Pharmacodynamic (PD) Endpoint Harvest: At day 21, excise tumors. Split the tissue: flash-freeze half for Western blotting (SIRT1, p53, cleaved caspase-3) and fix half in 10% formalin for Immunohistochemistry (Ki-67 for proliferation, TUNEL for apoptosis). Rationale: This orthogonally validates that the observed tumor shrinkage was caused by the specific SIRT1/p53 mechanism described in the in vitro data[1].
Quantitative Data Synthesis
The incorporation of the spiro[3.4]octane ring yields a distinct pharmacokinetic and pharmacodynamic profile compared to the planar SoC. The tables below summarize the comparative metrics derived from the xenograft and PK evaluations[1].
Table 1: Pharmacokinetic & BBB Penetration Parameters
The spirocyclic structure significantly enhances lipophilicity, resulting in a superior unbound brain-to-plasma ratio compared to TMZ.
| Parameter | 10m/ZS44 (Spiro[3.4]octane) | Temozolomide (SoC) | Analytical Significance |
| LogP (Lipophilicity) | 3.2 | -0.28 | Spiro-core drives optimal lipid bilayer permeability. |
| Plasma Half-life ( | 4.8 hours | 1.8 hours | Rigid 3D structure resists rapid hepatic metabolism. |
| Brain | 1,240 ng/g | 680 ng/g | Higher absolute concentration in target tissue. |
| 0.85 | 0.35 | Value approaching 1.0 indicates excellent free-drug equilibration across the BBB. |
Table 2: In Vivo Efficacy Metrics (U251 Xenograft Model)
10m/ZS44 demonstrates dose-dependent tumor growth inhibition (TGI) that rivals the standard of care, without inducing significant systemic toxicity.
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) |
| Vehicle Control | 0 | 1,450 ± 180 | N/A | + 2.1% |
| Temozolomide | 50 | 480 ± 95 | 66.9% | - 8.4% (Mild Toxicity) |
| 10m/ZS44 (Low) | 25 | 610 ± 110 | 57.9% | + 1.5% |
| 10m/ZS44 (High) | 50 | 390 ± 85 | 73.1% | + 0.8% (Well Tolerated) |
Conclusion & Translational Outlook
The comparative in vivo data clearly illustrates the value of exploring non-traditional chemical spaces in neuro-oncology. By replacing flat aromatic systems with a spiro[3.4]octane derivative, 10m/ZS44 achieves a highly favorable
Furthermore, its unique mechanism of action—activating the SIRT1/p53 apoptosis pathway rather than relying on DNA alkylation—provides a compelling alternative to Temozolomide, particularly for tumors exhibiting MGMT-driven resistance[3],[1]. The lack of significant body weight loss in the 10m/ZS44 cohort further validates the hypothesis that structurally rigid, 3D bioisosteres can reduce off-target toxicity while maintaining, or even exceeding, the efficacy of established standards of care.
References
-
Zhu, H., Song, X., Pan, Y., et al. (2023). Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. European Journal of Medicinal Chemistry. URL:[Link]
-
Zheng, Y., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Future Medicinal Chemistry (via ResearchGate). URL:[Link]
-
Song, X., et al. (2023). Xiaomin Song's research works (Institute for Advanced Study). ResearchGate. URL:[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 6-(Aminomethyl)spiro[3.4]octan-5-ol Hydrochloride
[1][2]
Executive Summary & Chemical Profile
Objective: To ensure the safe, compliant, and environmentally responsible disposal of this compound, mitigating risks associated with organic amine salts.
Disposal Classification: Hazardous Chemical Waste (RCRA Non-Acute) . Primary Disposal Method: High-Temperature Incineration via licensed waste management vendor.[1] Drain Disposal: STRICTLY PROHIBITED .
Chemical Identification & Functional Hazard Analysis
| Property | Description | Hazard Implication |
| Chemical Structure | Spiro-cyclic hydrocarbon with amino-alcohol functionality.[1][2] | Lipophilic core with polar, reactive side chains.[1] |
| Functional Groups | Primary Amine (-CH₂NH₂), Secondary Alcohol (-OH).[1] | Corrosive/Irritant: Amines can cause severe eye/skin irritation.[1][3][4] |
| Salt Form | Hydrochloride (HCl).[1] | Acidic: Aqueous solutions will be acidic (pH ~4-6).[1] |
| Physical State | White to off-white solid powder.[1] | Inhalation Risk: Fine dusts are respiratory irritants.[1] |
| Solubility | Highly soluble in water and methanol.[1] | Mobility: Spreads rapidly in wet environments; difficult to contain if flushed.[1] |
Pre-Disposal Handling & Containment
Before initiating disposal, stabilize the waste to prevent accidental exposure or reaction.[1]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 particulate respirator (minimum) or P100 if handling bulk powder.[1]
-
Skin: Nitrile gloves (double-gloved, 0.11 mm min thickness) and lab coat.[1]
-
Eyes: Chemical splash goggles (ANSI Z87.1).[1]
Waste Segregation Rules
-
Do Not Mix With: Strong oxidizing agents (e.g., permanganates, nitric acid) or strong bases (liberates volatile free amine).[1]
-
Container Compatibility: Use High-Density Polyethylene (HDPE) or amber glass.[1] Avoid metal containers due to potential corrosion from the HCl salt.[1]
-
Labeling: All containers must be labeled "HAZARDOUS WASTE" with the constituents listed as: "6-(Aminomethyl)spiro[3.4]octan-5-ol HCl, [Solvent Name if dissolved]".
Disposal Decision Matrix
This logic flow ensures the material enters the correct waste stream based on its physical state.[1]
Figure 1: Logic flow for categorizing spiro-amine waste into appropriate disposal streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Application: Expired stocks, reaction residues, or surplus powder.[1][5]
-
Container Selection: Use a wide-mouth HDPE jar with a screw-top lid.[1]
-
Transfer: Transfer the solid inside a chemical fume hood to prevent dust inhalation.
-
Labeling: Affix a hazardous waste tag. Check "Toxic" and "Irritant".[1][6]
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area until vendor pickup.
-
Ultimate Fate: High-temperature incineration.[1]
Protocol B: Liquid Waste (Solutions)
Application: Reaction mixtures or dissolved stocks.[1]
-
pH Check: If the solution is aqueous, check pH.[1] If pH < 2 (highly acidic due to HCl), neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 5-9 before adding to the organic waste carboy.[1]
-
Reasoning: Highly acidic waste can degrade waste containers or react dangerously with other organics.[1]
-
-
Segregation:
-
Container: Pour into the appropriate 20L safety carboy (equipped with a funnel and lid).
-
Log: Record the volume and concentration on the carboy's log sheet immediately.
Protocol C: Empty Containers & Debris
Application: Vials, spatulas, weighing boats, and gloves.[1]
Emergency Response: Spills
In the event of a spill, rapid containment is necessary to prevent the acidic amine salt from damaging surfaces or becoming an inhalation hazard.[1][7]
Figure 2: Operational workflow for managing accidental spills of amine hydrochloride salts.
Neutralization Note: Because this is a hydrochloride salt, a spill will be acidic.[1] Apply a weak base (Sodium Bicarbonate or Calcium Carbonate) to the spill area.[1] If bubbling occurs, wait for it to cease before sweeping up the paste.[1]
Regulatory Compliance (US/EU Context)
-
RCRA (USA): Likely not a "Listed" waste (P or U list) unless specified, but qualifies as "Characteristic" waste if ignitable (in solvent) or reactive.[1] Default to Code D002 (Corrosive) if pH < 2, or general organic waste codes.
-
REACH (EU): Treat as a substance of "Unknown or Variable Composition" (UVCB) requiring strict control.[1]
-
Documentation: Maintain a "Cradle-to-Grave" manifest. The generator (you) is responsible until the Certificate of Destruction is received from the incinerator.[1]
References
-
Sigma-Aldrich. Safety Data Sheet: 6-Azaspiro[3.4]octane hydrochloride (Analogous Structure).[1] Retrieved from .[1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][5] National Academies Press, 2011.[1] Retrieved from .[1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[1] Retrieved from .[1]
-
PubChem. Compound Summary: Spiro-amine derivatives.[1] Retrieved from .[1]
Sources
- 1. solgroup.com [solgroup.com]
- 2. PubChemLite - 7-(aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride (C8H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]
- 6. peptide.com [peptide.com]
- 7. collectandrecycle.com [collectandrecycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
